molecular formula C10H7ClFN B142903 2-Chloro-6-fluoro-3-methylquinoline CAS No. 131610-11-2

2-Chloro-6-fluoro-3-methylquinoline

Numéro de catalogue: B142903
Numéro CAS: 131610-11-2
Poids moléculaire: 195.62 g/mol
Clé InChI: KPVOTWBHWHCHSB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Chloro-6-fluoro-3-methylquinoline is a high-value building block in medicinal and synthetic chemistry. Its primary research application is as a key precursor in the development of fluoroquinolone antibiotics, a class of broad-spectrum antimicrobials included on the World Health Organization's Essential Medicines List . The strategic halogen and fluorine substituents on the quinoline scaffold make it an ideal substrate for late-stage functionalization, enabling the exploration of structure-activity relationships. For instance, it undergoes efficient Ir-catalyzed C–H borylation at the C7 position, a transformation that allows for the synthesis of diverse boronic ester intermediates . These intermediates can be further diversified through cross-coupling reactions, such as Suzuki-Miyaura and Hartwig-Buchwald couplings, to introduce aryl, heteroaryl, or amine functionalities . This chemical serves as a critical starting material for synthesizing complex quinoline and quinolone derivatives, facilitating research into new pharmaceutical compounds and other functional materials. Its value lies in providing a streamlined route to access structurally diverse libraries for biological screening and mechanistic studies.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-chloro-6-fluoro-3-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN/c1-6-4-7-5-8(12)2-3-9(7)13-10(6)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVOTWBHWHCHSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)F)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588995
Record name 2-Chloro-6-fluoro-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131610-11-2
Record name 2-Chloro-6-fluoro-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-fluoro-3-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of 2-Chloro-6-fluoro-3-methylquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of the novel heterocyclic compound, 2-Chloro-6-fluoro-3-methylquinoline. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery, offering detailed experimental protocols, predicted characterization data, and essential safety information.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties, have established them as privileged scaffolds in medicinal chemistry. The targeted compound, this compound, incorporates several key pharmacophoric features: a quinoline core, a chloro substituent at the 2-position known to be a versatile handle for further functionalization, a fluoro group at the 6-position which can enhance metabolic stability and binding affinity, and a methyl group at the 3-position. This unique combination of substituents makes it a promising candidate for further investigation in drug development programs.

This guide outlines a plausible and efficient two-step synthetic pathway for this compound, commencing with the Vilsmeier-Haack reaction to construct the quinoline core, followed by a Wolff-Kishner reduction to install the methyl group. Detailed experimental procedures are provided, along with predicted characterization data based on analogous compounds to aid in the identification and verification of the synthesized product.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process, starting from the commercially available N-(4-fluorophenyl)acetamide. The initial step involves the Vilsmeier-Haack reaction to form the key intermediate, 2-chloro-6-fluoroquinoline-3-carbaldehyde. The subsequent step is the reduction of the aldehyde functionality to a methyl group via the Wolff-Kishner reduction.

Synthesis_Pathway cluster_0 Reactants & Reagents cluster_1 Intermediates & Products A N-(4-fluorophenyl)acetamide C 2-Chloro-6-fluoroquinoline-3-carbaldehyde A->C Vilsmeier-Haack Reaction Step 1 B Vilsmeier Reagent (POCl₃, DMF) E This compound C->E Wolff-Kishner Reduction Step 2 D Hydrazine Hydrate (NH₂NH₂·H₂O), POTASSIUM HYDROXIDE (KOH), Diethylene Glycol

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Phosphorus oxychloride and hydrazine hydrate are highly corrosive and toxic; handle with extreme care.

Step 1: Synthesis of 2-Chloro-6-fluoroquinoline-3-carbaldehyde

This procedure is based on the established Vilsmeier-Haack reaction for the synthesis of substituted quinolines.[1][2]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Quantity (g or mL)
N-(4-fluorophenyl)acetamideC₈H₈FNO153.15101.53 g
N,N-Dimethylformamide (DMF)C₃H₇NO73.09504.7 mL
Phosphorus oxychloride (POCl₃)POCl₃153.33302.8 mL
Crushed IceH₂O18.02-~100 g
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01-As needed
Ethyl AcetateC₄H₈O₂88.11-As needed

Procedure:

  • In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, add N,N-dimethylformamide (DMF, 4.7 mL, 50 mmol).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (2.8 mL, 30 mmol) dropwise to the DMF with continuous stirring over a period of 30 minutes. The Vilsmeier reagent will form as a pale yellow to orange complex.

  • After the addition is complete, add N-(4-fluorophenyl)acetamide (1.53 g, 10 mmol) portion-wise to the reaction mixture at 0 °C.

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C in an oil bath for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (~100 g) in a beaker with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • A solid precipitate of 2-chloro-6-fluoroquinoline-3-carbaldehyde will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of this compound

This procedure utilizes the Wolff-Kishner reduction to convert the aldehyde to a methyl group.[2][3][4][5]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Quantity (g or mL)
2-Chloro-6-fluoroquinoline-3-carbaldehydeC₁₀H₅ClFNO209.6051.05 g
Hydrazine Hydrate (80%)N₂H₄·H₂O50.06251.5 mL
Potassium Hydroxide (KOH)KOH56.11150.84 g
Diethylene GlycolC₄H₁₀O₃106.12-20 mL
Hydrochloric Acid (1 M)HCl36.46-As needed
Diethyl EtherC₄H₁₀O74.12-As needed
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-6-fluoroquinoline-3-carbaldehyde (1.05 g, 5 mmol), potassium hydroxide (0.84 g, 15 mmol), and diethylene glycol (20 mL).

  • Add hydrazine hydrate (1.5 mL, 25 mmol) to the mixture.

  • Heat the reaction mixture to 130-140 °C for 1 hour.

  • After 1 hour, arrange the apparatus for distillation and slowly raise the temperature to 190-200 °C to remove water and excess hydrazine.

  • Maintain the temperature at 190-200 °C and continue to heat under reflux for an additional 4-5 hours, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing cold water (50 mL).

  • Neutralize the mixture with 1 M hydrochloric acid.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity, purity, and structure.

Predicted Characterization Data for this compound

The following table summarizes the predicted spectroscopic and physical data for the target compound based on the analysis of structurally similar quinoline derivatives.

PropertyPredicted Value
Physical Appearance Off-white to pale yellow solid.
Melting Point Not available. Expected to be a solid at room temperature.
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.1-8.3 (s, 1H, H-4), ~7.8-8.0 (dd, 1H, H-5), ~7.5-7.7 (m, 1H, H-7), ~7.3-7.5 (dd, 1H, H-8), ~2.5-2.7 (s, 3H, -CH₃). The exact chemical shifts and coupling constants will be influenced by the electronic effects of the chloro and fluoro substituents.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~158-162 (d, C-6, ¹JC-F), ~148-152 (C-2), ~145-148 (C-8a), ~135-138 (C-4), ~130-133 (d, C-5, ³JC-F), ~125-128 (C-4a), ~122-125 (d, C-7, ³JC-F), ~118-121 (C-3), ~110-113 (d, C-8, ²JC-F), ~18-22 (-CH₃). The C-F coupling constants are estimations.
IR (KBr, cm⁻¹) ~3050-3100 (Ar-H stretch), ~2920-2980 (C-H stretch, -CH₃), ~1600-1620 (C=N stretch), ~1500-1580 (C=C stretch, aromatic), ~1200-1250 (C-F stretch), ~700-800 (C-Cl stretch).
Mass Spectrometry (EI) Expected molecular ion peak (M⁺) at m/z 195 and an isotope peak (M+2)⁺ at m/z 197 in an approximate 3:1 ratio, characteristic of a monochlorinated compound. Fragmentation may involve the loss of a chlorine atom, a methyl radical, or HCN.
Characterization Data for the Intermediate: 2-Chloro-6-fluoroquinoline-3-carbaldehyde

The following data for the intermediate compound has been reported in the literature.[1][6]

PropertyReported Value
Physical Appearance Solid.
Melting Point 184-188 °C.[6]
¹H NMR (CDCl₃, 300 MHz)δ (ppm): 10.57 (s, 1H, CHO), 8.68 (s, 1H, H-4), 8.32 (d, 1H, H-8), 7.56 (dd, 1H, H-7), 7.23 (s, 1H, H-5).[6]
IR (KBr, cm⁻¹) 2842, 2729 (aldehyde C-H stretch), 1682 (C=O stretch), 1600-1450 (Aromatic C=C stretch).[6]
Molecular Weight 209.60 g/mol .[1]

Experimental and Data Analysis Workflow

The overall workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_analysis Data Analysis start Start: N-(4-fluorophenyl)acetamide step1 Step 1: Vilsmeier-Haack Reaction start->step1 intermediate Intermediate: 2-Chloro-6-fluoroquinoline-3-carbaldehyde step1->intermediate step2 Step 2: Wolff-Kishner Reduction intermediate->step2 product Crude Product: This compound step2->product purification Recrystallization or Column Chromatography product->purification pure_product Pure Product purification->pure_product nmr ¹H and ¹³C NMR pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms mp Melting Point pure_product->mp analysis Structure Confirmation and Purity Assessment nmr->analysis ir->analysis ms->analysis mp->analysis report Final Report analysis->report

Figure 2: Overall experimental and data analysis workflow.

Safety and Handling

This compound:

  • Avoid inhalation, ingestion, and skin contact.

  • Wear appropriate PPE.

Key Reagents:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. It is a lachrymator and causes severe burns to the skin, eyes, and respiratory tract. Handle only in a chemical fume hood with appropriate PPE, including acid-resistant gloves and a face shield.[3][7]

  • Hydrazine Hydrate (N₂H₄·H₂O): Corrosive, toxic, and a suspected carcinogen. It can be absorbed through the skin. Handle in a fume hood with appropriate PPE.[2][4][5][8]

  • Potassium Hydroxide (KOH): Corrosive. Causes severe skin and eye burns. Handle with care.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Quench reactive reagents carefully before disposal.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The proposed two-step synthetic route, employing the Vilsmeier-Haack reaction and Wolff-Kishner reduction, offers a plausible and efficient method for obtaining this novel compound. The predicted characterization data will be instrumental in guiding the analysis and confirmation of the final product. The information presented herein is intended to empower researchers in the fields of synthetic and medicinal chemistry to explore the potential of this and related quinoline derivatives in the pursuit of new therapeutic agents. Adherence to the outlined safety protocols is paramount throughout all experimental procedures.

References

Spectroscopic Analysis of 2-Chloro-6-fluoro-3-methylquinoline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluoro-3-methylquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. Its structural features suggest potential applications as a scaffold in the development of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the prediction of its chemical behavior. This technical guide provides a summary of the expected spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) for this compound.

Note on Data Availability: Publicly accessible, experimentally verified spectroscopic data for this compound is limited. Commercial suppliers of this compound, such as Sigma-Aldrich, indicate that analytical data is not routinely collected for this specific product.[1] The information presented herein is therefore based on predictive models and analysis of closely related structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR and mass spectrometry and by analogy to similar quinoline derivatives.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 2.5s--CH₃
~ 7.4 - 7.6m-Aromatic-H
~ 7.8 - 8.0m-Aromatic-H
~ 8.2s-Aromatic-H (C4-H)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 18-CH₃
~ 110 - 140Aromatic-C
~ 145 - 160Aromatic-C (C-Cl, C-F, C-N)

Table 3: Predicted Mass Spectrometry Data

m/zInterpretation
~ 195.03[M]⁺ (Molecular ion, ³⁵Cl)
~ 197.03[M+2]⁺ (Isotope peak, ³⁷Cl)
~ 160[M-Cl]⁺
~ 180[M-CH₃]⁺

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data would typically involve the following standard procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: ¹H and ¹³C NMR spectra would be acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

  • Data Acquisition: For ¹H NMR, standard parameters would include a 90° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) would be necessary due to the lower natural abundance of the ¹³C isotope. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be employed to aid in the assignment of carbon signals.

  • Data Processing: The acquired free induction decays (FIDs) would be Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts would be referenced to the solvent peak or TMS.

Mass Spectrometry (MS)

  • Sample Introduction: The sample would be introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron ionization (EI) is a common technique for this type of molecule, which would involve bombarding the sample with a high-energy electron beam to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, and the resulting data is plotted as a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR_Acquisition NMR Data Acquisition (¹H, ¹³C) Purification->NMR_Acquisition MS_Acquisition Mass Spectrometry Data Acquisition Purification->MS_Acquisition NMR_Processing NMR Spectral Processing & Analysis NMR_Acquisition->NMR_Processing MS_Processing MS Spectral Processing & Analysis MS_Acquisition->MS_Processing Structure_Elucidation Structure Confirmation NMR_Processing->Structure_Elucidation MS_Processing->Structure_Elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. Experimental verification of this data is crucial for its definitive characterization and for advancing its potential applications in scientific research and development.

References

A Technical Guide to the Biological Activity Screening of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the pharmacological potential of quinoline derivatives, a cornerstone scaffold in medicinal chemistry.[1][2] These compounds exhibit a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4][5][6] This document details common screening protocols, summarizes quantitative data from recent studies, and visualizes key pathways and workflows to support researchers in the discovery and development of novel therapeutic agents.

Anticancer Activity

Quinoline-based compounds are a significant class of anticancer agents, with mechanisms often involving the inhibition of crucial enzymes and signaling pathways that drive tumor growth and progression.[1][7]

Mechanisms of Action

The anticancer effects of quinoline derivatives are diverse and can include:

  • Kinase Inhibition : Many quinoline derivatives act as kinase inhibitors, targeting key signaling pathways implicated in cancer, such as the Ras/Raf/MEK and PI3K/AkT/mTOR cascades, which are activated by receptors like c-Met, EGFR, and VEGFR.[7][8]

  • Tubulin Polymerization Inhibition : Some derivatives disrupt microtubule assembly by binding to tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10]

  • Topoisomerase Inhibition : Certain compounds can stabilize the topoisomerase-DNA cleavage complex, leading to DNA damage and cell death.[4]

  • Induction of Apoptosis : Various derivatives have been shown to induce programmed cell death in cancer cells through different cellular mechanisms.[4]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of several quinoline derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-chalcone hybrid (Compound 23)Various Cancer Cell Lines0.009 - 0.016[11]
Quinolyl-thienyl chalcone (Compound 31)HUVEC0.02178[11]
Quinoline-chalcone hybrid (Compound 33)EGFR Inhibition0.03707[11]
Indole-based quinoline (Compound 68)HL-60, K-562, MOLT-4, etc.0.09 - 0.42[6]
Quinoline-2-one chalcone (Compound 52)Various Cancer Cell Lines1.38 - 5.21[6]
Quinoline-chalcone hybrid (Compound 64)Caco-2 (Colon)2.5[11]
4-oxo-4H-quinoline derivative (Compound VI)PC-3 (Prostate)3.12[12]
Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.[5][13]

  • Cell Seeding : Seed cancer cells (e.g., MCF-7, HeLa, K-562) in 96-well plates at a density of 5,000-10,000 cells per well.[13][14] Incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment : Prepare serial dilutions of the novel quinoline derivatives in the appropriate cell culture medium. The final concentration of the solvent (like DMSO) should typically be less than 0.5%.[13]

  • Incubation : Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle controls (medium with solvent) and positive controls (a known anticancer drug).[13] Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[13]

  • MTT Addition : After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Reading : Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals. Measure the absorbance of the solution using a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis : Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value for each compound.

Visualizations

anticancer_workflow cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Validation start Novel Quinoline Derivatives Library assay1 Single-Dose Cytotoxicity Screening (e.g., 10 µM) start->assay1 assay2 Dose-Response Assay (MTT / SRB) assay1->assay2 calc Calculate IC50 Values assay2->calc select1 Select Potent Compounds calc->select1 apoptosis Apoptosis Assays (Annexin V/PI) select1->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) select1->cell_cycle target_assay Target-Specific Assays (e.g., Kinase Inhibition) select1->target_assay animal_model Select Lead Compound(s) select1->animal_model xenograft Xenograft Tumor Model animal_model->xenograft efficacy Evaluate Efficacy and Toxicity xenograft->efficacy end Preclinical Candidate efficacy->end

Caption: General workflow for anticancer drug screening.

signaling_pathway RTK Growth Factor Receptors (EGFR/VEGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Quinoline Quinoline Derivative Quinoline->RTK Raf Raf Quinoline->Raf Quinoline->PI3K Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Inhibition of key cancer signaling pathways.

Antimicrobial Activity

Quinoline derivatives, particularly fluoroquinolones, are well-established antimicrobial agents.[9] Their primary mechanism involves inhibiting bacterial enzymes essential for DNA replication.[9]

Mechanism of Action

The principal antibacterial mechanism for many quinoline derivatives is the inhibition of DNA gyrase and topoisomerase IV.[9] These enzymes are critical for managing DNA supercoiling during replication and transcription. By inhibiting these enzymes, the compounds prevent bacterial cell division and lead to cell death.[9]

Quantitative Data: In Vitro Antimicrobial Activity

Antimicrobial activity is commonly expressed as the Minimum Inhibitory Concentration (MIC), the lowest compound concentration that prevents visible microbial growth.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Quinoline-coupled hybrid (5d)Gram-positive strains0.125 - 8[15]
Quinoline-coupled hybrid (5d)Gram-negative strains0.125 - 8[15]
Quinoline derivative (3c)C. albicans5.6[16]
Quinoline derivatives (3a-3e)Fungal strains4 - 8[16]
Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent.

  • Preparation : Prepare a two-fold serial dilution of the quinoline derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum : Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation : Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Incubate the plate at 35-37°C for 16-20 hours.

  • Reading : After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[17]

Visualizations

dna_gyrase_inhibition cluster_process Bacterial DNA Replication DNA Relaxed Bacterial DNA Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase Supercoiled Supercoiled DNA (Required for replication) Gyrase->Supercoiled Block Replication Blocked Supercoiled->Block Process fails Quinoline Quinoline Derivative Quinoline->Gyrase Inhibits

Caption: Inhibition of bacterial DNA gyrase by quinolines.

Antiviral Activity

Several quinoline derivatives have shown potential against a variety of viruses, including influenza, HIV, and coronaviruses.[9][18] Their mechanisms can involve targeting different stages of the viral life cycle.[9]

Quantitative Data: In Vitro Antiviral Activity

Antiviral efficacy is often measured by the 50% effective concentration (EC50 or IC50), the concentration that reduces the viral effect by 50%.

Compound/DerivativeVirusIC50 (µM)Reference
Compound 1aeInfluenza A Virus (IAV)1.87[19]
Compound 1b, 1g-h, 1af, 1ahRespiratory Syncytial Virus (RSV)3.10 - 6.93[19]
Various compoundsInfluenza A Virus (IAV)1.87 - 14.28[19]
Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay

This assay screens antiviral compounds by measuring their ability to protect host cells from virus-induced damage.[9]

  • Cell Seeding : Seed a susceptible host cell line (e.g., Vero E6 for coronaviruses) in a 96-well plate and grow to confluence.[9]

  • Treatment and Infection : Add serial dilutions of the quinoline derivatives to the wells. Subsequently, infect the cells with a known titer of the virus. Include controls for uninfected cells, untreated virus-infected cells, and a positive control drug.

  • Incubation : Incubate the plate for a period sufficient for the virus to cause a visible cytopathic effect in the untreated control wells (typically 2-5 days).

  • Quantification : Assess cell viability by staining the remaining adherent cells with a dye like crystal violet or neutral red.[9] The dye is then solubilized, and the absorbance is read on a microplate reader.

  • Analysis : Calculate the percentage of CPE reduction for each compound concentration compared to the untreated virus control to determine the EC50 value.

Anti-inflammatory Activity

Quinoline derivatives have demonstrated significant anti-inflammatory properties, often with fewer side effects, like gastric irritation, than traditional NSAIDs.[20][21]

Mechanism of Action

A common mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the inflammatory cascade. Some derivatives show selective inhibition of COX-2, which is a desirable trait for reducing inflammation with a lower risk of gastrointestinal side effects.[22]

Quantitative Data: In Vivo Anti-inflammatory Activity

The following data is from the carrageenan-induced rat paw edema model, a standard for screening acute anti-inflammatory activity.

Compound/DerivativeDosePaw Edema Inhibition (%)Reference
Compound 6b-Significant Activity[21]
Compound 6a-Significant Activity[21]
Compound 12c-Promising Profile[22]
Compound 14a, 14b-Promising Profile[22]
Experimental Protocols

Carrageenan-Induced Rat Paw Edema Model

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[9]

  • Animal Grouping : Divide rats (e.g., Wistar rats) into several groups: a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of the quinoline derivatives.[9]

  • Compound Administration : Administer the test compounds and positive control orally or intraperitoneally.

  • Induction of Edema : After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement : Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Analysis : Calculate the percentage of edema inhibition for each treatment group compared to the control group at each time point.

Visualizations

anti_inflammatory_workflow start Select Lead Quinoline Compounds grouping Group Rats (Control, Positive, Test) start->grouping admin Administer Compounds (Oral / IP) grouping->admin induce Induce Edema (Carrageenan Injection) admin->induce measure Measure Paw Volume (Plethysmometer) induce->measure analyze Calculate % Edema Inhibition measure->analyze end Identify Active Compounds analyze->end

References

2-Chloro-6-fluoro-3-methylquinoline: A Versatile Fluorinated Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug design, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the privileged heterocyclic systems, the quinoline core stands out for its broad range of biological activities. This technical guide delves into the utility of 2-Chloro-6-fluoro-3-methylquinoline as a key fluorinated building block in medicinal chemistry. Its unique substitution pattern, featuring a reactive chloro group for further derivatization, a metabolically stable fluoro group, and a methyl group influencing steric and electronic properties, makes it an attractive starting point for the development of novel therapeutic agents.

Physicochemical Properties

PropertyPredicted Value/RangeSignificance in Drug Design
Molecular Weight 209.64 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP ~3.5 - 4.0Indicates good lipophilicity, influencing membrane permeability and target engagement.
pKa (most basic) ~1.5 - 2.5 (Pyridine nitrogen)Low basicity due to the electron-withdrawing effects of the chloro and fluoro groups.
Hydrogen Bond Acceptors 1 (Pyridine nitrogen)Limited hydrogen bonding potential, which can favor membrane permeability.
Hydrogen Bond Donors 0

Note: These values are estimations and may vary based on the prediction software and experimental conditions.

Synthesis of this compound

The most plausible and widely employed synthetic route for 2-chloro-3-substituted quinolines is the Vilsmeier-Haack reaction. This reaction involves the formylation and cyclization of an appropriate acetanilide precursor.

Experimental Protocol: Synthesis of this compound

Materials:

  • N-(4-fluorophenyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, cool dimethylformamide (DMF) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring. The reaction is exothermic. After the addition is complete, stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Reaction with Acetanilide: To the prepared Vilsmeier reagent, add N-(4-fluorophenyl)acetamide portion-wise while maintaining the temperature below 10°C.

  • Reaction and Cyclization: After the addition, slowly heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification DMF Dimethylformamide (DMF) Vilsmeier Formation of Vilsmeier Reagent DMF->Vilsmeier POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier Acetanilide N-(4-fluorophenyl)acetamide Reaction Addition of Acetanilide & Cyclization Acetanilide->Reaction Vilsmeier->Reaction Quench Quenching on Ice Reaction->Quench Neutralize Neutralization (NaHCO₃) Quench->Neutralize Extract Extraction (EtOAc) Neutralize->Extract Purify Column Chromatography Extract->Purify Product 2-Chloro-6-fluoro- 3-methylquinoline Purify->Product

Caption: Synthetic workflow for this compound.

Applications in Drug Design and Medicinal Chemistry

The 2-chloro substituent at the C2 position of the quinoline ring is a versatile handle for introducing a wide array of functional groups via nucleophilic substitution reactions. This allows for the rapid generation of diverse chemical libraries for biological screening. The 6-fluoro group enhances metabolic stability and can improve binding affinity to target proteins through favorable interactions. The 3-methyl group can provide beneficial steric interactions within a binding pocket and can also be a site for further functionalization.

Potential Therapeutic Applications:
  • Anticancer Agents: Quinoline derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. The this compound scaffold can be elaborated to design potent and selective kinase inhibitors.

  • Antibacterial Agents: The fluoroquinolone class of antibiotics is a testament to the power of the fluorinated quinoline core in combating bacterial infections. Derivatives of this compound can be explored for activity against drug-resistant bacterial strains.

  • Anti-inflammatory Agents: Certain quinoline derivatives have shown potent anti-inflammatory effects by modulating inflammatory signaling pathways.

  • Antiviral and Antimalarial Agents: The quinoline scaffold is present in several antimalarial drugs, such as chloroquine and mefloquine. Novel derivatives can be synthesized to overcome resistance mechanisms.

Representative Derivatization Reactions
Reaction TypeReagentProduct TypePotential Biological Target
Nucleophilic Aromatic Substitution (SNAr) Amines, Alcohols, Thiols2-Amino/Alkoxy/Thio-quinolinesKinases, GPCRs
Suzuki Coupling Aryl/Heteroaryl Boronic Acids2-Aryl/Heteroaryl-quinolinesKinases, DNA-interacting proteins
Sonogashira Coupling Terminal Alkynes2-Alkynyl-quinolinesVarious enzymes, receptors
Buchwald-Hartwig Amination Amines2-Amino-quinolinesKinases, GPCRs

Biological Evaluation: Representative Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of newly synthesized derivatives of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Test Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 MTT Add MTT Solution Incubate2->MTT Incubate3 Incubate 4h MTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC₅₀ Read->Analyze End End Analyze->End

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Potential Signaling Pathway Involvement

Given the prevalence of quinoline-based kinase inhibitors, derivatives of this compound could potentially target key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition

Caption: Potential inhibition of cancer signaling pathways.

Conclusion

This compound represents a highly valuable and versatile building block for the design and synthesis of novel drug candidates. Its unique combination of a reactive chlorine atom, a metabolically robust fluorine atom, and a sterically and electronically influential methyl group provides a rich platform for chemical exploration. The synthetic accessibility via the Vilsmeier-Haack reaction further enhances its appeal for medicinal chemists. By leveraging the strategic derivatization of this core, researchers can continue to develop innovative therapeutics to address a wide range of diseases, from cancer to infectious diseases. This technical guide provides a foundational understanding to empower further research and development in this promising area of drug discovery.

Commercial Suppliers and Technical Profile of 2-Chloro-6-fluoro-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key technical data for 2-Chloro-6-fluoro-3-methylquinoline (CAS No. 131610-11-2), a valuable building block in medicinal chemistry and drug discovery. The guide details known commercial suppliers, available technical specifications, and general synthetic and functionalization methodologies.

Commercial Availability

This compound is available from a range of commercial suppliers, primarily those specializing in chemical intermediates and building blocks for research and development. While many suppliers list the compound, obtaining specific quantitative data such as purity and impurity profiles often requires direct inquiry or access to their specific batch documentation.

A summary of prominent commercial suppliers is provided in Table 1. It is important to note that availability and product specifications can vary between suppliers and batches. Researchers are advised to contact the suppliers directly to obtain the most current Certificate of Analysis (CoA) and Safety Data Sheet (SDS) for their specific needs.

Table 1: Commercial Suppliers of this compound

Supplier NameLocationWebsite/Contact Information
Sigma-Aldrich (Merck)International--INVALID-LINK--
ChemicalBookInternational--INVALID-LINK--
Santa Cruz Biotechnology, Inc.USA--INVALID-LINK--
Dayang Chem (Hangzhou) Co.,Ltd.P.R. ChinaInquire through chemical sourcing platforms.
Amadis Chemical Company LimitedP.R. ChinaInquire through chemical sourcing platforms.
Nantong Bosu Pharmaceutical Technology Co., Ltd.P.R. ChinaInquire through chemical sourcing platforms.[1]
Mashilabs (Shanghai) Co.,Ltd.P.R. ChinaInquire through chemical sourcing platforms.[1]
Shanghai YuanYe Biotechnology Co., Ltd.P.R. ChinaInquire through chemical sourcing platforms.[1]
Shandong Ono Chemical Co., Ltd.P.R. ChinaInquire through chemical sourcing platforms.[1]
Sichuan BaiPeng Biotechnology Co., Ltd.P.R. ChinaInquire through chemical sourcing platforms.[1]
Henan Alfachem Co.,Ltd.P.R. ChinaInquire through chemical sourcing platforms.[1]
Shanghai Aladdin Biochemical Technology Co.,Ltd.P.R. ChinaInquire through chemical sourcing platforms.[1]

Physicochemical Properties and Specifications

Detailed physicochemical properties for this compound are not consistently published across all suppliers. However, based on available data for structurally related compounds and general chemical knowledge, a compilation of expected properties is presented in Table 2. Purity levels are typically offered at ≥95% or ≥97%, as determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Table 2: Physicochemical Properties of this compound

PropertyValue (Expected/Reported)
CAS Number 131610-11-2
Molecular Formula C₁₀H₇ClFN
Molecular Weight 195.62 g/mol
Appearance Off-white to light yellow solid
Melting Point Not consistently reported
Boiling Point Not consistently reported
Purity (Typical) ≥95% or ≥97% (HPLC/GC)
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform)
Storage Conditions Store in a cool, dry, well-ventilated area away from incompatible substances.

Note: These properties are for guidance only. Please refer to the supplier's specific Certificate of Analysis for definitive data.

Experimental Protocols

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a common method for the synthesis of 2-chloro-3-formylquinolines from the corresponding N-arylacetamides. While a specific protocol for the 3-methyl derivative is not detailed, a general procedure can be adapted from the synthesis of 2-chloro-3-formylquinolines.[2] This typically involves the cyclization of an appropriate N-arylpropanamide with a Vilsmeier reagent (e.g., generated from phosphorus oxychloride and dimethylformamide).

General Experimental Workflow for Vilsmeier-Haack Synthesis

G cluster_0 Vilsmeier Reagent Formation cluster_1 Cyclization cluster_2 Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Cyclization_Step Reaction Mixture Vilsmeier_Reagent->Cyclization_Step N_Arylpropanamide N-(4-fluorophenyl)propanamide N_Arylpropanamide->Cyclization_Step Hydrolysis Hydrolysis Cyclization_Step->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Purification Extraction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound via a Vilsmeier-Haack type reaction.

Functionalization via Cross-Coupling Reactions

The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic substitution and can be readily displaced or utilized in cross-coupling reactions to introduce further molecular diversity.

1. Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. This compound can be coupled with various boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups at the 2-position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

General Experimental Workflow for Suzuki-Miyaura Coupling

G Reactants This compound + Arylboronic Acid Reaction Reaction Mixture in Solvent (e.g., Toluene/Water) Reactants->Reaction Catalyst_System Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Catalyst_System->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Heat Purification Column Chromatography Workup->Purification Product 2-Aryl-6-fluoro-3-methylquinoline Purification->Product

Caption: A typical workflow for the Suzuki-Miyaura coupling of this compound.

2. Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. This compound can be reacted with a variety of primary or secondary amines to synthesize 2-aminoquinoline derivatives.[3][4] The reaction conditions, including the choice of palladium catalyst, ligand, and base, are critical for successful amination.

G Reactants This compound + Amine Reaction Reaction Mixture in Anhydrous Solvent (e.g., Toluene) Reactants->Reaction Catalyst_System Pd Precatalyst + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) Catalyst_System->Reaction Workup Quenching & Extraction Reaction->Workup Inert Atmosphere, Heat Purification Column Chromatography Workup->Purification Product 2-Amino-6-fluoro-3-methylquinoline Derivative Purification->Product

References

An In-depth Technical Guide to the Safety and Handling of Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, halogenated quinolines represent a class of compounds with significant therapeutic potential, particularly as antibacterial and antibiofilm agents.[1][2] However, their biological activity is intrinsically linked to a complex toxicological profile that necessitates rigorous safety and handling protocols.[3] This guide provides a comprehensive overview of the safety considerations, handling procedures, and toxicological data pertinent to working with halogenated quinolines in a laboratory setting.

General Safety and Hazard Identification

Halogenated quinolines, like the parent quinoline molecule, should be handled with care due to their potential health hazards. Quinoline itself is classified as a substance that is harmful if swallowed or in contact with skin, causes serious eye irritation, and is suspected of causing genetic defects and cancer.[4] It is also very toxic to aquatic life.[5] The addition of halogen atoms can further modify the toxicological properties of the molecule.

Key Hazards:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[4][5] High exposure can lead to headaches, dizziness, nausea, and potential liver damage.[6][7]

  • Irritation: Causes skin, eye, and respiratory tract irritation.[5][8]

  • Carcinogenicity: Quinoline is considered a possible human carcinogen (Category 1B), with studies showing evidence of liver cancer in animals.[4][6][9]

  • Mutagenicity: Suspected of causing genetic defects.[4]

  • Environmental Hazard: Toxic to aquatic organisms with long-lasting effects.[5][10]

Personal Protective Equipment (PPE)

Due to the identified hazards, a stringent PPE policy must be enforced when handling halogenated quinolines.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield is recommended when there is a risk of splashing.[8]To prevent eye irritation and absorption through mucous membranes.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to consult the glove manufacturer's chemical resistance guide for the specific halogenated quinoline being used.[11]To prevent skin contact, which can cause irritation and systemic toxicity.[4]
Body Protection A laboratory coat (Nomex® or similar flame-resistant material is recommended if working with flammable solvents) must be worn and fully buttoned. Long pants and closed-toe shoes are mandatory.To protect the skin from accidental splashes and contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[10] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator may be necessary.[5][10]To prevent respiratory irritation and systemic toxicity from inhalation.[5]

Handling and Storage Procedures

Proper handling and storage are critical to minimize exposure and ensure laboratory safety.

  • Handling:

    • All work with halogenated quinolines should be performed within a chemical fume hood.[10]

    • Avoid direct contact with the skin, eyes, and clothing.[8]

    • Do not eat, drink, or smoke in areas where these chemicals are handled.[5][11]

    • Wash hands thoroughly after handling.[8]

    • Prepare a detailed experimental protocol and conduct a thorough risk assessment before starting any new procedure.[12]

  • Storage:

    • Store in tightly closed, properly labeled containers in a cool, dry, and well-ventilated area.[13][14]

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and peroxides.[6][10]

    • Store in a locked cabinet or area with restricted access.[14]

Spill and Waste Management

Spill Cleanup:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined in Section 2.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and collect in a sealed container for disposal.[5][14]

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container.

  • Clean the spill area with soap and water.

  • Do not allow the chemical to enter drains or waterways.[14]

Waste Disposal: Halogenated quinolines and any contaminated materials should be disposed of as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.[13]

  • Halogenated waste streams should be kept separate from non-halogenated waste to facilitate proper disposal and minimize costs.[13][15]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[12][13]

Toxicological Data

The toxicity of halogenated quinolines can vary significantly based on the type and position of the halogen substituent. The following table summarizes available toxicity data for the parent compound, quinoline. Researchers must consult specific literature and safety data sheets for the particular halogenated quinoline they are using.

CompoundTestSpeciesRouteValueReference
QuinolineLD50RatOral25-200 mg/kg bw/day[4]
QuinolineLD50RatDermal>2000 mg/kg bw[4]
QuinolineCarcinogenicityRatOralIncreased incidence of liver tumors at 25 mg/kg bw/day[9]

Mechanism of Action and Biological Pathways

Halogenated quinolines often exhibit their therapeutic effects, particularly as antimicrobials, by targeting essential bacterial enzymes. The primary mechanism of action for many quinolone-based antibiotics is the inhibition of DNA gyrase and topoisomerase IV.[16][17][18] These enzymes are critical for bacterial DNA replication, and their inhibition leads to the fragmentation of the bacterial chromosome and cell death.[18]

Experimental Workflow for Assessing Antibacterial Activity

A common experimental workflow to determine the antibacterial efficacy of a novel halogenated quinoline involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC).

experimental_workflow cluster_planktonic Planktonic Cell Assay cluster_biofilm Biofilm Assay start_planktonic Prepare bacterial inoculum mic_assay Perform broth microdilution for MIC determination start_planktonic->mic_assay read_mic Incubate and read MIC values mic_assay->read_mic start_biofilm Grow bacterial biofilm mbec_assay Treat biofilm with compound series start_biofilm->mbec_assay read_mbec Incubate, process, and read MBEC values mbec_assay->read_mbec compound Halogenated Quinoline Compound compound->mic_assay Add serial dilutions compound->mbec_assay Add serial dilutions

Workflow for MIC and MBEC determination.
Signaling Pathway of Quinolone Antibiotics

The following diagram illustrates the mechanism of action of quinolone antibiotics on bacterial DNA replication.

quinolone_moa cluster_bacterium Bacterial Cell dna Bacterial Chromosomal DNA gyrase DNA Gyrase (Topoisomerase II) dna->gyrase relieves supercoiling topoIV Topoisomerase IV dna->topoIV deatenates daughter chromosomes replication DNA Replication & Transcription gyrase->replication fragmentation Chromosome Fragmentation gyrase->fragmentation topoIV->replication topoIV->fragmentation replication->dna cell_death Cell Death fragmentation->cell_death quinolone Halogenated Quinolone quinolone->gyrase inhibits quinolone->topoIV inhibits

Mechanism of action of quinolone antibiotics.

Experimental Protocols

General Protocol for Metal-Free C5-Selective Halogenation of Quinolines

This protocol is adapted from a general method for the regioselective halogenation of 8-substituted quinolines.[19][20]

Materials:

  • 8-substituted quinoline derivative

  • Trihaloisocyanuric acid (TCCA for chlorination, TBCA for bromination)

  • Acetonitrile (ACN)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of the 8-substituted quinoline (0.4 mmol) in acetonitrile (3 mL) in a round-bottom flask, add the trihaloisocyanuric acid (0.145 mmol).

  • Stir the reaction mixture at room temperature in an open-air atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 15 minutes to 6 hours.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • Halogenated quinoline compound stock solution

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

  • In a 96-well plate, perform a serial two-fold dilution of the halogenated quinoline compound in CAMHB.

  • Add the standardized bacterial suspension to each well.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

Halogenated quinolines are a promising class of compounds with diverse biological activities. However, their potential toxicity necessitates a thorough understanding and implementation of stringent safety and handling protocols. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with these compounds and safely explore their therapeutic potential. It is imperative that researchers consult the specific Safety Data Sheet and relevant literature for each unique halogenated quinoline to ensure the highest standards of laboratory safety.

References

CAS number 131610-11-2 properties and suppliers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-6-fluoro-3-methylquinoline (CAS 131610-11-2)

This technical guide provides a comprehensive overview of the known properties, potential applications, and suppliers of this compound (CAS No. 131610-11-2). The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a substituted quinoline, a class of heterocyclic aromatic compounds with a wide range of biological activities.[1][2] While specific experimental data for this particular compound is limited, its fundamental properties have been reported.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 131610-11-2[3][4][5]
Molecular Formula C₁₀H₇ClFN[4]
Molecular Weight 195.62 g/mol N/A
IUPAC Name This compound[4]
Boiling Point 290.5°C at 760 mmHgN/A
Flash Point 129.5°CN/A
Density 1.311 g/cm³N/A
Refractive Index 1.612N/A
Storage Temperature Room Temperature[3]

Potential Biological Activities and Signaling Pathways

A Chinese patent suggests that a derivative, this compound-4-carboxamide, may have applications in treating anxiety and sleep disorders.[8] Furthermore, PubChem indicates that this compound is mentioned in 21 patents, suggesting its utility as an intermediate in the synthesis of potentially bioactive molecules.[9][10]

The biological effects of substituted quinolines are often attributed to their interaction with various cellular targets and signaling pathways. Two such pathways that are frequently implicated are the p53 and NF-κB signaling cascades, which are crucial in regulating cellular processes like apoptosis, inflammation, and cell proliferation.

Potential Signaling Pathway Involvement

p53_Signaling_Pathway cluster_stress Cellular Stress cluster_outcomes Cellular Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 Oncogene Activation Oncogene Activation Oncogene Activation->p53 MDM2 MDM2 p53->MDM2 activates Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair MDM2->p53 inhibits Substituted_Quinolines Substituted Quinolines Substituted_Quinolines->p53 potential modulation

NFkB_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_nucleus Nucleus Cytokines (e.g., TNF-α) Cytokines (e.g., TNF-α) IKK IKK Complex Cytokines (e.g., TNF-α)->IKK LPS LPS LPS->IKK IkB IkB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates Gene Transcription Gene Transcription NFkB_nucleus->Gene Transcription activates Substituted_Quinolines Substituted Quinolines Substituted_Quinolines->IKK potential inhibition

Representative Experimental Protocol: Synthesis

A common method for the synthesis of 2-chloroquinoline derivatives is the Vilsmeier-Haack reaction.[11] While a specific protocol for this compound is not detailed in the reviewed literature, a general procedure for a similar compound, 2-chloro-6-fluoroquinoline-3-carbaldehyde, can be adapted.[11] This reaction typically involves the formylation of an appropriate acetanilide derivative.

Table 2: Representative Synthesis Protocol for a 2-Chloro-6-substituted-quinoline Derivative

StepProcedure
1. Reagent Preparation Cool N,N-dimethylformamide (DMF) to 0°C in a round-bottom flask under an inert atmosphere.
2. Vilsmeier Reagent Formation Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring.
3. Substrate Addition Add the corresponding substituted acetanilide (e.g., N-(4-fluorophenyl)acetamide for a 6-fluoro derivative) portion-wise to the Vilsmeier reagent.
4. Reaction Heat the reaction mixture at a specified temperature (e.g., 60-80°C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
5. Work-up After completion, pour the reaction mixture into ice-cold water.
6. Isolation Collect the precipitated solid by filtration, wash with water, and dry.
7. Purification Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate) to obtain the purified 2-chloro-6-substituted-quinoline derivative.

Vilsmeier_Haack_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (POCl₃ + DMF) Start->Reagent_Prep Substrate_Add Add Substituted Acetanilide Reagent_Prep->Substrate_Add Reaction_Heating Heat Reaction Mixture Substrate_Add->Reaction_Heating TLC_Monitoring Monitor by TLC Reaction_Heating->TLC_Monitoring TLC_Monitoring->Reaction_Heating Incomplete Workup Quench with Ice Water TLC_Monitoring->Workup Complete Isolation Filter and Dry Product Workup->Isolation Purification Recrystallize Isolation->Purification Final_Product Purified Product Purification->Final_Product

Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes.

Table 3: List of Known Suppliers

SupplierLocation
Sigma-AldrichInternational
ChemicalBookInternational
Nantong Bosu Pharmaceutical Technology Co., Ltd.China
Mashilabs (Shanghai) Co.,Ltd.China
Shanghai YuanYe Biotechnology Co., Ltd.China
Shandong Ono Chemical Co., Ltd.China
Sichuan BaiPeng Biotechnology Co., Ltd.China
Henan Alfachem Co.,Ltd.China
Shanghai Aladdin Biochemical Technology Co.,Ltd.China

Disclaimer: This list is not exhaustive and is for informational purposes only. Availability may vary.

Conclusion

This compound is a halogenated and methylated quinoline derivative with potential for further investigation in drug discovery and development. While specific biological data for this compound is scarce, the broader family of substituted quinolines exhibits a wide array of significant pharmacological activities. The information provided in this guide, including its physicochemical properties, potential therapeutic targets, a representative synthetic protocol, and supplier information, serves as a valuable resource for researchers interested in exploring the chemical and biological landscape of this and related compounds. Further experimental studies are warranted to fully elucidate the specific biological profile and therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols: Vilsmeier-Haack Synthesis of 2-Chloro-6-fluoro-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method in organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction also provides an efficient route for the synthesis of quinoline derivatives. Specifically, the reaction of N-arylacetamides with the Vilsmeier reagent (typically formed from phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide) leads to the formation of 2-chloro-3-formylquinolines.[4]

This document provides a detailed protocol for the synthesis of 2-Chloro-6-fluoro-3-methylquinoline. The synthesis is a two-step process. The first step involves the Vilsmeier-Haack cyclization of N-(4-fluorophenyl)acetamide to yield the intermediate, 2-chloro-6-fluoroquinoline-3-carbaldehyde.[5] The second step, which is a standard subsequent transformation, involves the reduction of the formyl group to a methyl group to obtain the final product.

Step 1: Vilsmeier-Haack Synthesis of 2-Chloro-6-fluoroquinoline-3-carbaldehyde

This protocol details the synthesis of the key intermediate, 2-chloro-6-fluoroquinoline-3-carbaldehyde, via the Vilsmeier-Haack reaction.

Experimental Protocol

Materials and Reagents:

  • N-(4-fluorophenyl)acetamide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Water

  • Ethyl acetate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle/oil bath

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, take anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask in an ice bath to 0-5 °C.

  • To the cooled DMF, add phosphorus oxychloride (POCl₃) dropwise with constant stirring.[4][6] The addition should be slow to control the exothermic reaction.

  • After the complete addition of POCl₃, continue stirring the mixture at 0-5 °C for approximately 30 minutes to ensure the formation of the Vilsmeier reagent.

  • To this freshly prepared Vilsmeier reagent, add N-(4-fluorophenyl)acetamide in small portions.

  • Once the addition of the acetanilide is complete, remove the ice bath and heat the reaction mixture to 80-90 °C.[4][6]

  • Maintain the reaction at this temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 16 hours.[7]

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Carefully and slowly pour the cooled reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.[6]

  • Stir the mixture for about 30 minutes to allow for the precipitation of the crude product.[6]

  • Filter the precipitated solid, wash it thoroughly with water, and dry it.

  • The crude product, 2-chloro-6-fluoroquinoline-3-carbaldehyde, can be further purified by recrystallization from a suitable solvent such as ethyl acetate.[6]

Quantitative Data Summary

Reagent/ProductMolecular Weight ( g/mol )Molar RatioQuantity (Example)
N-(4-fluorophenyl)acetamide153.1515 mmol (0.77 g)
N,N-Dimethylformamide (DMF)73.09315 mmol (1.1 mL)
Phosphorus oxychloride (POCl₃)153.331260 mmol (5.5 mL)
2-Chloro-6-fluoroquinoline-3-carbaldehyde209.60-Yields vary (60-80% reported for similar compounds)[4][6]

Step 2: Reduction of 2-Chloro-6-fluoroquinoline-3-carbaldehyde

To obtain the final target compound, this compound, the formyl group of the intermediate must be reduced to a methyl group. Standard organic chemistry reduction methods such as the Wolff-Kishner or Clemmensen reduction can be employed for this transformation. The choice of method will depend on the overall stability of the molecule to the reaction conditions.

Visualizations

.dot

Vilsmeier_Haack_Mechanism cluster_step1 Formation of Vilsmeier Reagent cluster_step2 Electrophilic Attack and Cyclization cluster_step3 Hydrolysis reactant reactant intermediate intermediate product product DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Acetanilide N-(4-fluorophenyl)acetamide Cyclized_Intermediate Cyclized Iminium Intermediate Acetanilide->Cyclized_Intermediate + Vilsmeier Reagent Formylquinoline 2-Chloro-6-fluoro- quinoline-3-carbaldehyde Cyclized_Intermediate->Formylquinoline H2O Work-up

Caption: Mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.

.dot

Experimental_Workflow cluster_Vilsmeier Vilsmeier-Haack Reaction cluster_Reduction Reduction Step start_material start_material reagent reagent process process intermediate intermediate final_product final_product Acetanilide N-(4-fluorophenyl)acetamide Reaction Reaction at 0-5°C, then 80-90°C Acetanilide->Reaction DMF_POCl3 DMF + POCl3 DMF_POCl3->Reaction Workup Ice Water Quench & Filtration Reaction->Workup Intermediate_Product 2-Chloro-6-fluoroquinoline-3-carbaldehyde Workup->Intermediate_Product Reduction Reduction (e.g., Wolff-Kishner) Intermediate_Product->Reduction Final_Product This compound Reduction->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of 2-Chloro-6-fluoro-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-Chloro-6-fluoro-3-methylquinoline in Suzuki-Miyaura cross-coupling reactions. The protocols and data presented are based on established methodologies for structurally analogous haloquinolines and other challenging heteroaryl chlorides.[1][2][3][4] Due to the specific electronic and steric properties of this compound, optimization of the outlined conditions for specific substrates is recommended.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds which are prevalent in medicinal chemistry and materials science.[4][5] this compound is a valuable building block, and its functionalization at the 2-position via Suzuki-Miyaura coupling opens avenues to a diverse range of novel quinoline derivatives.

The reactivity of aryl chlorides in Suzuki-Miyaura coupling is generally lower than that of the corresponding bromides and iodides, necessitating the use of highly active palladium catalyst systems.[4] The presence of a fluorine atom at the 6-position and a methyl group at the 3-position of the quinoline ring can also influence the electronic properties and steric hindrance of the substrate, impacting reaction conditions.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an organoboron reagent proceeds via a palladium-catalyzed cycle to form the desired 2-substituted quinoline derivative.

G cluster_0 General Reaction This compound This compound Product Product This compound->Product + Organoboron Reagent Organoboron Reagent Organoboron Reagent->Product Pd Catalyst, Base Solvent, Heat

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center.

  • Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)-Cl(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are suggested starting points for the Suzuki-Miyaura coupling of this compound. Optimization will likely be necessary for specific boronic acid partners.

Protocol 1: General Screening Conditions

This protocol is a robust starting point for a wide range of aryl and heteroaryl boronic acids.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₃PO₄ (2-3 equivalents)

  • Toluene/Water (e.g., 4:1 or 5:1 v/v), degassed

  • Anhydrous, inert reaction vessel (e.g., Schlenk flask)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Alternative Conditions for Challenging Couplings

For less reactive boronic acids or when Protocol 1 gives low yields, the following conditions can be explored.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.5 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Cs₂CO₃ (3 equivalents)

  • 1,4-Dioxane/Water (e.g., 5:1 v/v), degassed

Procedure:

  • Follow the setup procedure as in Protocol 1, substituting the catalyst, ligand, base, and solvent.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor and work up the reaction as described in Protocol 1.

Data Presentation

The following tables summarize recommended starting conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various boronic acids. Note: The yields are estimates based on reactions with structurally similar chloroquinolines and may require optimization.[2][3]

Table 1: Recommended Reaction Conditions

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
1Phenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄ (2)Toluene/H₂O (4:1)110
24-Methoxyphenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄ (2)Toluene/H₂O (4:1)110
33,5-Dimethylphenylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (3)1,4-Dioxane/H₂O (5:1)120
4Thiophene-2-boronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)DME/H₂O (4:1)90
5Pyridine-3-boronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)100

Table 2: Representative Boronic Acid Coupling Partners and Estimated Yields

EntryBoronic AcidProductEstimated Yield (%)
1Phenylboronic acid6-Fluoro-3-methyl-2-phenylquinoline75-90
24-Methoxyphenylboronic acid6-Fluoro-2-(4-methoxyphenyl)-3-methylquinoline70-85
33,5-Dimethylphenylboronic acid2-(3,5-Dimethylphenyl)-6-fluoro-3-methylquinoline65-80
4Thiophene-2-boronic acid6-Fluoro-3-methyl-2-(thiophen-2-yl)quinoline60-75
5Pyridine-3-boronic acid6-Fluoro-3-methyl-2-(pyridin-3-yl)quinoline50-70

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the Suzuki-Miyaura cross-coupling reaction.

G cluster_workflow Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Reactants: - this compound - Boronic Acid - Catalyst & Ligand - Base Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat and Stir Solvent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Workup: - Cool to RT - Dilute & Extract Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Characterized Product Purification->Product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Heck Coupling Reactions with 2-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Heck coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction has become an indispensable tool in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures found in many drug candidates.[2] This document provides detailed application notes and experimental protocols for the successful implementation of Heck coupling reactions specifically with 2-chloroquinoline derivatives, which are important scaffolds in medicinal chemistry.

Introduction to Heck Coupling with 2-Chloroquinolines

The quinoline moiety is a privileged structure in drug discovery, appearing in a wide range of therapeutic agents. The functionalization of the quinoline ring is crucial for modulating its biological activity. The Heck reaction offers a direct method for the arylation or vinylation of the quinoline core at the 2-position, starting from readily available 2-chloroquinoline derivatives. This allows for the introduction of diverse substituents, enabling extensive structure-activity relationship (SAR) studies.

The general transformation involves the reaction of a 2-chloroquinoline derivative with an alkene in the presence of a palladium catalyst and a base. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the desired 2-alkenylquinoline product and regenerate the active palladium(0) species.[3][4]

Key Parameters for Optimization

Successful Heck coupling of 2-chloroquinoline derivatives requires careful optimization of several reaction parameters:

  • Palladium Catalyst: The choice of the palladium source and its ligands is critical. Common precatalysts include palladium(II) acetate (Pd(OAc)₂), palladium(II) chloride (PdCl₂), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The active Pd(0) species is often generated in situ from Pd(II) precursors.[1][3]

  • Ligands: Phosphine ligands are commonly employed to stabilize the palladium catalyst and influence its reactivity. Triphenylphosphine (PPh₃) is a standard choice, while bulkier, electron-rich phosphines can be advantageous for less reactive substrates. In some cases, phosphine-free conditions can also be effective.[5]

  • Base: A base is required to neutralize the hydrogen chloride generated during the catalytic cycle.[4] Both organic bases, such as triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA), and inorganic bases, like potassium carbonate (K₂CO₃) and sodium acetate (NaOAc), are frequently used.[6] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The reaction is typically carried out in polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.

  • Temperature: Heck reactions often require elevated temperatures, typically ranging from 80 to 140 °C, to proceed at a reasonable rate. Microwave irradiation can also be employed to accelerate the reaction.[5]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates.

General Protocol for Heck Coupling of 2-Chloroquinoline with Alkenes

This protocol describes a typical Heck reaction using palladium(II) acetate as the catalyst precursor and triethylamine as the base.

Materials:

  • 2-Chloroquinoline derivative

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the 2-chloroquinoline derivative (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle two more times.

  • Add anhydrous DMF (5 mL) via syringe, followed by the alkene (1.2 mmol) and triethylamine (2.0 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the desired 2-alkenylquinoline.

Data Presentation

The following tables summarize representative quantitative data for the Heck coupling of 2-chloroquinoline derivatives with various alkenes.

Entry2-Chloroquinoline DerivativeAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-ChloroquinolineStyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF1201285
22-Chloroquinolinen-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF1001692
32-Chloro-6-methoxyquinolineStyrenePdCl₂(PPh₃)₂ (3)-Et₃N (2.5)NMP1301088
42-Chloro-4-methylquinolineEthyl acrylatePd(OAc)₂ (2)P(o-tolyl)₃ (4)NaOAc (2)DMF1101878

Mandatory Visualizations

Catalytic Cycle of the Heck Reaction

Heck_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex L2Pd(II)(Ar)X Oxidative_Addition->Pd(II)_Complex Alkene_Coordination Alkene Coordination Pd(II)_Complex->Alkene_Coordination Alkene Pi_Complex [L2Pd(II)(Ar)(Alkene)X] Alkene_Coordination->Pi_Complex Migratory_Insertion Migratory Insertion Pi_Complex->Migratory_Insertion Sigma_Alkyl_Complex L2Pd(II)(Alkyl)X Migratory_Insertion->Sigma_Alkyl_Complex Beta_Hydride_Elimination β-Hydride Elimination Sigma_Alkyl_Complex->Beta_Hydride_Elimination Alkene_Product_Complex [L2Pd(II)(H)X] + Alkene Product Beta_Hydride_Elimination->Alkene_Product_Complex Reductive_Elimination Reductive Elimination Alkene_Product_Complex->Reductive_Elimination Base Reductive_Elimination->Pd(0)L2 -HBX

Caption: Catalytic cycle of the palladium-catalyzed Heck reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Charge_Reactants Charge Schlenk flask with 2-chloroquinoline, Pd catalyst, and ligand Inert_Atmosphere Evacuate and backfill with inert gas (3x) Charge_Reactants->Inert_Atmosphere Add_Reagents Add anhydrous solvent, alkene, and base Inert_Atmosphere->Add_Reagents Heating Heat to desired temperature with vigorous stirring Add_Reagents->Heating Monitoring Monitor reaction progress by TLC or GC-MS Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Reaction Complete Extraction Dilute with organic solvent and perform aqueous extraction Cooling->Extraction Drying Dry organic layer and concentrate in vacuo Extraction->Drying Purification Purify by flash column chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product Pure 2-Alkenylquinoline

Caption: General experimental workflow for the Heck coupling reaction.

Conclusion

The Heck coupling reaction is a highly effective method for the C-C bond formation at the 2-position of the quinoline ring system. By carefully selecting the catalyst, ligand, base, and reaction conditions, a wide variety of 2-alkenylquinoline derivatives can be synthesized in good to excellent yields. These compounds serve as valuable intermediates for the development of novel therapeutic agents and other functional materials. The protocols and data presented herein provide a solid foundation for researchers to explore the vast potential of the Heck reaction in quinoline chemistry.

References

Application Notes and Protocols for 2-Chloro-6-fluoro-3-methylquinoline in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluoro-3-methylquinoline is a halogenated quinoline derivative that serves as a versatile intermediate in the synthesis of complex heterocyclic compounds. Its structure, featuring a reactive chlorine atom at the 2-position, a fluorine atom at the 6-position, and a methyl group at the 3-position, makes it a valuable building block for the development of novel active pharmaceutical ingredients (APIs). The quinoline scaffold itself is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The chlorine atom at the C2 position is particularly amenable to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the strategic introduction of various substituents to build molecular complexity and modulate the pharmacological properties of the resulting compounds.

While specific, publicly disclosed APIs directly synthesized from this compound are not extensively documented, this application note provides a representative, scientifically plausible protocol for its use in synthesizing a hypothetical kinase inhibitor. This serves as a practical guide for researchers exploring the potential of this intermediate in drug discovery programs. The protocols and data presented are based on established methodologies for analogous 2-chloroquinoline derivatives.

Hypothetical Application: Synthesis of a Kinase Inhibitor

Kinase inhibitors are a major class of targeted cancer therapies. Many of these inhibitors feature a heterocyclic core that binds to the ATP-binding site of the target kinase. The following section details a hypothetical synthesis of a potential kinase inhibitor (API-X) from this compound via a Suzuki-Miyaura cross-coupling reaction.

Synthetic Workflow

The overall synthetic strategy involves the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a suitable boronic acid to introduce a functionalized aryl group at the 2-position of the quinoline ring.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_process Downstream Processing A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->C B 4-(4-Methylpiperazin-1-yl)phenylboronic acid B->C D Hypothetical Kinase Inhibitor (API-X) C->D Yield: 85% (Hypothetical) E Work-up & Purification (Extraction, Chromatography) D->E

Figure 1: Synthetic workflow for the preparation of a hypothetical kinase inhibitor (API-X).

Quantitative Data

The following table summarizes the hypothetical quantitative data for the Suzuki-Miyaura coupling reaction to synthesize API-X.

Reagent/ParameterMolecular Weight ( g/mol )AmountMoles (mmol)Molar Equivalents
This compound195.621.00 g5.111.0
4-(4-Methylpiperazin-1-yl)phenylboronic acid220.081.35 g6.131.2
Pd(PPh₃)₄1155.56295 mg0.2560.05
Sodium Carbonate (Na₂CO₃)105.991.08 g10.222.0
Solvent (Dioxane/Water 4:1)-25 mL--
Product (API-X) 351.43 1.53 g 4.35 -
Hypothetical Yield ---85%
Hypothetical Purity (by HPLC) --->98%

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • 4-(4-Methylpiperazin-1-yl)phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water (degassed)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.00 g, 5.11 mmol), 4-(4-Methylpiperazin-1-yl)phenylboronic acid (1.35 g, 6.13 mmol), and sodium carbonate (1.08 g, 10.22 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (295 mg, 0.256 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (20 mL) and degassed deionized water (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to afford the pure hypothetical kinase inhibitor (API-X).

  • Characterization: Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.

Biological Context: Kinase Signaling Pathway Inhibition

The synthesized API-X is a hypothetical inhibitor of a receptor tyrosine kinase (RTK) signaling pathway. Such pathways are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. The diagram below illustrates a simplified representation of how a kinase inhibitor like API-X might function.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Substrate Substrate Protein pSubstrate Phosphorylated Substrate RTK->pSubstrate Phosphorylation ATP ATP ATP->RTK Binds to ATP pocket Downstream Downstream Signaling (e.g., MAPK pathway) pSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation APIX API-X (Kinase Inhibitor) APIX->RTK Blocks ATP binding site Ligand Growth Factor Ligand->RTK Binds

Figure 2: Simplified signaling pathway showing the mechanism of action of a hypothetical kinase inhibitor (API-X).

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex heterocyclic molecules with potential therapeutic applications. The amenability of its 2-chloro substituent to palladium-catalyzed cross-coupling reactions provides a robust platform for the generation of diverse molecular libraries in drug discovery. The provided hypothetical application and detailed protocol for a Suzuki-Miyaura coupling serve as a practical guide for researchers and scientists in the pharmaceutical industry to explore the synthetic utility of this promising building block. Careful optimization of reaction conditions and thorough analytical characterization are essential for the successful development of novel APIs derived from this intermediate.

Application Notes & Protocols: Purification Techniques for Substituted Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted quinolines are a class of heterocyclic aromatic compounds that form the structural backbone of numerous pharmaceuticals, agrochemicals, and functional materials. The biological activity and overall efficacy of these compounds are critically dependent on their purity. The synthesis of substituted quinolines often results in a mixture of the desired product, unreacted starting materials, isomers, and various byproducts. Therefore, robust and efficient purification is a critical step in any synthetic workflow to ensure the isolation of the target molecule with the required level of purity for subsequent applications, particularly in drug development where impurity profiles are strictly regulated.

This document provides a comprehensive overview of common and advanced purification techniques for substituted quinolines, complete with detailed experimental protocols and comparative data to aid researchers in selecting the most appropriate method for their specific needs.

Logical Workflow for Synthesis and Purification

The general process from synthesis to a purified substituted quinoline involves a series of logical steps. The initial synthesis is followed by a work-up procedure to isolate the crude product, which then undergoes one or more purification steps until the desired purity is achieved, as confirmed by analytical methods.

Start Quinoline Synthesis (e.g., Skraup, Friedländer, Combes) Workup Reaction Work-up (Quenching, Extraction, Washing) Start->Workup Reaction Complete Crude Crude Substituted Quinoline Workup->Crude Purification Purification Step Crude->Purification Isolate Product Crystallization Crystallization / Recrystallization Purification->Crystallization Solid Product Chromatography Column Chromatography Purification->Chromatography Complex Mixture / High Purity Needed Distillation Distillation (Vacuum / Steam) Purification->Distillation Liquid Product / Volatile Analysis Purity Analysis (HPLC, GC-MS, NMR) Crystallization->Analysis Chromatography->Analysis Distillation->Analysis Repurify Purity < Target? Analysis->Repurify PureProduct Pure Substituted Quinoline Repurify->Purification Yes Repurify->PureProduct No

Caption: General workflow from synthesis to purified substituted quinoline.

Comparative Data on Purification Techniques

The choice of purification method depends on the physicochemical properties of the target quinoline, the nature of the impurities, the required scale, and the desired final purity. The following tables summarize quantitative data for common purification techniques.

Table 1: Purification of General Quinolines

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source
Distillation Crude Quinoline from Skraup SynthesisSteam distillation, then vacuum distillation (110-114°C at 14 mmHg)High (not specified)84-91[1]
Coal Tar Wash OilAtmospheric and vacuum distillation>9782[1]
Crystallization (Salt Formation) Crude QuinolinePhosphoric acid, then neutralization90-92 (one cycle), 98-99 (multiple cycles)Not specified[1]
Extraction Coal Tar Wash OilAmmonium hydrogen sulfate, toluene, distillation>9590[1]

Table 2: Purification of Specific Substituted Quinolines

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source
Recrystallization Crude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5[1]
Crude 8-hydroxyquinoline (82.0% purity)Chloroform99.095.0[1]
Counter-Current Chromatography (CCC) Quinoline Yellow MixturepH-zone-refining CCC; Sulfuric acid retainer, dodecylamine ligand>99Not specified[2]
Crude ExtractHSCCC; n-hexane-ethyl acetate-methanol-water (5:6:6:6, v/v/v/v)95.6 - 99.491.7 - 92.3[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a chosen solvent system.

Start Crude Solid Quinoline Derivative Solvent Select Appropriate Solvent(s) Start->Solvent Dissolve Dissolve Crude Product in Minimum Hot Solvent Solvent->Dissolve Filter Hot Filtration (optional) to Remove Insoluble Impurities Dissolve->Filter Cool Allow Solution to Cool Slowly (Room Temp, then Ice Bath) Filter->Cool Crystals Crystal Formation (Nucleation & Growth) Cool->Crystals Isolate Isolate Crystals by Vacuum Filtration Crystals->Isolate Wash Wash Crystals with Cold Solvent Isolate->Wash Dry Dry Crystals Under Vacuum Wash->Dry End Pure Crystalline Product Dry->End

Caption: Experimental workflow for purification by recrystallization.

Methodology:

  • Solvent Selection: Choose a solvent in which the substituted quinoline is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents include ethanol, methanol, ethyl acetate, hexane, and mixtures thereof.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid completely dissolves.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[4]

  • Troubleshooting - No Crystals: If no crystals form, it may be due to insufficient concentration or the presence of impurities inhibiting nucleation.[4]

    • Induce Nucleation: Gently scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[4]

    • Increase Concentration: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.

Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile technique used to separate compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. It is highly effective for separating complex mixtures.[5]

Methodology:

  • Stationary Phase Selection: For most substituted quinolines, silica gel is the standard stationary phase. Alumina can also be used, particularly for very basic compounds.

  • Mobile Phase (Eluent) Selection: The eluent is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane, or methanol).[6] The optimal ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rƒ) of ~0.3 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the non-polar component of the eluent.

    • Pour the slurry into a vertical glass column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed, and drain the excess solvent until the solvent level is just at the top of the silica.

  • Sample Loading:

    • Dissolve the crude quinoline product in a minimal amount of the eluent or a suitable solvent.[5]

    • Carefully add the sample solution to the top of the silica bed.

    • Alternatively, for less soluble compounds, pre-adsorb the crude product onto a small amount of silica gel ("dry loading"), and carefully add the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column and begin to collect fractions.

    • Maintain a constant flow rate, either by gravity or by applying gentle positive pressure.

    • The polarity of the eluent can be gradually increased (gradient elution) to elute more strongly adsorbed compounds.

  • Fraction Collection and Analysis:

    • Collect small fractions of the eluting solvent.

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified substituted quinoline.[5][6]

Protocol 3: Purification by Acid-Base Extraction

This technique is particularly useful for separating basic quinoline derivatives from neutral or acidic impurities.

Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic quinoline will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.

  • Separation: Separate the aqueous and organic layers. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). The protonated quinoline will be neutralized and precipitate out or form an oil.

  • Re-extraction: Extract the neutralized quinoline back into an organic solvent (e.g., dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified quinoline.[7]

Purity Assessment

After purification, the purity of the substituted quinoline must be verified using analytical techniques. The choice of method depends on the properties of the compound and the potential impurities.[8]

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for purity assessment. Reverse-phase HPLC is suitable for a broad range of quinoline derivatives.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable quinoline compounds, offering high resolution for separating volatile impurities.[8]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary method that provides highly accurate purity assessment without needing a specific reference standard of the analyte.[8]

Start Purified Quinoline Sample Question1 Is the compound volatile & thermally stable? Start->Question1 GCMS Use GC-MS Question1->GCMS Yes Question2 Is a primary, highly accurate quantification needed? Question1->Question2 No End Purity Data GCMS->End HPLC Use HPLC-MS Question2->HPLC No qNMR Use qNMR Question2->qNMR Yes HPLC->End qNMR->End Combine Consider using orthogonal methods for full characterization End->Combine

Caption: Logic diagram for selecting a purity analysis method.

Conclusion

The effective purification of substituted quinolines is a critical determinant of success in research and drug development. A systematic approach involving the selection of an appropriate technique based on the compound's properties and the nature of impurities is essential. While distillation and extraction are effective for initial bulk purification, chromatography and crystallization are indispensable for achieving the high levels of purity required for biological testing and pharmaceutical applications.[1] The protocols and data presented here serve as a guide for scientists to develop and optimize robust purification strategies for their target quinoline derivatives.

References

Synthesis and Application of Quinoline-Based Schiff Bases: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Quinoline-based Schiff bases are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique structural features, arising from the fusion of a quinoline core and an azomethine (-C=N-) linkage, impart a wide range of biological activities and physicochemical properties. This document provides detailed protocols for the synthesis of these compounds and their subsequent evaluation in key applications, including as anticancer and antimicrobial agents, and as fluorescent chemosensors.

I. Synthesis of Quinoline-Based Schiff Bases

The synthesis of quinoline-based Schiff bases is typically a straightforward condensation reaction between a quinoline derivative containing a primary amine or an aldehyde/ketone functionality and an appropriate aldehyde/ketone or primary amine, respectively. The reaction is often catalyzed by a few drops of acid and carried out in a suitable solvent like ethanol or methanol.

General Synthetic Protocol:

A common and efficient method for synthesizing quinoline-based Schiff bases involves the condensation of a quinoline aldehyde with a primary amine.

Protocol 1: Synthesis from Quinoline-2-carboxaldehyde and an Aniline Derivative

This protocol details the synthesis of a Schiff base from quinoline-2-carboxaldehyde and a substituted aniline.

Materials:

  • Quinoline-2-carboxaldehyde

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a clean, dry round bottom flask, dissolve quinoline-2-carboxaldehyde (1 equivalent) in a minimal amount of absolute ethanol with stirring.

  • In a separate beaker, dissolve the substituted aniline (1 equivalent) in absolute ethanol.

  • Add the aniline solution to the quinoline-2-carboxaldehyde solution dropwise while stirring continuously.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The solid product will precipitate out of the solution.

  • Collect the precipitated Schiff base by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure quinoline-based Schiff base.

  • Dry the purified product in a desiccator or a vacuum oven.

  • Characterize the synthesized compound using spectroscopic techniques such as Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) to confirm its structure.[1][2][3]

Synthesis_Workflow

II. Applications and Experimental Protocols

Anticancer Activity

Quinoline-based Schiff bases have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[4][5] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of cell migration.[4][6] Metal complexes of these Schiff bases often show enhanced anticancer activity.[4][5]

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[4][7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized quinoline-based Schiff base (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the synthesized Schiff base in the cell culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

  • After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the Schiff base to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubate the plate for another 24-48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundCell LineIC₅₀ (µM)Reference
Quinoline Schiff Base Derivative 1MCF-7 (Breast Cancer)3.79 µg/mL (as Cu(II) complex)[4]
Quinoline Schiff Base Derivative 2HCT-116 (Colon Cancer)16.4 µg/mL (as Cu(II) complex)[4]
Quinoline Schiff Base Derivative 3A-549 (Lung Cancer)Significant activity reported[4][7]
Silver(I) Complex Q7HELA (Cervical Cancer)Excellent cytotoxicity reported[8]
Silver(I) Complex Q9HELA (Cervical Cancer)Excellent cytotoxicity reported[8]

Anticancer_Mechanism

Antimicrobial Activity

Quinoline-based Schiff bases and their metal complexes are known to exhibit significant activity against a broad spectrum of bacteria and fungi.[1][8][9][10] Their antimicrobial efficacy is often attributed to their ability to interfere with microbial cellular processes.[11][12]

Protocol 3: Antimicrobial Susceptibility Testing using Disc Diffusion Method

This method is widely used to qualitatively assess the antimicrobial activity of a compound.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient agar plates

  • Sterile filter paper discs (6 mm diameter)

  • Synthesized quinoline-based Schiff base (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic discs (e.g., Ciprofloxacin, Gentamicin)

  • Incubator

Procedure:

  • Prepare a microbial inoculum by suspending a few colonies in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard.

  • Evenly spread the microbial suspension onto the surface of the nutrient agar plates using a sterile cotton swab.

  • Impregnate sterile filter paper discs with a known concentration of the synthesized Schiff base solution and allow the solvent to evaporate.

  • Place the impregnated discs, along with standard antibiotic discs (positive control) and a solvent-loaded disc (negative control), onto the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Microbial strains

  • Nutrient broth

  • Synthesized quinoline-based Schiff base

  • 96-well microplate

  • Incubator

Procedure:

  • Perform a serial two-fold dilution of the Schiff base in the nutrient broth in a 96-well plate.

  • Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubate the plate under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation:

Compound/ComplexMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
Quinoline Schiff Base 7fVarious Bacteria & Fungi-1.95 - 15.62[9][13]
Quinoline Schiff Base 7a, 7dMtb DNA gyrase-IC₅₀: 1.98, 1.26 µM[9][13]
Silver(I) Complex Q8P. aeruginosaExcellent activity reported0.2[14]
Silver(I) Complex Q5, Q8E. coli-1.6[14]
Silver(I) Complex Q4K. pneumoniae-0.8[14]

Antimicrobial_Screening_Workflow

Fluorescent Chemosensors

The inherent fluorescence of the quinoline moiety can be modulated upon binding to specific metal ions, making quinoline-based Schiff bases excellent candidates for fluorescent chemosensors.[15][16] These sensors can offer high selectivity and sensitivity for the detection of various metal ions like Fe³⁺, Cd²⁺, Zn²⁺, and Hg²⁺.[15][16][17][18]

Protocol 5: Evaluation of Fluorescent Sensing Ability

This protocol outlines the general procedure to assess the performance of a quinoline-based Schiff base as a fluorescent sensor for a target metal ion.

Materials:

  • Synthesized quinoline-based Schiff base

  • A range of metal salt solutions (e.g., chlorides or nitrates)

  • Buffer solution to maintain a constant pH

  • Solvent (e.g., acetonitrile/water mixture)

  • Fluorometer

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the Schiff base sensor in a suitable solvent.

  • In a cuvette, place a solution of the sensor in the buffer.

  • Record the fluorescence emission spectrum of the sensor alone (excitation at a suitable wavelength determined from the absorption spectrum).

  • Titrate the sensor solution with increasing concentrations of the target metal ion solution and record the fluorescence spectrum after each addition.

  • Observe the changes in fluorescence intensity (enhancement or quenching).

  • To test for selectivity, repeat the experiment with other metal ions at the same concentration as the target ion.

  • The detection limit can be calculated based on the fluorescence response at low concentrations of the target analyte.

Data Presentation:

SensorTarget IonDetection LimitFluorescence ChangeReference
Quinoline-Anisidine Schiff BaseFe³⁺-Enhancement[15]
Quinoline-Hydrazino Schiff BaseCd²⁺0.0148 mMTurn-on Yellow Fluorescence[16]
(E)‐N‐(3‐methoxy‐4‐methylphenyl)‐1‐(quinolin‐2‐yl)methanimineZn²⁺1.04 x 10⁻⁷ MTurn-on[17]
(2-NC₉H₆)C(H)=N(C₆H₄OCH₃-p)Hg(II)2.98 x 10⁻⁷ MTurn-on Blue Emission[18]

Sensor_Mechanism

These protocols and application notes provide a foundational framework for researchers and scientists interested in the synthesis and application of quinoline-based Schiff bases. The versatility of these compounds, coupled with their straightforward synthesis, makes them a promising area for continued research and development in drug discovery and analytical chemistry.

References

Catalytic Applications of Metal-Quinoline Complexes: Detailed Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the catalytic activity of metal complexes featuring quinoline derivatives. It includes detailed application notes, experimental protocols, and quantitative data to facilitate the adoption and exploration of these versatile catalysts in organic synthesis and drug discovery.

Quinoline and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and functional materials.[1] The development of efficient synthetic routes to functionalized quinolines is, therefore, a critical endeavor in medicinal chemistry and materials science.[2] Metal-catalyzed reactions have emerged as powerful strategies for the synthesis of these important heterocycles, offering high efficiency, selectivity, and functional group tolerance.[3][4] This document details the application of metal complexes with quinoline derivatives as catalysts, with a focus on copper, cobalt, palladium, and iridium-based systems.

Copper-Catalyzed Synthesis of Quinolines

Copper complexes are attractive catalysts due to the low cost and low toxicity of copper.[5] Copper-catalyzed reactions provide efficient pathways for the construction of quinoline rings through various strategies, including domino reactions and dehydrogenative coupling.[5][6]

Application Note: Domino Reactions for Polysubstituted Quinolines

Copper-catalyzed domino reactions of enaminones with 2-halo-benzaldehydes offer a straightforward method for synthesizing a variety of quinoline derivatives. This approach involves a sequence of aldol reaction, C(aryl)-N bond formation, and elimination, all facilitated by a copper catalyst.[6]

Quantitative Data: Substrate Scope in Copper-Catalyzed Domino Reactions

The following table summarizes the yields of various quinoline derivatives synthesized via a copper-catalyzed domino reaction.

EntryEnaminoneAldehydeProductYield (%)
13-amino-5,5-dimethylcyclohex-2-en-1-one2-iodobenzaldehyde7,7-dimethyl-1,2,3,4,7,8-hexahydroacridin-9(6H)-one85
23-aminocyclohex-2-en-1-one2-iodobenzaldehyde1,2,3,4,7,8-hexahydroacridin-9(6H)-one78
33-amino-5,5-dimethylcyclohex-2-en-1-one2-bromo-5-nitrobenzaldehyde2-nitro-7,7-dimethyl-1,2,3,4,7,8-hexahydroacridin-9(6H)-one92
43-amino-5-phenylcyclohex-2-en-1-one2-iodobenzaldehyde7-phenyl-1,2,3,4,7,8-hexahydroacridin-9(6H)-one75
Experimental Protocol: Copper-Catalyzed Domino Synthesis of Quinolines

Materials:

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Enaminone

  • 2-halobenzaldehyde

Procedure:

  • To a sealed tube, add the enaminone (1.0 mmol), 2-halobenzaldehyde (1.2 mmol), CuI (0.1 mmol), and K2CO3 (2.0 mmol).

  • Add DMF (5 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 120 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.

Catalytic Cycle: Proposed Mechanism for Copper-Catalyzed Domino Reaction

The following diagram illustrates the proposed catalytic cycle for the copper-catalyzed domino synthesis of quinolines.

Copper_Catalyzed_Domino_Reaction CuI Cu(I) CuIII Cu(III) Intermediate CuI->CuIII Oxidative Addition Enaminone Enaminone Intermediate1 Aldol Adduct Enaminone->Intermediate1 Aldol Reaction Aldehyde 2-halobenzaldehyde Aldehyde->Intermediate1 Intermediate2 Intramolecular C-N Coupling Intermediate1->Intermediate2 Coordination Product Quinoline Derivative Intermediate2->Product Reductive Elimination CuIII->Intermediate2

Caption: Proposed catalytic cycle for the copper-catalyzed synthesis of quinolines.

Cobalt-Catalyzed Dehydrogenative Synthesis of Quinolines

Cobalt-catalyzed dehydrogenative coupling reactions provide an atom-economical and environmentally benign approach to quinoline synthesis. These reactions typically involve the coupling of 2-aminoaryl alcohols with ketones or nitriles, with the liberation of hydrogen gas and water as the only byproducts.[7][8]

Application Note: Ligand-Free Cobalt Catalysis for Green Synthesis

A significant advantage of some cobalt-catalyzed systems is the ability to perform the reaction under ligand-free conditions, which simplifies the reaction setup and reduces costs.[7][8] The use of readily available cobalt salts like Co(OAc)₂·4H₂O further enhances the practicality of this method.[7]

Quantitative Data: Substrate Scope in Cobalt-Catalyzed Dehydrogenative Cyclization

The table below presents the yields for a variety of substituted quinolines synthesized via a ligand-free, cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols and ketones.[7]

Entry2-Aminoaryl AlcoholKetoneProductYield (%)
12-aminobenzyl alcoholAcetophenone2-phenylquinoline97
22-aminobenzyl alcoholPropiophenone2-ethyl-3-phenylquinoline95
32-amino-5-chlorobenzyl alcoholAcetophenone6-chloro-2-phenylquinoline92
42-aminobenzyl alcoholCyclohexanone1,2,3,4-tetrahydroacridine85
Experimental Protocol: Cobalt-Catalyzed Dehydrogenative Synthesis of Quinolines

Materials:

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Potassium hydroxide (KOH)

  • 1,4-Dioxane

  • 2-aminoaryl alcohol

  • Ketone

Procedure:

  • In a Schlenk tube, combine the 2-aminoaryl alcohol (0.5 mmol), ketone (0.6 mmol), Co(OAc)₂·4H₂O (0.025 mmol), and KOH (1.0 mmol).

  • Add 1,4-dioxane (2 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 130 °C for 24 hours.

  • After cooling, quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired quinoline product.

Experimental Workflow: Dehydrogenative Quinoline Synthesis

The following diagram outlines the general workflow for the cobalt-catalyzed dehydrogenative synthesis of quinolines.

Dehydrogenative_Synthesis_Workflow Reactants Combine 2-aminoaryl alcohol, ketone, Co(OAc)₂, and KOH in a Schlenk tube Solvent Add 1,4-dioxane Reactants->Solvent Reaction Heat at 130°C for 24h Solvent->Reaction Workup Quench with water, extract with ethyl acetate Reaction->Workup Purification Column chromatography Workup->Purification Product Isolated Quinoline Derivative Purification->Product

Caption: Workflow for cobalt-catalyzed dehydrogenative quinoline synthesis.

Palladium-Catalyzed Synthesis of Quinolines

Palladium catalysts are highly versatile and have been extensively used in cross-coupling and C-H activation reactions for the synthesis of complex organic molecules, including quinolines.[9][10][11]

Application Note: Oxidative Annulation for Polysubstituted Quinolines

Palladium-catalyzed oxidative annulation of anilines with allyl alcohols provides a direct route to various substituted quinolines.[9] This method often proceeds under redox-neutral conditions and demonstrates good functional group tolerance.[9]

Quantitative Data: Substrate Scope in Palladium-Catalyzed Oxidative Cyclization

The following table showcases the yields of quinoline derivatives prepared through the palladium-catalyzed oxidative cyclization of anilines and allyl alcohols.[10]

EntryAnilineAllyl AlcoholProductYield (%)
1AnilineCinnamyl alcohol2-phenylquinoline85
24-methoxyanilineCinnamyl alcohol6-methoxy-2-phenylquinoline82
34-chloroanilineCinnamyl alcohol6-chloro-2-phenylquinoline78
4Aniline1-phenylprop-2-en-1-ol4-methyl-2-phenylquinoline75
Experimental Protocol: Palladium-Catalyzed Oxidative Cyclization

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Dimethyl sulfoxide (DMSO)

  • Aniline derivative

  • Allyl alcohol derivative

Procedure:

  • To a reaction vial, add the aniline (0.5 mmol), allyl alcohol (0.5 mmol), and Pd(OAc)₂ (0.05 mmol).

  • Add DMSO (2 mL) as the solvent.

  • Seal the vial and heat the reaction mixture at 130 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product via column chromatography on silica gel.

Catalytic Cycle: Palladium-Catalyzed Quinoline Synthesis

The proposed catalytic cycle for the palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines is depicted below.[9]

Palladium_Catalyzed_Cycle PdII Pd(II) Intermediate_A α,β-unsaturated aldehyde PdII->Intermediate_A Oxidation Allyl_Alcohol Allyl Alcohol Allyl_Alcohol->Intermediate_A Aniline Aniline Intermediate_B Imine Aniline->Intermediate_B Intermediate_A->Intermediate_B Condensation Intermediate_C Dimerization Intermediate_B->Intermediate_C Intermediate_D Cyclization Intermediate_C->Intermediate_D Product Quinoline Intermediate_D->Product Dehydro-aromatization

Caption: Palladium-catalyzed synthesis of quinolines from allyl alcohols.

Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines

Iridium complexes are particularly effective for the asymmetric hydrogenation of N-heterocycles, providing access to chiral tetrahydroquinolines with high enantioselectivity.[12][13][14] These products are valuable building blocks in the synthesis of pharmaceuticals and natural products.

Application Note: Enantioselective Synthesis of Tetrahydroquinolines

The iridium-catalyzed asymmetric transfer hydrogenation of quinolines using Hantzsch esters as the hydrogen source is a mild and efficient method for producing optically active tetrahydroquinolines.[12][15] The choice of chiral ligand is crucial for achieving high enantiomeric excess.

Quantitative Data: Enantioselective Iridium-Catalyzed Hydrogenation

The following table summarizes the conversion and enantiomeric excess (ee) for the asymmetric transfer hydrogenation of various quinoline derivatives catalyzed by an iridium complex.[14]

EntrySubstrateProductConversion (%)ee (%)
1Quinolne1,2,3,4-tetrahydroquinoline>9998
22-methylquinoline2-methyl-1,2,3,4-tetrahydroquinoline>9999
36-bromoquinoline6-bromo-1,2,3,4-tetrahydroquinoline>9997
48-chloroquinoline8-chloro-1,2,3,4-tetrahydroquinoline9896
Experimental Protocol: Iridium-Catalyzed Asymmetric Transfer Hydrogenation

Materials:

  • [Ir(COD)Cl]₂

  • (S)-SEGPHOS (chiral ligand)

  • Iodine (I₂)

  • Hantzsch ester

  • Toluene

  • Quinoline derivative

Procedure:

  • In a glovebox, dissolve [Ir(COD)Cl]₂ (0.005 mmol) and (S)-SEGPHOS (0.011 mmol) in toluene (1 mL) in a Schlenk tube.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of I₂ (0.01 mmol) in toluene (0.5 mL) and stir for another 30 minutes.

  • Add the quinoline derivative (1.0 mmol) and the Hantzsch ester (1.2 mmol).

  • Seal the tube and stir the reaction mixture at 40 °C for 24 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Applications in Drug Development

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[16][17] The catalytic methods described above are instrumental in the synthesis of novel quinoline-based compounds for drug discovery programs.

Application Note: Quinoline Derivatives as Kinase Inhibitors

A significant number of quinoline-based compounds have been developed as kinase inhibitors for cancer therapy.[18][19][20] For example, gefitinib and erlotinib are quinazoline-based (a related N-heterocycle) epidermal growth factor receptor (EGFR) kinase inhibitors used in the treatment of non-small cell lung cancer.[18][21] The efficient synthesis of diverse quinoline libraries using catalytic methods allows for extensive structure-activity relationship (SAR) studies to identify potent and selective kinase inhibitors.[22]

Signaling Pathway: Simplified EGFR Signaling in Cancer

The following diagram illustrates a simplified representation of the EGFR signaling pathway, a common target for quinoline-based anticancer drugs.

EGFR_Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Quinoline-based Kinase Inhibitor Inhibitor->Dimerization Inhibits Kinase Activity

Caption: Simplified EGFR signaling pathway and the point of intervention for kinase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Vilsmeier-Haack Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Vilsmeier-Haack synthesis of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common issues encountered during this powerful cyclization and formylation reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My reaction has a very low yield or has failed completely. What are the primary causes and how can I fix this?

A1: Low to non-existent yields in the Vilsmeier-Haack reaction for quinoline synthesis are common and typically stem from issues with reagents, substrate reactivity, or reaction conditions.

Potential Causes & Solutions:

  • Vilsmeier Reagent Integrity: The success of the reaction is critically dependent on the active Vilsmeier reagent (a chloroiminium salt), which is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1]

    • Action: Use fresh, anhydrous DMF. Old or improperly stored DMF can decompose to dimethylamine, which consumes the Vilsmeier reagent.[1] If you can smell fishy odors from your DMF, it has likely degraded.[2] Similarly, ensure your POCl₃ is fresh and has been stored under strict anhydrous conditions.[1]

  • Substrate Reactivity: This reaction is an electrophilic aromatic substitution. The electronic nature of the substituents on your starting N-arylacetamide plays a crucial role.[1]

    • Action (Electron-Withdrawing Groups): If your acetanilide possesses strong electron-withdrawing groups (e.g., -NO₂, -CN), the cyclization will be significantly slower or may fail entirely. In such cases, consider alternative synthetic routes.

    • Action (Electron-Donating Groups): Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring will favor the reaction and generally lead to higher yields and shorter reaction times.

  • Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will result in incomplete conversion.

    • Action: A significant excess of the Vilsmeier reagent is often required. Optimization studies have demonstrated that increasing the molar ratio of POCl₃ to the acetanilide substrate can dramatically improve yields. It is recommended to perform small-scale optimization experiments to determine the ideal ratio for your specific substrate.

  • Sub-optimal Reaction Conditions: Temperature and reaction time are critical parameters that are highly substrate-dependent.

    • Action: For many acetanilides, heating is necessary, with temperatures often ranging from 80°C to 90°C.[3] However, excessively high temperatures can lead to decomposition. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to over 16 hours.[4]

  • Incomplete Hydrolysis during Work-up: The final step is the hydrolysis of the intermediate iminium salt to the desired aldehyde.

    • Action: The work-up typically involves carefully pouring the reaction mixture into crushed ice, followed by neutralization with a base (e.g., sodium acetate, sodium carbonate) to facilitate hydrolysis.[5] Ensure thorough mixing and allow sufficient time for the hydrolysis to complete.

Q2: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?

A2: Side product formation complicates purification and reduces the yield of the target quinoline.

Common Side Reactions & Prevention:

  • Reaction with Other Nucleophilic Groups: If the starting acetanilide contains other nucleophilic functional groups (e.g., -OH, -NH₂), they can compete with the desired cyclization by reacting with POCl₃ or the Vilsmeier reagent itself.[6]

    • Action: Protect sensitive functional groups prior to the Vilsmeier-Haack reaction. For example, hydroxyl groups can be protected as ethers or esters, and amino groups as amides or carbamates.

  • Diformylation: Highly activated aromatic rings can sometimes undergo formylation at more than one position.[6]

    • Action: To minimize this, use milder reaction conditions, such as lower temperatures and shorter reaction times. Reducing the molar excess of the Vilsmeier reagent may also be beneficial.

  • Reaction at Active Methyl Groups: If the substrate contains an activated methyl group, the Vilsmeier reagent can react at that position in addition to or instead of the desired ring formylation/cyclization.[6]

    • Action: This can be challenging to control. Careful tuning of reaction conditions (temperature, stoichiometry) may favor the desired pathway. If this is a persistent issue, a different synthetic strategy might be necessary.

Data Presentation: Optimizing Reaction Conditions

Quantitative data is essential for optimizing the synthesis. The following tables summarize the impact of reagent stoichiometry and substrate electronics on the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.

Table 1: Optimization of POCl₃ Molar Ratio Reaction conditions: m-methoxyacetanilide (1 mole equivalent) in DMF, heated to 90°C.

EntryMolar Equivalents of POCl₃Yield (%)
1345
2662
3975
41285
51585

As shown, a maximum yield was achieved with 12 molar equivalents of POCl₃.

Table 2: Influence of Substituent on N-Arylacetamide Reaction conditions: Substrate (1 mole equivalent), POCl₃ (12 mole equivalents) in DMF, heated to 80-90°C.[3]

Substrate (N-Arylacetamide)Substituent (R)PositionTime (h)Yield (%)
AcetanilideH-463
o-MethylacetanilideCH₃ortho863
m-MethylacetanilideCH₃meta375
p-MethylacetanilideCH₃para670
m-MethoxyacetanilideOCH₃meta2.585
p-MethoxyacetanilideOCH₃para572
o-ChloroacetanilideClortho1040
m-ChloroacetanilideClmeta655
p-ChloroacetanilideClpara850
p-BromoacetanilideBrpara848
NitroacetanilidesNO₂any-0

This data clearly shows that electron-donating groups (e.g., OCH₃, CH₃), particularly at the meta-position, facilitate the reaction, leading to higher yields in shorter times. Conversely, electron-withdrawing groups (e.g., Cl, Br) decrease the yield, and strongly deactivating groups like NO₂ completely inhibit the reaction.

Experimental Protocols

General Protocol for the Synthesis of 2-Chloro-3-formylquinolines

This is a generalized procedure for the Vilsmeier-Haack cyclization of N-arylacetamides.[3][7] Conditions, particularly reaction time and temperature, may require optimization for specific substrates.

Materials:

  • Substituted N-arylacetamide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium acetate or Sodium carbonate solution

  • Suitable organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two- or three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet/drying tube, place the N-arylacetamide (1 equivalent) and anhydrous DMF (approx. 3-4 equivalents).

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add POCl₃ (a substantial excess, e.g., 4 to 12 equivalents, see Table 1) dropwise to the stirred mixture, ensuring the internal temperature is maintained below 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 30-60 minutes. Then, slowly warm the mixture to room temperature before heating it to the optimal temperature (typically 80-90°C).[3]

  • Monitor the reaction progress by TLC until the starting material is consumed (this can take between 2.5 to 16 hours depending on the substrate).[4]

  • Work-up and Hydrolysis: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice.

  • Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Neutralize the acidic mixture by adding a saturated aqueous solution of a mild base like sodium acetate or sodium carbonate until the pH is approximately 6-8. Stir until hydrolysis is complete and a precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Visualized Workflows and Mechanisms

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common issues during the synthesis.

G start Low or No Yield Observed reagent_q 1. Check Reagent Quality start->reagent_q substrate_r 2. Assess Substrate Reactivity reagent_q->substrate_r Reagents OK reagent_sol Use fresh, anhydrous POCl₃ and DMF. reagent_q->reagent_sol Degraded/ Wet conditions 3. Review Reaction Conditions substrate_r->conditions Substrate OK substrate_sol_edg Reaction should be favorable. Proceed with optimization. substrate_r->substrate_sol_edg Electron Donating Groups (EDG) substrate_sol_ewg Reaction is disfavored. Consider alternative routes. substrate_r->substrate_sol_ewg Strong Electron Withdrawing Groups (EWG) workup 4. Verify Work-up Procedure conditions->workup Conditions OK conditions_sol Optimize temperature (80-90°C), time (monitor by TLC), and POCl₃:Substrate ratio (e.g., 12:1). conditions->conditions_sol Not Optimized workup_sol Ensure complete hydrolysis by neutralizing with base (pH 6-8) and stirring thoroughly in ice-water. workup->workup_sol Incomplete Hydrolysis

Caption: Troubleshooting workflow for low-yield Vilsmeier-Haack reactions.

Reaction Pathway

This diagram illustrates the key steps in the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines from an N-arylacetamide.

G reagents DMF + POCl₃ vilsmeier Vilsmeier Reagent (Chloroiminium Salt) reagents->vilsmeier Formation electrophilic_attack Electrophilic Attack & Cyclization vilsmeier->electrophilic_attack substrate N-Arylacetamide substrate->electrophilic_attack iminium_intermediate Cyclized Iminium Intermediate electrophilic_attack->iminium_intermediate hydrolysis Aqueous Work-up (H₂O, Base) iminium_intermediate->hydrolysis product 2-Chloro-3-formylquinoline hydrolysis->product

Caption: Key stages of the Vilsmeier-Haack quinoline synthesis.

References

Optimization of reaction conditions for 2-chloro-3-methylquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimal synthesis of 2-chloro-3-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 2-chloro-3-methylquinoline?

A1: The Vilsmeier-Haack reaction is a widely employed and efficient method for the synthesis of 2-chloro-3-methylquinoline and its derivatives.[1][2][3] This reaction typically involves the cyclization of an appropriate N-arylacetamide (e.g., N-(o-methylphenyl)acetamide) using a Vilsmeier reagent, which is formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][4]

Q2: What are the critical parameters to control for a high yield of 2-chloro-3-methylquinoline?

A2: Several parameters are crucial for optimizing the yield:

  • Reagent Purity: Ensure that all starting materials, especially the N-arylacetamide and the Vilsmeier reagent components (POCl₃ and DMF), are of high purity and anhydrous.

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the acetanilide substrate is critical. An excess of the Vilsmeier reagent is often required for optimal results.

  • Temperature: The reaction temperature must be carefully controlled throughout the process. The formation of the Vilsmeier reagent is typically carried out at a low temperature (0-5°C), followed by heating to promote cyclization (e.g., 80-90°C).[4][5]

  • Reaction Time: The reaction time needs to be optimized to ensure the reaction goes to completion without the formation of degradation products. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[4]

Q3: What are the potential side products in the synthesis of 2-chloro-3-methylquinoline?

A3: While the Vilsmeier-Haack reaction can be highly regioselective, side products can form, especially under non-optimized conditions. Potential side products may include isomers of the desired product, over-chlorinated species, or products resulting from incomplete cyclization. The presence of electron-withdrawing groups on the starting acetanilide can sometimes lead to lower yields and the formation of more side products.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. By taking small aliquots from the reaction mixture at regular intervals and running a TLC against the starting material, you can observe the consumption of the reactant and the formation of the product.

Q5: What are the recommended work-up and purification procedures?

A5: A typical work-up procedure involves carefully quenching the reaction mixture by pouring it onto crushed ice.[4] The crude product can then be isolated by filtration. Purification is often achieved by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to obtain the final product in high purity.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Yield 1. Poor quality or wet reagents: Moisture can deactivate the Vilsmeier reagent.[5]1. Use fresh, anhydrous DMF and POCl₃. Ensure the starting acetanilide is dry.
2. Incorrect stoichiometry: Insufficient Vilsmeier reagent will lead to incomplete conversion.2. Optimize the molar ratio of POCl₃ to the acetanilide. A higher excess of POCl₃ may be required.
3. Suboptimal reaction temperature: The temperature for both Vilsmeier reagent formation and the cyclization step is critical.[5]3. Maintain the temperature at 0-5°C during the addition of POCl₃ and then heat the reaction mixture to the optimized temperature (e.g., 80-90°C) for cyclization.[4][5]
4. Insufficient reaction time: The reaction may not have proceeded to completion.4. Monitor the reaction using TLC and extend the reaction time if necessary.
Formation of Multiple Products (Visible on TLC) 1. Side reactions: Non-optimized conditions can lead to the formation of isomers or other byproducts.1. Carefully control the reaction temperature and stoichiometry. Consider the effect of substituents on the starting material.
2. Decomposition: The product or starting materials may be degrading at the reaction temperature.2. Ensure the reaction temperature does not exceed the stability of the compounds involved.
Dark-colored Reaction Mixture or Product 1. Overheating: Excessive heat can lead to the formation of polymeric or tar-like byproducts.[5]1. Ensure uniform and controlled heating. Use a thermostatically controlled heating mantle or oil bath.
2. Impurities in starting materials: Colored impurities in the reactants can carry through to the product.2. Purify the starting materials before use.
Difficulty in Product Isolation/Purification 1. Oily product: The product may not crystallize easily.1. Try different recrystallization solvents or solvent mixtures. Seeding with a small crystal of the pure product can induce crystallization.
2. Co-eluting impurities: Impurities may have similar polarity to the product, making chromatographic separation difficult.2. Optimize the mobile phase for column chromatography to improve separation.

Experimental Protocols

General Protocol for the Synthesis of 2-Chloro-3-methylquinoline via Vilsmeier-Haack Reaction

This protocol is a general guideline and may require optimization for specific substrates and scales.

1. Formation of the Vilsmeier Reagent:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents).

  • Cool the flask to 0-5°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (10-15 equivalents) dropwise to the stirred DMF. Maintain the temperature below 10°C during the addition.[5]

  • After the addition is complete, stir the mixture at 0-5°C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

2. Cyclization Reaction:

  • To the pre-formed Vilsmeier reagent, add the corresponding N-arylacetamide (e.g., N-(o-methylphenyl)acetamide) (1 equivalent) portion-wise, while maintaining the temperature at 0-5°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat it to 80-90°C under reflux with constant stirring.[4]

  • Monitor the progress of the reaction by TLC. The reaction time can range from 4 to 10 hours, depending on the substrate.[4]

3. Work-up and Purification:

  • After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[4]

  • A precipitate of the crude product should form. If the solution is acidic, neutralize it with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product in a desiccator or a vacuum oven.

  • For further purification, recrystallize the crude product from a suitable solvent, such as ethanol or ethyl acetate.[4]

Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of 2-chloro-3-formylquinolines, which are structurally very similar to 2-chloro-3-methylquinoline and synthesized under similar Vilsmeier-Haack conditions. This data can serve as a starting point for the optimization of 2-chloro-3-methylquinoline synthesis.

Starting AcetanilidePOCl₃ (equivalents)Temperature (°C)Time (h)Yield (%)Reference
Acetanilide-80-904~63[3]
o-Methyl Acetanilide-80-906-8~63[6]
p-Chloro Acetanilide-80-90-~69[3]
p-Nitro Acetanilide-80-90-~65[3]
m-Methoxyacetanilide390-35
m-Methoxyacetanilide690-52
m-Methoxyacetanilide990-70
m-Methoxyacetanilide1290-85
m-Methoxyacetanilide1590-85

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep 1. Mix DMF and POCl3 (0-5°C) add_substrate 2. Add N-Arylacetamide reagent_prep->add_substrate Add to reflux 3. Heat to 80-90°C add_substrate->reflux monitor 4. Monitor by TLC reflux->monitor quench 5. Quench with Ice monitor->quench Reaction Complete filter 6. Filter Crude Product quench->filter recrystallize 7. Recrystallize filter->recrystallize final_product Pure 2-Chloro-3-methylquinoline recrystallize->final_product

Caption: Experimental workflow for the synthesis of 2-chloro-3-methylquinoline.

Troubleshooting Flowchart for Low Yield

troubleshooting_flowchart start Low Yield Observed check_reagents Check Reagent Quality (Anhydrous?) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok purify_reagents Action: Use fresh/dry reagents reagents_ok->purify_reagents No check_stoichiometry Verify Stoichiometry (Excess POCl3?) reagents_ok->check_stoichiometry Yes end Yield Improved purify_reagents->end stoichiometry_ok Stoichiometry Correct check_stoichiometry->stoichiometry_ok adjust_stoichiometry Action: Increase POCl3 ratio stoichiometry_ok->adjust_stoichiometry No check_temp Review Temperature Control (0-5°C then 80-90°C?) stoichiometry_ok->check_temp Yes adjust_stoichiometry->end temp_ok Temperature Correct check_temp->temp_ok adjust_temp Action: Calibrate and monitor temperature temp_ok->adjust_temp No check_time Analyze Reaction Time (Monitored by TLC?) temp_ok->check_time Yes adjust_temp->end time_ok Time Sufficient check_time->time_ok increase_time Action: Extend reaction time time_ok->increase_time No time_ok->end Yes increase_time->end

Caption: Troubleshooting flowchart for addressing low yield in the synthesis.

References

Technical Support Center: Friedländer Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedländer synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes, particularly concerning low yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Friedländer synthesis?

The Friedländer synthesis is a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a carbonyl compound containing an α-methylene group, catalyzed by either acid or base, to form a quinoline ring.[1][2] The reaction proceeds through an initial aldol-type condensation or Schiff base formation, followed by cyclization and dehydration to yield the final quinoline product.[1]

Q2: Why am I experiencing low yields in my Friedländer synthesis?

Low yields are a common challenge and can be attributed to several factors:

  • Suboptimal Catalyst: The choice and concentration of the catalyst are critical. Traditional acid or base catalysts can be inefficient or promote side reactions.[3]

  • Inappropriate Reaction Conditions: Temperature and reaction time are crucial parameters. Harsh conditions, such as excessively high temperatures, can lead to product decomposition or the formation of side products.[4]

  • Poor Solvent Choice: The solvent plays a significant role in the reaction's success.

  • Side Reactions: Competing reactions, such as the self-condensation of the ketone reactant (aldol condensation), can consume starting materials and reduce the yield of the desired quinoline.[4]

  • Purity of Starting Materials: Impurities in the ortho-aminoaryl carbonyl compound or the α-methylene carbonyl compound can interfere with the reaction.

Q3: What are common side reactions, and how can they be minimized?

The most prevalent side reaction is the self-aldol condensation of the ketone starting material, especially under basic conditions.[4] To mitigate this, consider using an imine analog of the o-aniline reactant.[4] Another challenge is the lack of regioselectivity when using unsymmetrical ketones, which can lead to a mixture of products.[4][5] The choice of catalyst and reaction conditions can influence this outcome.[5]

Q4: How can I improve the regioselectivity of the reaction with an unsymmetrical ketone?

Controlling regioselectivity is a significant challenge. Modern approaches have shown success in directing the reaction to a specific outcome:

  • Catalyst Selection: The use of specific amine catalysts or ionic liquids has been demonstrated to favor the formation of a single regioisomer.[4]

  • Introduction of Directing Groups: Modifying one of the α-carbons of the ketone, for instance, by introducing a phosphoryl group, can effectively control the direction of the cyclization.[4]

Troubleshooting Guide

Problem 1: Low to no product formation.

Possible CauseSuggested Solution
Inactive or Inappropriate Catalyst - Verify the activity of your catalyst. If using a Lewis acid, ensure anhydrous conditions.[6]- Screen a variety of catalysts, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids, or modern alternatives like ionic liquids or nanocatalysts.[6][7]
Incorrect Temperature - The optimal temperature is highly dependent on the substrates and catalyst. For some modern catalytic systems, milder temperatures (e.g., 50°C) have proven effective.[3]- Systematically vary the temperature to find the optimal conditions for your specific reaction.
Unsuitable Solvent - The choice of solvent can significantly impact the yield. While traditional methods use alcohols or DMF, newer, "greener" approaches have successfully employed water or even solvent-free conditions.[2][3][8]

Problem 2: Formation of multiple products or significant side products.

Possible CauseSuggested Solution
Lack of Regioselectivity with Unsymmetrical Ketones - Employ a catalytic system known to enhance regioselectivity, such as certain ionic liquids.[9]- Modify the ketone substrate with a directing group to favor one cyclization pathway.[4]
Self-Condensation of Ketone - Use an imine analog of the ortho-aminoaryl carbonyl compound to prevent the ketone from reacting with itself.[4]- Adjust the reaction conditions (e.g., catalyst, temperature) to favor the intermolecular reaction over self-condensation.
Reaction Mixture Darkens or Tar Formation - This may indicate product decomposition due to excessively high temperatures or harsh acidic/basic conditions.[4]- Attempt the reaction at a lower temperature or with a milder catalyst.

Data Presentation: Catalyst and Condition Optimization

The following table summarizes the yield of a model Friedländer reaction under various catalytic conditions. This data is compiled from multiple sources to provide a comparative overview.

CatalystSolventTemperature (°C)TimeYield (%)Reference(s)
NoneWater703 h97[8]
Choline Hydroxide (1 mol%)Water506 h99[3]
[Bmmim][Im] (Ionic Liquid)[Bmmim][Im]80VariesHigh[3]
Neodymium(III) Nitrate HexahydrateEthanolRoom Temp.Varies62-94
Acetic Acid (neat)Acetic Acid160 (Microwave)5 minExcellent[10]
SiO₂ NanoparticlesSolvent-free100 (Microwave)Varies93[11]
H-ZSM-5h (Zeolite)---93[12]
Nano-crystalline Sulfated ZirconiaEthanolReflux-High[13]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis in Acetic Acid

This protocol is adapted from methodologies demonstrating rapid and high-yield synthesis.[10]

  • Reactant Mixture: In a microwave reaction vial, combine the 2-aminophenylketone (1 mmol) and the cyclic ketone (1.2 mmol).

  • Solvent and Catalyst: Add neat acetic acid (2-3 mL) to the vial. Acetic acid serves as both the solvent and the catalyst.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 160°C for 5 minutes.

  • Workup: After cooling, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Ionic Liquid-Catalyzed Synthesis

This protocol is based on the use of basic ionic liquids as both catalyst and solvent.[9][14]

  • Reactant Mixture: In a round-bottom flask, dissolve the 2-aminonicotinaldehyde (0.6 mmol) and the ketone (1 mmol) in the ionic liquid [Bmmim][Im] (5 mL).

  • Reaction: Stir the mixture at 80°C for the appropriate time (monitor by TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Extraction: Extract the product from the ionic liquid using an appropriate organic solvent (e.g., ethyl acetate). The ionic liquid can often be recovered and reused.

  • Purification: Combine the organic extracts, dry over anhydrous sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Friedländer Synthesis Troubleshooting Workflow

G start Low Yield in Friedländer Synthesis check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst start->check_catalyst impure Impure Materials Detected? check_purity->impure temp_solvent Optimize Temperature & Solvent? check_conditions->temp_solvent catalyst_choice Is Catalyst Optimal? check_catalyst->catalyst_choice impure->check_conditions No purify Purify Starting Materials (e.g., Recrystallization, Chromatography) impure->purify Yes rerun1 Re-run Reaction purify->rerun1 side_reactions Side Reactions Observed? (e.g., tarring) temp_solvent->side_reactions side_reactions->check_catalyst No milder_conditions Use Milder Conditions (Lower Temp, Greener Solvent) side_reactions->milder_conditions Yes rerun2 Re-run Reaction milder_conditions->rerun2 screen_catalysts Screen Alternative Catalysts (e.g., Ionic Liquids, Nanocatalysts, Microwave) catalyst_choice->screen_catalysts rerun3 Re-run Reaction screen_catalysts->rerun3

Caption: A troubleshooting workflow for addressing low yields.

Factors Influencing Friedländer Synthesis Yield

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_catalyst Catalysis Yield Quinoline Yield Purity Purity of Starting Materials Purity->Yield Structure Substrate Steric/Electronic Effects Structure->Yield Temperature Temperature Temperature->Yield Solvent Solvent Choice Solvent->Yield Time Reaction Time Time->Yield CatalystType Catalyst Type (Acid, Base, Lewis Acid, etc.) CatalystType->Yield CatalystLoading Catalyst Loading CatalystLoading->Yield

Caption: Key parameters affecting the overall reaction yield.

Simplified Friedländer Reaction Mechanism

G Reactants o-Aminoaryl Ketone + α-Methylene Ketone Step1 Aldol Condensation or Schiff Base Formation Reactants->Step1 Intermediate Intermediate Adduct Step1->Intermediate Step2 Cyclization & Dehydration Intermediate->Step2 Product Substituted Quinoline Step2->Product

Caption: A simplified overview of the Friedländer reaction pathway.

References

Navigating the Combes Quinoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Combes synthesis, a cornerstone in the formation of the quinoline scaffold, presents unique challenges alongside its synthetic utility. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common side reactions and experimental hurdles encountered during this acid-catalyzed condensation of anilines and β-diketones.

Troubleshooting Guide

Low or No Product Yield

A common issue in the Combes synthesis is a lower-than-expected yield of the desired quinoline product. This can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress by thin-layer chromatography (TLC) is crucial.

  • Suboptimal Catalyst: The choice and concentration of the acid catalyst are critical. While concentrated sulfuric acid is traditional, it can lead to charring. Polyphosphoric acid (PPA) or milder catalysts like polyphosphoric ester (PPE) can be effective alternatives.[1]

  • Moisture: The presence of water can hinder the reaction. Ensure all glassware is thoroughly dried and use anhydrous reagents and solvents where possible.

  • Starting Material Quality: Impurities in the aniline or β-diketone can interfere with the reaction. Ensure the purity of your starting materials before commencing the synthesis.

Formation of Regioisomers

When using unsymmetrical anilines or β-diketones, the formation of a mixture of regioisomers is a significant challenge.

  • Steric and Electronic Effects: The regioselectivity of the cyclization is influenced by both steric hindrance and the electronic properties of the substituents on the aromatic ring.[1] Electron-donating groups on the aniline can direct the cyclization, while bulky substituents can favor the formation of the less sterically hindered product.

  • Catalyst Choice: The nature of the acid catalyst can influence the ratio of regioisomers. Experimenting with different catalysts (e.g., H₂SO₄ vs. PPA) may alter the product distribution.

  • Reaction Temperature: Temperature can also play a role in regioselectivity. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

Tar and Byproduct Formation

The strongly acidic and often high-temperature conditions of the Combes synthesis can lead to the formation of tar and other unwanted byproducts.

  • Excessive Heat: Overheating is a primary cause of tar formation. Maintain careful temperature control throughout the reaction.

  • Concentrated Acid: High concentrations of strong acids like sulfuric acid can promote polymerization and charring. Using a milder catalyst or a different solvent system may be beneficial.

  • Work-up Procedure: Purification can be challenging due to the presence of tarry materials. Steam distillation is an effective method for separating the volatile quinoline product from non-volatile tars.[2] Following distillation, the product can be further purified by extraction and recrystallization or chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Combes synthesis besides regioisomers?

A1: Besides the formation of regioisomers, common side products include polymeric tars, incompletely cyclized intermediates (enaminones), and products resulting from the self-condensation of the β-diketone. The harsh acidic conditions can also lead to sulfonation of the aromatic ring when using sulfuric acid as a catalyst.

Q2: How can I effectively remove tar from my crude product?

A2: A robust work-up procedure is key. After carefully quenching the reaction mixture in ice water and neutralizing it, steam distillation is a highly effective technique to separate the volatile quinoline from the non-volatile tar.[2] The product in the distillate can then be extracted with an organic solvent. Alternatively, trituration of the crude solid with a suitable non-polar solvent can sometimes help in removing tarry impurities.

Q3: Can I use microwave irradiation to improve the Combes synthesis?

A3: Yes, microwave-assisted Combes synthesis has been shown to be a viable and often advantageous alternative to conventional heating. It can significantly reduce reaction times and, in some cases, improve yields and reduce side product formation.

Q4: What is the role of polyphosphoric acid (PPA) and how does it compare to sulfuric acid?

A4: Polyphosphoric acid (PPA) serves as both a catalyst and a dehydrating agent in the Combes synthesis.[3] It is generally considered a milder alternative to concentrated sulfuric acid and can sometimes lead to cleaner reactions with less charring. However, its high viscosity can make it difficult to handle.

Q5: How do I choose the right starting materials to favor the formation of a specific regioisomer?

A5: To control regioselectivity, consider the electronic and steric properties of your substrates. For instance, an electron-donating group on the aniline will activate the ortho and para positions, influencing the site of cyclization. With unsymmetrical β-diketones, the cyclization will often occur at the less sterically hindered carbonyl group.[1]

Data Presentation

CatalystAniline Derivativeβ-DiketoneReaction ConditionsYield (%)Reference
H₂SO₄AnilineAcetylacetoneConventional HeatingModerate[3]
H₂SO₄m-ChloroanilineAcetylacetoneConventional HeatingNot specified[3]
PPAAnilineAcetylacetoneConventional HeatingModerate[3]
Acidic ResinAnilineEthyl AcetoacetateMicrowave (400W, 1.5 min)HighNot specified
Acidic Resinp-ToluidineEthyl AcetoacetateMicrowave (400W, 1.5 min)HighNot specified
Acidic Resinp-AnisidineEthyl AcetoacetateMicrowave (400W, 1.5 min)HighNot specified

Experimental Protocols

General Protocol for Combes Synthesis of 2,4-Dimethylquinoline using Sulfuric Acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (1.0 equivalent) and acetylacetone (1.1 equivalents).

  • Acid Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (3-4 volumes) with constant stirring.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture in a water bath or heating mantle to 100-110 °C for 30-60 minutes. Monitor the reaction progress by TLC.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the mixture is basic (pH > 8).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol for Microwave-Assisted Combes Synthesis using an Acidic Resin
  • Reactant Mixture: In a microwave-safe reaction vessel, combine the aniline (1.0 equivalent), ethyl acetoacetate (1.2 equivalents), and a catalytic amount of acidic resin (e.g., Amberlyst-15).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 400 W) for a short duration (e.g., 1.5-5 minutes). The optimal time and power should be determined for each specific substrate combination.

  • Work-up: After the reaction is complete, cool the vessel to room temperature.

  • Isolation: Add an organic solvent to dissolve the product and filter to remove the resin.

  • Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

Combes_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Select Aniline and β-Diketone Mixing Combine Reactants Reactants->Mixing Catalyst Choose Acid Catalyst (H₂SO₄, PPA, etc.) Acid_Addition Slowly Add Catalyst (Cooling) Catalyst->Acid_Addition Glassware Dry Glassware Glassware->Mixing Mixing->Acid_Addition Heating Heat Reaction Mixture (Conventional or Microwave) Acid_Addition->Heating Monitoring Monitor by TLC Heating->Monitoring Monitoring->Heating Incomplete Quenching Quench with Ice Water Monitoring->Quenching Complete Neutralization Neutralize with Base Quenching->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Purification Purify (Chromatography, Recrystallization) Extraction->Purification

Caption: A typical experimental workflow for the Combes quinoline synthesis.

Troubleshooting_Low_Yield Start Low or No Yield Check_Completion Reaction Complete? Start->Check_Completion Check_Catalyst Catalyst Optimal? Check_Completion->Check_Catalyst Yes Solution_Time Increase Reaction Time or Temperature Check_Completion->Solution_Time No Check_Temp Temperature Correct? Check_Catalyst->Check_Temp Yes Solution_Catalyst Try Alternative Catalyst (e.g., PPA) Check_Catalyst->Solution_Catalyst No Check_Purity Starting Material Purity? Check_Temp->Check_Purity Yes Solution_Temp Adjust Temperature Check_Temp->Solution_Temp No Solution_Purity Purify Starting Materials Check_Purity->Solution_Purity No Regioisomer_Formation cluster_factors Influencing Factors cluster_solutions Potential Solutions Start Mixture of Regioisomers Unsymmetrical_Substrates Unsymmetrical Aniline or β-Diketone Used Start->Unsymmetrical_Substrates Steric Steric Hindrance Unsymmetrical_Substrates->Steric Electronic Electronic Effects Unsymmetrical_Substrates->Electronic Change_Catalyst Vary Acid Catalyst Unsymmetrical_Substrates->Change_Catalyst Optimize_Temp Optimize Reaction Temperature Unsymmetrical_Substrates->Optimize_Temp Modify_Substrates Modify Substituents on Starting Materials Steric->Modify_Substrates Electronic->Modify_Substrates

References

Improving the regioselectivity of the Doebner-von Miller quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Doebner-von Miller quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the regioselectivity of their reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge concerning regioselectivity in the Doebner-von Miller synthesis?

A1: The primary challenge is controlling the position of cyclization on the aniline ring, especially with meta-substituted anilines. The reaction can produce a mixture of 5- and 7-substituted quinolines. Furthermore, the conventional reaction using α,β-unsaturated aldehydes or ketones strongly favors the formation of 2-substituted quinolines via a 1,4-conjugate addition mechanism.[1] Achieving 4-substituted quinolines requires significant modification of the standard protocol.[1][2]

Q2: What is the most common side reaction, and how can it be minimized?

A2: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which leads to significant tar formation and low yields.[2] To minimize this, you can:

  • Use a biphasic solvent system (e.g., toluene/water) to sequester the carbonyl compound in the organic phase, reducing its contact with the aqueous acid.[1][2]

  • Add the carbonyl reactant slowly to the heated acidic solution of the aniline to keep its concentration low at any given time.[1][2]

  • Optimize acid concentration and temperature to find a balance between an effective reaction rate and the minimization of polymerization.[2]

Q3: What types of acid catalysts can be used, and how do they affect the reaction?

A3: A variety of Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH, TFA) and Lewis acids (e.g., SnCl₄, ZnCl₂, Sc(OTf)₃, Hf(OTf)₄) can catalyze the reaction.[1][3][4] The choice of acid is critical and can significantly impact reaction efficiency, side reactions, and even regioselectivity.[1] For instance, Trifluoroacetic acid (TFA) has been shown to be uniquely effective in reversing the typical regioselectivity when used with specific substrates.[2]

Q4: Is an external oxidizing agent required?

A4: Not always. In many Doebner-von Miller reactions, an intermediate, such as a Schiff base, can act as an internal hydrogen acceptor to facilitate the final aromatization step.[1] However, if the final product is contaminated with dihydroquinoline byproducts, the reaction may not have gone to completion. In such cases, adding an external oxidant or performing a post-reaction oxidation step might be necessary.[2]

Q5: How do substituents on the aniline ring affect the reaction?

A5: The electronic properties of substituents on the aniline ring have a significant impact. Electron-withdrawing groups are known to give low yields under conventional conditions.[2] The position of the substituent dictates the potential regioisomeric products. For ortho- and para-substituted anilines, the outcome is generally unambiguous, but for meta-substituted anilines, predicting the major regioisomer can be difficult.[3]

Troubleshooting Guide

Problem 1: Poor or Undesired Regioselectivity

  • Symptom: Formation of a mixture of regioisomers (e.g., 5- and 7-substituted quinolines) or exclusive formation of the undesired isomer (e.g., 2-substituted instead of 4-substituted).

  • Root Cause: The reaction conditions and choice of reactants dictate the dominant mechanistic pathway (1,4-addition vs. 1,2-addition), which controls the final regiochemistry.[1]

  • Solutions:

    • To favor 4-substituted quinolines: The standard reaction must be modified. Use a γ-aryl-β,γ-unsaturated α-ketoester as the carbonyl partner and trifluoroacetic acid (TFA) as both the catalyst and solvent.[1][2] This promotes a 1,2-addition mechanism, leading to the desired reversal of regiochemistry.[1][2]

    • To influence 5- vs. 7-substitution: For meta-substituted anilines, the outcome is less predictable.[3] Systematically screen different acid catalysts (both Brønsted and Lewis acids) and solvents, as these can influence the cyclization step.

Problem 2: Low Yield and Significant Tar/Polymer Formation

  • Symptom: The reaction mixture becomes a thick, dark, intractable tar, making product isolation difficult and severely lowering the yield.[2]

  • Root Cause: Acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl compound is the primary cause.[2]

  • Solutions:

    • Implement a Biphasic System: Reflux the aniline in aqueous acid (e.g., HCl) with the carbonyl compound dissolved in an immiscible organic solvent like toluene.[2] This limits the carbonyl compound's exposure to the harsh acid.

    • Gradual Addition: Add the carbonyl compound dropwise to the heated aniline/acid mixture over an extended period (e.g., 1-2 hours).[2]

    • Temperature Control: Do not overheat. Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[2]

Problem 3: Product is Contaminated with Dihydroquinoline Impurities

  • Symptom: The isolated product contains partially hydrogenated quinoline derivatives, which are often difficult to separate.

  • Root Cause: The final oxidation step of the dihydroquinoline intermediate to the aromatic quinoline is incomplete.[2]

  • Solutions:

    • Prolong Reaction Time/Increase Temperature: Allow the reaction to run longer at the optimal temperature to ensure the oxidation step completes.

    • Ensure Sufficient Oxidant: If relying on an internal oxidant, ensure the stoichiometry is appropriate. Consider adding a mild external oxidant if the problem persists.

    • Post-Reaction Oxidation: If dihydroquinoline is already present in your isolated product, it can sometimes be oxidized in a separate step using an agent like DDQ or MnO₂.[2]

Data Presentation

Table 1: Effect of Acid Catalyst on Regioselectivity

This table summarizes the results from the reaction of aniline (1a ) with ethyl 2-oxo-4-phenylbut-3-enoate (2a ) under various acidic conditions, demonstrating the unique efficacy of TFA in reversing regioselectivity.

EntryCatalyst (mol%)SolventTime (h)Yield (Product 3a)Yield (Product 4a)
1Hf(OTf)₄ (10)CH₂Cl₂4818%44%
2HCl (conc.)EtOH18N.R.N.R.
3HCl (gas)Toluene18N.R.N.R.
4HCl (gas)Dioxane18N.R.N.R.
5HCl (gas)CH₂Cl₂18N.R.N.R.
6H₂SO₄ (conc.)EtOH18N.R.N.R.
7TFA (100)CH₂Cl₂1835%21%
8TFA (100)Toluene1841%15%
9TFA (neat)TFA1861% N.D.
10TFA (neat)TFA880% N.D.

Data adapted from J. Org. Chem. 2006, 71 (17), 6592–6595.[2] N.R. = No Reaction; N.D. = Not Detected. Product 3a = 2-carboxy-4-phenylquinoline (Reversed Regiochemistry). Product 4a = 4-carboxy-2-phenylquinoline (Standard Regiochemistry).

Table 2: Synthesis of 4-Arylquinolines using TFA with Various Anilines

This table shows the scope of the regiochemical reversal using different substituted anilines with γ-aryl-β,γ-unsaturated α-ketoesters in refluxing TFA.

EntryAniline SubstituentKetoesterProductYield
1HEthyl 2-oxo-4-phenylbut-3-enoate2-COOEt-4-Ph-quinoline80%
24-MeEthyl 2-oxo-4-phenylbut-3-enoate6-Me-2-COOEt-4-Ph-quinoline82%
34-OMeEthyl 2-oxo-4-phenylbut-3-enoate6-OMe-2-COOEt-4-Ph-quinoline85%
44-ClEthyl 2-oxo-4-phenylbut-3-enoate6-Cl-2-COOEt-4-Ph-quinoline81%
54-NO₂Ethyl 2-oxo-4-phenylbut-3-enoate6-NO₂-2-COOEt-4-Ph-quinoline56%
62-MeEthyl 2-oxo-4-phenylbut-3-enoate8-Me-2-COOEt-4-Ph-quinoline65%

Data adapted from J. Org. Chem. 2006, 71 (17), 6592–6595.[2]

Experimental Protocols

Protocol 1: General Method to Minimize Tar Formation

This protocol describes a standard Doebner-von Miller synthesis of 2-methylquinoline using a biphasic system to reduce polymerization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux.

  • Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.[2]

  • Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

Protocol 2: Reversal of Regioselectivity for 4-Arylquinoline Synthesis

This protocol achieves the "reversed" regioselectivity to yield 4-substituted quinolines.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the substituted aniline (1.0 eq) and the γ-aryl-β,γ-unsaturated α-ketoester (2.0 eq).[2]

  • Solvent/Catalyst Addition: Add trifluoroacetic acid (TFA) to the flask to act as the solvent.[2]

  • Reaction: Stir the mixture at reflux for 8-18 hours. Monitor the reaction progress by TLC.[1]

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the bulk of the TFA by distillation.

    • Dissolve the residue in dichloromethane.

    • Wash the organic solution carefully with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the solution and concentrate it under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Mechanistic Pathways for Regioselectivity

G cluster_0 Standard Regioselectivity (1,4-Addition) cluster_1 Reversed Regioselectivity (1,2-Addition) A1 Aniline + α,β-Unsaturated Ketone B1 Michael Addition (1,4-Conjugate Addition) A1->B1 C1 Intermediate B1->C1 D1 Electrophilic Cyclization C1->D1 E1 Oxidation D1->E1 F1 2-Substituted Quinoline E1->F1 A2 Aniline + γ-Aryl-β,γ-unsaturated α-Ketoester + TFA B2 1,2-Addition to C=O A2->B2 C2 Schiff Base Intermediate B2->C2 D2 Electrophilic Cyclization C2->D2 E2 Oxidation D2->E2 F2 4-Substituted Quinoline E2->F2 G start Poor or Incorrect Regioselectivity q1 Is the desired product a 4-substituted quinoline? start->q1 a1_yes Use γ-aryl-β,γ-unsaturated α-ketoester + neat TFA catalyst q1->a1_yes Yes a1_no Is it a mixture of 5- and 7-substituted isomers? q1->a1_no No a2_yes Screen different acid catalysts (Brønsted vs. Lewis) and solvents. Start with milder conditions. a1_no->a2_yes Yes a2_no Consult literature for specific substrate behavior a1_no->a2_no No G start Start setup 1. Setup Reaction (Aniline, Acid, Solvent) start->setup reagents 2. Heat to Reflux & Add Carbonyl Compound Slowly setup->reagents monitor 3. Monitor Reaction (TLC, GC, etc.) reagents->monitor workup 4. Cool, Neutralize, and Extract Product monitor->workup purify 5. Purify Crude Product (Chromatography, Distillation) workup->purify end End purify->end

References

Technical Support Center: Addressing Solubility Issues of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance, troubleshooting strategies, and detailed protocols for addressing the solubility challenges of quinoline derivatives in biological assays.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why are my substituted quinoline derivatives so poorly soluble in aqueous solutions?

A1: The low aqueous solubility of many quinoline derivatives stems from their molecular structure. The core of a quinoline is a bicyclic aromatic system, which is inherently hydrophobic (lipophilic).[1][2] Strong intermolecular forces within the compound's solid crystal lattice can make it difficult for water molecules to surround and dissolve individual molecules.[1] Furthermore, the addition of hydrophobic substituents, often intended to increase biological potency, can further decrease aqueous solubility.[2]

Q2: What is the difference between "kinetic" and "equilibrium" solubility, and which is more relevant for my initial in vitro assays?

A2: For most initial high-throughput screening (HTS) and in vitro biological assays, kinetic solubility is the more relevant measure.[3] This is determined by adding a small amount of a concentrated compound stock (usually in DMSO) to an aqueous buffer and observing the concentration at which it begins to precipitate.[3] Equilibrium solubility (or thermodynamic solubility) is considered the "gold standard" and is measured by equilibrating an excess of the solid compound in a buffer over a longer period (24-72 hours) to determine the true saturation point.[4] While more accurate, it is less representative of how compounds are typically handled in initial screening assays.

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assays?

A3: The tolerance for Dimethyl Sulfoxide (DMSO) varies significantly between different cell lines and assay types. As a general guideline, most cell-based assays can tolerate DMSO up to 0.5%, while some sensitive assays may show effects at concentrations as low as 0.1%.[5] Concentrations exceeding 1% frequently lead to cytotoxicity or other off-target effects that can confound experimental results.[2][5] It is imperative to always run a vehicle control—the same final concentration of DMSO used for the test compound—to assess the impact of the solvent on your specific experimental system.[2][5]

Q4: How can I be sure that my chosen solubilization method is not interfering with my assay results?

A4: This is a critical consideration, as solubilizing agents can have their own biological effects.[2] The most important step is to run meticulous vehicle controls .[2][5] The negative control group must receive the exact same final concentration of the solubilizing agent(s) (e.g., 0.5% DMSO, 1% HP-β-CD in media) as the experimental groups, but without the quinoline derivative.[2][5] Additionally, you should verify that your assay's positive control is not inhibited or affected by the vehicle.[2] If interference is observed, you may need to try an alternative solubilization strategy.[2]

Part 2: Troubleshooting Guides

This section addresses specific problems in a question-and-answer format.

Issue 1: My compound precipitates immediately when I dilute my DMSO stock into an aqueous buffer or cell media. What should I do?

This is the most common solubility challenge. It occurs when the DMSO concentration drops sharply upon dilution, causing the poorly water-soluble compound to "crash out" of the solution.[2] Follow this systematic approach:

Workflow for Addressing Compound Precipitation

G start Precipitation Observed Upon Dilution step1 Immediate Fixes: 1. Lower final compound concentration. 2. Optimize DMSO stock concentration (e.g., 10 mM instead of 100 mM). 3. Ensure final DMSO % is minimal but sufficient (e.g., 0.1-0.5%). 4. Use stepwise serial dilutions. 5. Briefly sonicate or warm media to 37°C. start->step1 check1 Is the compound soluble? step1->check1 step2 Advanced Strategies: Select a formulation approach based on compound properties (see Part 3). check1->step2 No end Problem Solved: Proceed with Assay (with vehicle controls) check1->end Yes strategy1 pH Adjustment (for ionizable quinolines) step2->strategy1 strategy2 Co-solvents (e.g., PEG-400, ethanol) step2->strategy2 strategy3 Cyclodextrins (e.g., HP-β-CD) step2->strategy3 strategy4 Surfactants (e.g., Tween® 80) step2->strategy4 strategy1->end strategy2->end strategy3->end strategy4->end

Caption: Troubleshooting workflow for compound precipitation in assays.

Issue 2: My quinoline derivative won't dissolve even in 100% DMSO to create a stock solution.

  • Possible Causes & Solutions:

    • Hygroscopic DMSO: DMSO readily absorbs water from the atmosphere, which can significantly reduce the solubility of hydrophobic compounds.[5][6] Solution: Use fresh, anhydrous DMSO and store it properly with desiccant.

    • Supersaturation: The desired concentration may be too high even for pure DMSO.[5] A study on library compounds found that many precipitates were from attempts to make solutions (e.g., 100 mM) that were not achievable in the first place.[7] Solution: Try preparing a less concentrated stock solution (e.g., 10 mM).

    • Insufficient Dissolution Energy: Solution: After adding the solvent, vortex the mixture vigorously.[2] If it remains undissolved, use a sonicator bath for 5-10 minutes or gently warm the solution to 30-40°C, being mindful of compound stability.[2][6]

    • Co-solvents with DMSO: For particularly difficult compounds, a co-solvent system such as DMSO:Ethanol (9:1) may be effective.[6]

Issue 3: I tried adjusting the pH of my buffer, but my compound still precipitates.

  • Possible Causes & Solutions:

    • Insufficient pH Change: To protonate a basic quinoline effectively, the solution's pH should be at least 1-2 units below the compound's pKa.[1] Solution: Verify the final pH of your solution with a calibrated pH meter after adding the compound.

    • Low Buffer Capacity: The buffer may not be strong enough to maintain the target pH after the compound is added.[1] Solution: Try increasing the buffer concentration.

    • Common Ion Effect: If you have formed a salt of your quinoline, the presence of a common ion in your buffer could suppress its solubility.[1] Solution: Consider using a buffer with a different counter-ion.

    • "Salting Out": At very high salt concentrations (from the buffer or other additives), the solubility of your organic compound may decrease.[1] Solution: Use the minimum effective buffer concentration if possible.

Part 3: Data Presentation: Solubility Enhancement Strategies

The following tables summarize common strategies and quantitative data to guide your experimental design.

Table 1: Comparison of Common Solubility Enhancement Strategies

StrategyPrinciple of ActionPotential Solubility IncreaseKey AdvantagesKey Disadvantages
pH Adjustment Converts the weakly basic quinoline into a more soluble salt form by protonation.[1][5]10 - 1,000 foldSimple, cost-effective, highly effective for ionizable compounds.[1][5]Only applicable to ionizable compounds; assay must be compatible with the required pH.[5]
Co-solvents A water-miscible organic solvent (e.g., PEG 400, ethanol) is added to reduce the overall polarity of the aqueous medium.[1][5]10 - 100 fold[5]Easy to prepare; effective for many neutral compounds.Can cause cellular toxicity; may interfere with some biological assays.[8]
Cyclodextrins Forms a host-guest inclusion complex, shielding the hydrophobic drug inside its core while presenting a hydrophilic exterior.[1][2][9]10 - 5,000 foldHigh solubilization capacity; generally low toxicity, especially HP-β-CD.[2][10]Can be expensive; potential to interact with cell membranes or other formulation components.[2]
Surfactants Form micelles that encapsulate the hydrophobic drug in their core, increasing its apparent solubility in the aqueous solution.[2][8]VariableEffective at very low concentrations.High potential for cell toxicity and interference with biological assays (e.g., protein denaturation).[2][11]
Solid Dispersion The compound is dispersed in an amorphous state within a hydrophilic polymer matrix (e.g., PVP, HPMC), enhancing wettability.[1]VariableCan significantly improve dissolution rate.Requires more complex preparation; potential for recrystallization upon storage.[1]

Table 2: Illustrative Data on DMSO Precipitation & Tolerance

ParameterObservationImplication for ResearchersReference(s)
Precipitation in DMSO Stock In one library, 15.2% of compounds at 100 mM precipitated, compared to ~3.1% at 10 mM.Storing stocks at excessively high concentrations increases the risk of precipitation. Consider 10 mM as a standard starting point.[7]
Final DMSO in Cell Assays Concentrations >1% often cause cytotoxicity.The final DMSO concentration should be kept as low as possible, typically ≤0.5%.[2][5]
Effect of "Wet" DMSO DMSO is hygroscopic; absorbed water can significantly decrease the solubility of hydrophobic compounds.Use anhydrous DMSO and store it in a desiccated environment to maintain stock solution integrity.[5][6]

Part 4: Key Experimental Protocols

Protocol 1: Preparation of a Concentrated DMSO Stock Solution

This protocol describes the fundamental first step for preparing a compound for biological assays.

  • Weigh Compound: Accurately weigh a small amount of your quinoline derivative (e.g., 1-5 mg) into a sterile, appropriate container (e.g., an amber glass vial with a PTFE-lined cap).[2]

  • Add Solvent: Add a calculated volume of high-purity, anhydrous DMSO to achieve a high concentration (e.g., 10-20 mM).[2] A high stock concentration minimizes the volume of organic solvent transferred to the final assay.[2]

  • Promote Dissolution: Vortex the mixture vigorously for at least 60 seconds.[2]

  • Apply Energy (If Needed): If the compound remains undissolved, place the vial in a sonicator water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be used, but monitor for any signs of compound degradation.[2]

  • Inspect for Clarity: A successful stock solution must be a clear liquid, free of any visible particles or precipitate.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can induce precipitation.[2][12]

Protocol 2: Kinetic Solubility Assay via Turbidimetry

This high-throughput method provides a rapid estimate of a compound's solubility under assay-like conditions.[4][5]

  • Prepare Compound Stock: Create a 10 mM stock solution of the quinoline derivative in 100% DMSO.

  • Dispense Compound: In a clear 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of the desired aqueous assay buffer (e.g., PBS, pH 7.4). This creates a nominal concentration of 100 µM with a final DMSO concentration of 1%. Mix well.

  • Incubate: Cover the plate and incubate at room temperature (e.g., 25°C) for 1-2 hours to allow the system to equilibrate.[5]

  • Measure Turbidity: Measure the light scattering or turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[4][5]

  • Data Analysis: Compare the turbidity of the compound-containing wells to a buffer-only control. A significant increase in turbidity indicates that the compound has precipitated, and its kinetic solubility is below the tested concentration (100 µM). The experiment can be repeated with serial dilutions of the compound to pinpoint the concentration at which precipitation begins.[5]

Protocol 3: Phase Solubility Study with Cyclodextrins

This protocol helps determine if a cyclodextrin can effectively solubilize your compound and at what concentration. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high solubility and low toxicity.[5][10]

  • Prepare Cyclodextrin Solutions: Prepare a range of HP-β-CD solutions in your desired aqueous buffer (e.g., 0%, 1%, 2%, 5%, and 10% w/v).[2]

  • Add Compound: Add an excess amount of your solid quinoline derivative to a fixed volume of each cyclodextrin solution. Ensure enough solid is added so that some remains undissolved in all vials.

  • Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[1]

  • Separate Undissolved Solid: Centrifuge the samples at high speed (>10,000 x g) for 30 minutes to pellet the undissolved compound.[2] Alternatively, filter the suspension through a 0.22 µm syringe filter (first confirm that your compound does not bind to the filter material).[2]

  • Quantify Solubilized Compound: Carefully take a known volume of the clear supernatant, dilute it appropriately with a suitable solvent, and determine the concentration of your quinoline derivative using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).[2]

  • Analyze: Plot the measured concentration of the dissolved quinoline derivative against the concentration of HP-β-CD. A linear increase in solubility with increasing HP-β-CD concentration indicates the formation of a soluble inclusion complex.[2]

Mechanism of Cyclodextrin Solubilization

G cluster_0 Insoluble State cluster_1 Solubilizing Agent cluster_2 Soluble State Quinoline Hydrophobic Quinoline Derivative Water1 Aqueous Buffer Complex Soluble Inclusion Complex Quinoline->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex Water2 Aqueous Buffer

Caption: Encapsulation of a hydrophobic quinoline derivative within a cyclodextrin's core to form a water-soluble inclusion complex.

References

Technical Support Center: Purification of Halogenated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of halogenated heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying halogenated heterocyclic compounds?

A1: The primary challenges in purifying halogenated heterocyclic compounds stem from their inherent chemical properties. These include:

  • Reactivity and Instability: Halogenated heterocycles can be susceptible to degradation under certain conditions. For instance, halogenated anilines are prone to oxidation, leading to discoloration (e.g., turning yellow, brown, or black).[1] Dehalogenation, the loss of the halogen substituent, is another significant issue, particularly under harsh pH conditions or in the presence of certain catalysts.[1]

  • Strong Intermolecular Interactions: The polarity induced by the halogen atoms and the heteroatoms can lead to strong interactions with stationary phases in chromatography, such as silica gel. This can result in poor separation, low yield, and streaking of the compound on the column.[1]

  • Co-elution with Impurities: Structurally similar impurities, such as regioisomers or starting materials, often have similar polarities to the target compound, making them difficult to separate by chromatography.[2]

  • Poor Solubility: Some halogenated heterocyclic compounds exhibit poor solubility in common organic solvents, which can complicate both chromatography and recrystallization efforts.

Q2: Why is my purified halogenated heterocyclic compound discolored?

A2: Discoloration, especially a yellow, brown, or black hue, is a classic sign of oxidation.[1] This is particularly common in compounds containing electron-rich heteroaromatic systems or sensitive functional groups like anilines.[1] Exposure to air and light can accelerate this process.

Q3: What is dehalogenation and how can I prevent it during purification?

A3: Dehalogenation is the removal of a halogen atom from the heterocyclic ring.[3] This can occur under various conditions, including catalytic hydrogenation, treatment with strong bases, or even during chromatography with certain catalysts.[4][5] To prevent dehalogenation:

  • Avoid harsh pH conditions, especially strong bases.[1]

  • Be cautious with palladium-catalyzed reactions, as some catalysts can promote dehalogenation.[5]

  • When performing reductions, select reagents and conditions that are chemoselective for other functional groups and will not affect the carbon-halogen bond.

Q4: My compound seems to be degrading on the silica gel column. What are my options?

A4: The acidic nature of silica gel can lead to the degradation of sensitive compounds. To mitigate this:

  • Deactivate the silica gel: Pre-treat the silica gel with a base like triethylamine (typically 1-2% in the eluent) to neutralize the acidic silanol groups.

  • Use an alternative stationary phase: Neutral alumina or Florisil can be good alternatives for acid-sensitive compounds.[3]

  • Minimize contact time: Run the column as quickly as possible without sacrificing separation.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The cooling process is too rapid. High concentration of impurities.- Use a lower-boiling point solvent or a solvent mixture. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] - Try a pre-purification step like a quick filtration through a silica plug.[3]
No Crystal Formation The solution is not supersaturated. Lack of nucleation sites.- Evaporate some of the solvent to increase the concentration.[3] - Scratch the inside of the flask with a glass rod to induce nucleation.[3] - Add a seed crystal of the pure compound.
Colored Crystals Colored impurities are co-crystallizing with the product. Oxidation of the product during heating.- Add activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[1] - Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).
Low Recovery The compound is too soluble in the cold solvent. Too much solvent was used.- Choose a solvent in which the compound has lower solubility at cold temperatures. - Use the minimum amount of hot solvent necessary to dissolve the compound.
Flash Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor Separation Inappropriate solvent system. Column overloading. The column was not packed properly.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. - Use a larger column with a higher ratio of silica gel to the crude product (e.g., 50:1 to 100:1 by weight).[3] - Ensure the column is packed uniformly without air bubbles or channels.[3]
Compound Streaking/Tailing Strong interaction with the silica gel.- For basic compounds (e.g., pyridines, anilines), add a small amount of triethylamine (0.1-1%) to the eluent.[3] - For acidic compounds, add a small amount of acetic acid or formic acid to the eluent.
Compound Stuck on the Column The eluent is not polar enough. The compound has decomposed on the silica.- Gradually increase the polarity of the eluent. - Test the stability of your compound on a small amount of silica before running a large-scale column.
Low Yield The compound is adsorbing irreversibly to the silica. The compound is eluting with the solvent front.- Use a less polar stationary phase like alumina or a deactivated silica gel. - Start collecting fractions immediately after loading the sample.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, ethyl acetate, hexane, toluene, or mixtures thereof.[6][7]

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: General Procedure for Flash Column Chromatography
  • Eluent Selection: Determine the optimal solvent system by running TLC plates. Aim for an Rf value of ~0.3 for the desired compound.

  • Column Packing:

    • Plug the bottom of the column with glass wool or cotton.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, ensuring a flat, even bed. Add another layer of sand on top.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the eluent or a more polar solvent.

    • Carefully apply the sample to the top of the silica bed.

    • Alternatively, for less soluble samples, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the column.

  • Elution:

    • Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to push the solvent through.

    • Collect fractions and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical Halogenated Pyridine

Purification MethodStarting Purity (%)Final Purity (%)Recovery Yield (%)Key Considerations
Recrystallization (Ethanol) 859875Good for removing less polar impurities.
Flash Chromatography (Silica Gel, Hexane:EtOAc gradient) 859960Effective for separating regioisomers.
Acid-Base Extraction 709585Suitable for basic pyridines to remove neutral impurities.

Note: Data is representative and will vary depending on the specific compound and impurities.

Mandatory Visualizations

Logical Workflow for Troubleshooting Recrystallization

G Troubleshooting Recrystallization start Crude Halogenated Heterocycle dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals Crystals Formed? cool->crystals oil Oiled Out? crystals->oil No filter Filter and Dry Crystals crystals->filter Yes no_crystals No Crystals oil->no_crystals No oiled_out Oiled Out oil->oiled_out Yes troubleshoot_no_crystals Troubleshoot: - Concentrate solution - Scratch flask - Add seed crystal no_crystals->troubleshoot_no_crystals troubleshoot_oil Troubleshoot: - Use lower boiling solvent - Slower cooling - Pre-purify oiled_out->troubleshoot_oil

Caption: A logical workflow diagram for troubleshooting common issues in recrystallization.

Experimental Workflow for Flash Column Chromatography Purification

G Workflow for Flash Column Chromatography start Crude Product tlc 1. TLC Analysis for Solvent System Optimization start->tlc pack 2. Pack Column with Silica Gel Slurry tlc->pack load 3. Load Sample (Wet or Dry) pack->load elute 4. Elute with Solvent and Collect Fractions load->elute monitor 5. Monitor Fractions by TLC elute->monitor combine 6. Combine Pure Fractions monitor->combine evaporate 7. Evaporate Solvent combine->evaporate end Pure Compound evaporate->end

Caption: A step-by-step experimental workflow for purification by flash column chromatography.

References

Mitigating tar formation in the Skraup quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating tar formation, a common and challenging side reaction in the Skraup quinoline synthesis.

Troubleshooting Guide

This guide addresses specific issues related to tar formation in a question-and-answer format, offering practical solutions to overcome these challenges in the laboratory.

Question 1: My Skraup synthesis reaction is extremely vigorous and results in a large amount of black, unmanageable tar. What is the primary cause, and how can I control the reaction?

Answer: The Skraup synthesis is notoriously exothermic, and this high reactivity is a major contributor to tar formation. The primary cause is the uncontrolled polymerization of acrolein, which is formed from the dehydration of glycerol under strongly acidic and high-temperature conditions.[1][2] To moderate the reaction and minimize tarring, consider the following preventative measures:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a crucial step in controlling the reaction's exothermicity.[1][2] Ferrous sulfate is believed to act as an oxygen carrier, allowing for a slower, more controlled oxidation step.[3] Boric acid has also been used for this purpose.[4]

  • Controlled Reagent Addition: The order of reagent addition is critical. It is recommended to add the reagents in the following sequence: aniline, ferrous sulfate, glycerol, and then slowly and carefully add concentrated sulfuric acid while cooling the reaction mixture.[1]

  • Gradual Heating: Begin by gently heating the mixture. Once the reaction initiates, which is often indicated by boiling, remove the external heat source. The exothermic nature of the reaction should be sufficient to sustain reflux for a period. Reapply heat only after the initial exotherm has subsided.[1]

Question 2: Despite controlling the exotherm, I am still observing significant tar formation, which is leading to low yields of my desired quinoline product. What other factors could be at play?

Answer: If the reaction is well-controlled and tar formation is still a significant issue, other factors may be contributing to the problem. These can include sub-optimal reaction conditions and the nature of your starting materials. To improve your yield and reduce byproducts, consider the following:

  • Reaction Time and Temperature: Ensure that the reaction is heated for a sufficient duration at the appropriate temperature after the initial exothermic phase. A prolonged reflux period is often necessary to drive the reaction to completion and can help to minimize the formation of intermediates that can polymerize.[1]

  • Substituent Effects: The electronic nature of the substituents on the aniline ring can significantly impact the reaction's propensity for tar formation. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can deactivate the ring, requiring harsher conditions that can lead to increased tarring and lower yields.[1]

  • Alternative Oxidizing Agents: While nitrobenzene is a common oxidizing agent, it can contribute to the vigorous nature of the reaction. Consider using alternative oxidizing agents that are known to result in a less violent reaction, such as arsenic acid or catalytic amounts of iodine.[1][5]

Question 3: My reaction has produced a thick, tarry crude product. What are the most effective methods for isolating the quinoline product from this mixture?

Answer: The work-up and purification process for a tarry Skraup reaction mixture is critical for obtaining a pure product and maximizing the isolated yield. The following purification methods are recommended:

  • Steam Distillation: This is the most common and effective method for separating the volatile quinoline product from the non-volatile tar.[1] The crude reaction mixture is made alkaline, and then steam is passed through it to carry the quinoline over with the distillate.[1]

  • Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using a suitable organic solvent such as diethyl ether or dichloromethane.[1]

  • Treatment with Activated Carbon: To remove colored impurities from the isolated product, treating a solution of the crude quinoline with activated carbon can be effective.[1]

  • Removal of Unreacted Aniline: Unreacted aniline can often co-distill with the product. A common purification step involves treating the distillate with an acidic solution of sodium nitrite. This converts the aniline into a non-volatile diazonium salt, which can then be removed, allowing for the subsequent isolation of the pure quinoline after basification and another steam distillation or extraction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of tar formation in the Skraup synthesis?

A1: Tar formation in the Skraup synthesis is primarily due to the acid-catalyzed polymerization of acrolein.[1] Under the harsh, acidic, and high-temperature conditions of the reaction, acrolein, which is formed from the dehydration of glycerol, readily undergoes self-condensation and polymerization to form a complex, high-molecular-weight tarry substance.[1][2]

Q2: Are there "greener" or more modern alternatives to the classical Skraup synthesis that can reduce tar formation?

A2: Yes, several modifications to the Skraup synthesis have been developed to be more environmentally friendly and to minimize tar formation. These include:

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and, in some cases, improve yields and reduce tar formation.[6][7]

  • Use of ionic liquids: Ionic liquids can serve as both the solvent and catalyst, often leading to cleaner reactions and easier product isolation.[7][8]

Q3: Can the choice of oxidizing agent significantly impact the yield and the amount of tar produced?

A3: Yes, the choice of oxidizing agent can have a notable effect on the reaction's outcome. While nitrobenzene is traditionally used, it can lead to a very vigorous reaction.[9] Arsenic acid is known to result in a less violent reaction.[4][9] Iodine has also been reported as an effective oxidizing agent that can be used in catalytic amounts.[5] The selection of the oxidizing agent should be made based on the specific substrate and the desired reaction conditions.

Q4: How does the addition of ferrous sulfate help in mitigating tar formation?

A4: Ferrous sulfate (FeSO₄) acts as a moderator, making the reaction less violent.[4][9] It is believed to function as an oxygen carrier, which slows down the oxidation step of the reaction.[3] By controlling the rate of the exothermic oxidation, it helps to prevent localized overheating, which is a major contributor to the polymerization of acrolein and subsequent tar formation.[2]

Data Presentation

The following tables summarize quantitative data on the Skraup synthesis, providing a comparison of yields under different conditions.

Table 1: Effect of Oxidizing Agent on Quinoline Synthesis Yield

Aniline SubstrateOxidizing AgentProductYield (%)
AnilineNitrobenzeneQuinoline84-91[10]
6-NitrocoumarinArsenic Pentoxide3H-pyrano[3,2-f]quinoline-3-one14[10]
o-Aminophenolo-Nitrophenol8-Hydroxyquinoline136 (based on o-aminophenol)[10]

Table 2: Comparison of Conventional vs. Microwave-Assisted Skraup Synthesis

SubstratesConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
2,6-diaminotoluene, glycerol3 hours, 30%40 minutes, 28%[11]

Experimental Protocols

Protocol 1: Standard Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator

This protocol is adapted from established procedures and emphasizes control over the reaction to minimize tar formation.

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for workup)

  • Sodium Nitrite (for purification)

  • Diethyl Ether (or other suitable extraction solvent)

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, add aniline, ferrous sulfate heptahydrate, and glycerol.[1]

  • Acid Addition: Slowly and with constant stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic, so cooling may be necessary to control the temperature.[1]

  • Initiation of Reaction: Gently heat the mixture. Once the reaction begins to boil vigorously, remove the external heat source. The exothermic nature of the reaction should sustain the reflux for 30-60 minutes.[1]

  • Reflux: After the initial vigorous reaction has subsided, heat the mixture to a gentle reflux for an additional 3 hours.[1]

  • Workup - Steam Distillation: Allow the reaction mixture to cool. Make the solution strongly alkaline with a concentrated sodium hydroxide solution. Set up for steam distillation and distill the quinoline from the tarry residue.[1]

  • Purification: Separate the quinoline from the aqueous distillate. To the distillate, add dilute sulfuric acid to dissolve the quinoline. Cool the solution in an ice bath and add a solution of sodium nitrite to diazotize any remaining aniline. Warm the solution gently to decompose the diazonium salt. Make the solution alkaline again with sodium hydroxide and steam distill the pure quinoline.[1]

  • Final Purification: The collected quinoline can be further purified by distillation under reduced pressure.[1]

Protocol 2: Microwave-Assisted Skraup Synthesis of 7-Amino-8-methyl-quinoline

This protocol provides a general procedure for a more rapid, microwave-assisted Skraup synthesis.

Materials:

  • 2,6-diaminotoluene

  • Glycerol

  • Arsenic(V) oxide

  • Concentrated Sulfuric Acid

Procedure:

  • Reaction Mixture Preparation: In a suitable microwave reaction vessel, mix 2,6-diaminotoluene (4 mmol, 0.5 g), glycerol (2.5 mL), arsenic(V) oxide (2.1 g), and concentrated sulfuric acid (4.2 mL).[11]

  • Microwave Irradiation: Subject the mixture to microwave irradiation. Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into an ice-water mixture (15 mL).[11]

  • Isolation: Basify the solution to a pH of 9-10. Filter the resulting precipitate and wash with cold water.[11]

  • Purification: Crystallize the product from water to yield 7-amino-8-methyl-quinoline.[11]

Visualizations

Skraup_Synthesis_Pathway Glycerol Glycerol H2SO4_dehyd H₂SO₄ (Dehydration) Glycerol->H2SO4_dehyd Acrolein Acrolein H2SO4_dehyd->Acrolein Michael_Adduct Michael Adduct (β-Anilinopropionaldehyde) Acrolein->Michael_Adduct Tar Tar Formation (Polymerization) Acrolein->Tar Aniline Aniline Aniline->Michael_Adduct Cyclization Cyclization & Dehydration Michael_Adduct->Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclization->Dihydroquinoline Oxidation Oxidation Dihydroquinoline->Oxidation Quinoline Quinoline Oxidation->Quinoline

Caption: The reaction pathway of the Skraup quinoline synthesis.

Tar_Formation_Mechanism Acrolein1 Acrolein H_plus H⁺ (Acid Catalyst) Acrolein1->H_plus Acrolein2 Acrolein Dimer Dimerization Acrolein2->Dimer Protonated_Acrolein Protonated Acrolein (Electrophilic) H_plus->Protonated_Acrolein Protonated_Acrolein->Dimer Polymer_chain Further Polymerization Dimer->Polymer_chain Tar Tar (Complex Polymer) Polymer_chain->Tar

Caption: Acid-catalyzed polymerization of acrolein leading to tar formation.

Troubleshooting_Workflow Start High Tar Formation in Skraup Synthesis Check_Exotherm Is the reaction too vigorous? Start->Check_Exotherm Control_Measures Implement Control Measures: - Add Ferrous Sulfate - Slow Acid Addition - Gradual Heating Check_Exotherm->Control_Measures Yes Check_Conditions Are reaction conditions optimized? Check_Exotherm->Check_Conditions No Control_Measures->Check_Conditions Optimize_Conditions Optimize: - Reaction Time - Temperature - Consider Substituent Effects Check_Conditions->Optimize_Conditions No Check_Reagents Are you using standard reagents? Check_Conditions->Check_Reagents Yes Optimize_Conditions->Check_Reagents Alternative_Reagents Consider Alternatives: - Arsenic Acid or Iodine Oxidant - Microwave Synthesis - Ionic Liquids Check_Reagents->Alternative_Reagents No Purification Effective Purification: - Steam Distillation - Solvent Extraction - Activated Carbon Check_Reagents->Purification Yes Alternative_Reagents->Purification End Reduced Tar Formation & Higher Yield Purification->End

Caption: Troubleshooting workflow for mitigating tar formation.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Electron-Deficient Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving electron-deficient quinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your cross-coupling reactions with electron-deficient quinolines, offering potential causes and recommended solutions.

Problem 1: Low or No Product Yield

Potential CauseRecommended Solution
Inappropriate Catalyst/Ligand System: The electron-deficient nature of the quinoline ring and the potential for the nitrogen atom to coordinate to and deactivate the metal center make catalyst selection critical. Less reactive haloquinolines, such as chloroquinolines, can be particularly challenging.[1]Screen different palladium sources and ligands. Commonly used palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. For challenging substrates, consider using electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1] Pd(dppf)Cl₂ has also proven effective in certain cases.[1] For C-H activation, ligands like pivalate can be crucial.[2]
Incorrect Base Selection: The base is essential for activating coupling partners, such as boronic acids in Suzuki reactions, but an inappropriate choice can lead to side reactions or catalyst inhibition.[1]Optimize the base. Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1] For substrates sensitive to strong bases, milder options like KF may be suitable.[1] The optimal base will depend on the specific haloquinoline and coupling partner.[1]
Suboptimal Solvent: The solvent influences the solubility of reactants, catalyst activity, and reaction selectivity.[1]Select an appropriate solvent system. Common solvents for these reactions include dioxane, THF, DMF, and toluene, often in aqueous mixtures.[1] Ensure all reactants are sufficiently soluble in the chosen solvent system.[1]
Inadequate Reaction Temperature: Many cross-coupling reactions require heating to proceed at a reasonable rate.[1]Optimize the reaction temperature. While some highly active catalyst systems can work at room temperature, heating is often necessary, typically in the range of 80-120 °C.[1] Microwave irradiation can be a useful tool to accelerate reactions.[1]
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen and may precipitate as palladium black, leading to a stalled reaction.[3]Ensure rigorous inert atmosphere. Degas the solvent and reaction mixture thoroughly and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.[3] Using more robust catalyst systems or slightly lower reaction temperatures might also prevent deactivation.[3]
Instability of Coupling Partner: Boronic acids, for instance, can be prone to decomposition, especially through protodeboronation.[1]Use more stable coupling partners. Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts for improved stability.[1][4]

Problem 2: Poor Regioselectivity in C-H Functionalization

Potential CauseRecommended Solution
Inherent Reactivity of the Quinoline Ring: The C2 and C4 positions of the quinoline ring are often the most reactive sites for nucleophilic attack, which can lead to mixtures of isomers in C-H functionalization reactions.[5][6]Employ directing groups or N-oxides. The use of quinoline N-oxides can improve regioselectivity for the C2-position by altering the electronic properties of the ring and avoiding the need for strong acids.[6] Directing groups can also be used to guide the catalyst to a specific C-H bond.
Reaction Conditions Favoring Multiple Isomers: The choice of catalyst, solvent, and additives can influence the regioselectivity of the reaction.Optimize reaction parameters. For example, in a Pd-catalyzed C2 arylation, the addition of silver salts was found to be necessary for reoxidizing the Pd(0) to Pd(II) and achieving good regioselectivity.[2]

Problem 3: Dehalogenation of the Haloquinoline Starting Material

Potential CauseRecommended Solution
Side Reaction Promoted by the Base and Solvent: The combination of a strong base and certain solvents can lead to the replacement of the halogen with a hydrogen atom.[1]Screen different bases and solvents. Using milder bases or ensuring anhydrous conditions (if suitable for the specific protocol) may help to minimize this side reaction.[1]

Frequently Asked Questions (FAQs)

Q1: Why are electron-deficient quinolines challenging substrates for cross-coupling reactions?

A: There are two primary reasons. First, the electron-withdrawing nature of the quinoline ring can deactivate the C-X bond (where X is a halogen) towards oxidative addition, a key step in many cross-coupling catalytic cycles. Second, the nitrogen atom in the quinoline ring can act as a ligand, coordinating to the metal center of the catalyst. This coordination can inhibit the catalytic activity.[2]

Q2: What are the advantages of using N-heterocyclic carbene (NHC) ligands for these reactions?

A: NHC ligands are strong σ-donors and often form very stable complexes with palladium. This can lead to highly active and robust catalysts that are resistant to deactivation, making them suitable for challenging cross-coupling reactions with electron-deficient substrates.[1]

Q3: Can I perform a Sonogashira coupling with a chloroquinoline?

A: While challenging, it is possible. The reactivity of haloquinolines in Sonogashira coupling generally follows the trend: I > Br > OTf > Cl.[7] For chloroquinolines, more active catalyst systems, often employing bulky and electron-rich phosphine ligands or NHC ligands, and higher reaction temperatures may be required.

Q4: What is the role of a copper co-catalyst in Sonogashira reactions, and is it always necessary?

A: In the traditional Sonogashira reaction, a copper(I) co-catalyst is used to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7][8] However, the presence of copper can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling).[7] Copper-free Sonogashira protocols have been developed to avoid this issue, though they may require different ligands and reaction conditions.[7]

Q5: How can I avoid the homocoupling of my boronic acid in a Suzuki-Miyaura reaction?

A: Homocoupling of boronic acids can be minimized by carefully controlling the reaction conditions. Ensure that the reaction is carried out under a strictly inert atmosphere to prevent oxidative homocoupling. The choice of palladium precursor, ligand, base, and solvent can also influence the extent of this side reaction. Using a stoichiometric amount of the boronic acid or a slight excess relative to the haloquinoline can also help.

Catalyst Performance Data

The following tables summarize quantitative data for different cross-coupling reactions with electron-deficient quinolines to aid in catalyst system selection.

Table 1: Suzuki-Miyaura Coupling of 2-Chloroquinolines with Arylboronic Acids [9]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane1001292

Table 2: C2 Arylation of Quinolines via C-H Activation [2]

EntryQuinoline SubstrateArylating AgentCatalyst SystemAdditivesYield (%)
1QuinolineAryl bromide[RhCl(CO)₂]₂-45-86
2Quinoline2-MethylthiophenePd(OAc)₂AgOAc, Phen·H₂O, PivOH58

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Haloquinolines [1]

  • Reaction Setup: In a dry reaction vessel, combine the haloquinoline (1.0 equiv), boronic acid or ester (1.1-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition and Degassing: Add the chosen solvent system (e.g., dioxane/water 4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst Selection Workflow for Cross-Coupling with Electron-Deficient Quinolines

Catalyst_Selection_Workflow start Start: Cross-Coupling with Electron-Deficient Quinoline reaction_type Select Cross-Coupling Type start->reaction_type suzuki Suzuki-Miyaura (C-C) reaction_type->suzuki Aryl/Vinyl Boronic Acid heck Heck (C-C) reaction_type->heck Alkene sonogashira Sonogashira (C-C) reaction_type->sonogashira Terminal Alkyne buchwald Buchwald-Hartwig (C-N) reaction_type->buchwald Amine ch_activation C-H Activation (C-C, C-N, etc.) reaction_type->ch_activation Unactivated C-H bond catalyst_screening Screen Catalyst Systems (Pd, Ni, Cu) suzuki->catalyst_screening heck->catalyst_screening sonogashira->catalyst_screening buchwald->catalyst_screening ch_activation->catalyst_screening ligand_screening Screen Ligands (Phosphines, NHCs) catalyst_screening->ligand_screening base_screening Screen Bases (Carbonates, Phosphates) ligand_screening->base_screening solvent_screening Screen Solvents (Dioxane, Toluene, DMF) base_screening->solvent_screening optimization Optimize Reaction Conditions (Temp, Time, Concentration) solvent_screening->optimization troubleshooting Troubleshoot Issues (Low Yield, Side Reactions) optimization->troubleshooting Low Yield success Successful Coupling optimization->success High Yield troubleshooting->catalyst_screening Re-screen

A decision-making workflow for selecting and optimizing catalysts.

Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Palladium_Catalytic_Cycle pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-X pd0->pd2_complex R-X oxidative_addition Oxidative Addition pd2_intermediate R-Pd(II)L_n-R' pd2_complex->pd2_intermediate R'-M transmetalation Transmetalation pd2_intermediate->pd0 product R-R' pd2_intermediate->product reductive_elimination Reductive Elimination

A simplified representation of the Pd(0)/Pd(II) catalytic cycle.

References

Validation & Comparative

Comparative Spectroscopic Analysis of 2-Chloroquinoline Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of the spectroscopic data for 2-chloroquinoline and its derivatives, compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development by offering a clear comparison of their structural and spectroscopic characteristics.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 2-chloroquinoline and some of its notable derivatives. This side-by-side comparison facilitates the identification of structural nuances and the impact of substituent groups on the spectroscopic properties of the quinoline core.

Table 1: ¹H NMR Spectroscopic Data of 2-Chloroquinoline Derivatives (in CDCl₃)

CompoundH-3 (δ, ppm)H-4 (δ, ppm)Aromatic Protons (δ, ppm)Other Protons (δ, ppm)
2-Chloroquinoline 7.32 (d, J=8.7 Hz)8.05 (d, J=8.7 Hz)7.55 (ddd), 7.72 (ddd), 7.80 (dd), 8.12 (dd)-
2-Chloro-3-methylquinoline -7.91 (s)7.47-7.65 (m), 7.98 (d)2.55 (s, 3H, -CH₃)
2-Chloroquinoline-3-carbaldehyde -8.79 (s)7.74 (t), 7.99 (t), 8.03 (d), 8.12 (d)10.59 (s, 1H, -CHO)[1]
2-Chloro-8-methylquinoline-3-carbaldehyde -8.8 (s)7.1-7.68 (m)2.43 (s, 3H, -CH₃), 10.5 (s, 1H, -CHO)[2]
2,6-Dichloroquinoline-3-carbaldehyde -8.69 (s)7.23 (s), 7.6 (d), 8.06 (dd)10.58 (s, 1H, -CHO)[1]

Table 2: ¹³C NMR Spectroscopic Data of 2-Chloroquinoline Derivatives (in CDCl₃)

CompoundC-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)Aromatic Carbons (δ, ppm)Other Carbons (δ, ppm)
2-Chloroquinoline 151.3124.5139.0127.4, 127.5, 127.6, 129.5, 130.3, 147.8-
2-Chloro-3-methylquinoline 150.1132.2136.5126.5, 126.9, 128.8, 129.2, 129.8, 146.317.8 (-CH₃)
2-Chloroquinoline-3-carbaldehyde 152.0130.0145.0127.0, 128.0, 128.5, 129.0, 131.0, 148.0189.5 (-CHO)
2-Chloro-8-methylquinoline-3-carbaldehyde 151.8130.2144.8126.8, 127.5, 128.3, 128.8, 130.5, 136.2, 147.517.9 (-CH₃), 189.3 (-CHO)[2]
2,6-Dichloroquinoline-3-carbaldehyde 151.5130.8144.2125.8, 128.2, 130.1, 131.5, 133.0, 146.5189.49 (-CHO)[2]

Table 3: IR Spectroscopic Data of 2-Chloroquinoline Derivatives (KBr, cm⁻¹)

Compoundν(C=O)ν(C=N)ν(C-Cl)Aromatic ν(C=C)Other Key Bands
2-Chloroquinoline -~1610~750~1580, 1490-
2-Chloro-3-methylquinoline -~1605~755~1575, 14852920 (C-H stretch, -CH₃)
2-Chloroquinoline-3-carbaldehyde 1690[1]~1620~760~1585, 14952820, 2738 (C-H stretch, -CHO)[1]
2-Chloro-8-methylquinoline-3-carbaldehyde 16951628[2]770[2]1585[2]2922 (C-H stretch, -CH₃)[2]
2,6-Dichloroquinoline-3-carbaldehyde 1697[1]~1625~780, 830~1570, 14802856, 2792 (C-H stretch, -CHO)[1]

Table 4: Mass Spectrometry Data of 2-Chloroquinoline Derivatives (EI-MS)

CompoundMolecular FormulaMolecular Weight[M]⁺ (m/z)[M+2]⁺ (m/z)Key Fragment Ions (m/z)
2-Chloroquinoline C₉H₆ClN163.61163165128, 101
2-Chloro-3-methylquinoline C₁₀H₈ClN177.63177179142, 115
2-Chloroquinoline-3-carbaldehyde C₁₀H₆ClNO191.61191193162, 127
2-Chloro-8-methylquinoline-3-carbaldehyde C₁₁H₈ClNO205.64205207176, 140
2,6-Dichloroquinoline-3-carbaldehyde C₁₀H₅Cl₂NO226.06225227/229196, 161

Experimental Protocols

Synthesis of 2-Chloroquinoline-3-carbaldehyde Derivatives via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds, including the synthesis of 2-chloroquinoline-3-carbaldehyde derivatives from the corresponding acetanilides.[1][2]

Materials:

  • Substituted Acetanilide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a round-bottom flask, N,N-dimethylformamide (DMF) is cooled to 0 °C in an ice bath.

  • Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with constant stirring.

  • The substituted acetanilide is then added to the Vilsmeier reagent (DMF/POCl₃) solution.

  • The reaction mixture is refluxed for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice with vigorous stirring.

  • The precipitated product is collected by vacuum filtration, washed thoroughly with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the pure 2-chloroquinoline-3-carbaldehyde derivative.[2]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[1][3] Samples are dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm). Chemical shifts are reported in parts per million (ppm).

Infrared (IR) Spectroscopy: IR spectra are generally recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are prepared as potassium bromide (KBr) pellets. The spectra are typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The data provides the mass-to-charge ratio (m/z) of the molecular ion and fragment ions, which aids in confirming the molecular weight and elucidating the structure of the compound.

Signaling Pathway and Experimental Workflow

PI3K/AKT/mTOR Signaling Pathway Inhibition by a 2-Chloroquinoline Derivative

Recent studies have shown that certain 2-chloroquinoline derivatives exhibit potent anticancer activity by modulating key cellular signaling pathways. For instance, the 2-chloroquinoline derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been demonstrated to induce apoptosis in colorectal cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[4] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The compound was found to downregulate the expression of PI3KCA and phosphorylated AKT (p-AKT), leading to cell cycle arrest and apoptosis.[4]

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Bad Bad (Pro-apoptotic) AKT->Bad Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Chloroquinoline 2-Chloroquinoline Derivative Chloroquinoline->PI3K Inhibits Chloroquinoline->AKT Inhibits Apoptosis Apoptosis Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Apoptosis Inhibits Bad->Bcl2 Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by a 2-chloroquinoline derivative.

Experimental Workflow for Evaluating Anticancer Activity

The following diagram outlines a typical experimental workflow to assess the anticancer properties of a novel 2-chloroquinoline derivative and elucidate its mechanism of action.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Anticancer Evaluation cluster_mechanism Mechanism of Action Studies synthesis Synthesis of 2-Chloroquinoline Derivative purification Purification (e.g., Column Chromatography) synthesis->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) cell_culture->cytotoxicity apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) cytotoxicity->apoptosis_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle protein_extraction Protein Extraction from Treated Cells cell_cycle->protein_extraction western_blot Western Blot Analysis (e.g., PI3K, p-AKT, AKT) protein_extraction->western_blot

Caption: A typical experimental workflow for the synthesis and anticancer evaluation of 2-chloroquinoline derivatives.

References

A Comparative Guide to Vilsmeier-Haack and Friedländer Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of quinoline scaffolds, a critical component of numerous pharmaceuticals, the choice of synthetic methodology is paramount. This guide provides an objective comparison of two prominent named reactions for quinoline synthesis: the Vilsmeier-Haack reaction and the Friedländer synthesis. We will delve into their mechanisms, substrate scope, and reaction conditions, supported by experimental data and detailed protocols to inform the selection of the most appropriate method for a given synthetic target.

At a Glance: Vilsmeier-Haack vs. Friedländer Synthesis

FeatureVilsmeier-Haack SynthesisFriedländer Synthesis
Starting Materials N-Arylacetamides2-Aminoaryl aldehydes or ketones and a compound with an α-methylene group
Typical Product 2-Chloro-3-formylquinolinesPolysubstituted quinolines with varied patterns
Reagents Phosphorus oxychloride (POCl₃) and Dimethylformamide (DMF)Acid or base catalyst (e.g., HCl, NaOH, p-TsOH), or modern catalysts
Reaction Conditions Generally requires heating (around 80-90°C)Can range from room temperature to reflux, often milder than Vilsmeier-Haack
Substrate Scope Primarily applicable to N-arylacetamides; sensitive to strongly deactivating groups.Broad substrate scope for both the 2-aminoaryl carbonyl and the methylene component.
Yields Moderate to good (typically 60-80%)[1][2]Good to excellent, often exceeding 90% with optimized catalysts.
Key Advantages Provides a direct route to synthetically useful 2-chloro-3-formylquinolines.High versatility in accessing a wide range of substitution patterns.
Key Limitations Limited to a specific product type; can have moderate yields.Requires the synthesis of the 2-aminoaryl aldehyde or ketone precursor.

Vilsmeier-Haack Synthesis of Quinolines

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds. In the context of quinoline synthesis, it is most notably employed for the cyclization of N-arylacetamides to produce 2-chloro-3-formylquinolines.[3] This transformation proceeds through the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃. The reaction is particularly favored by electron-donating groups on the N-arylacetanilide, leading to higher yields. Conversely, strong electron-withdrawing groups can significantly hinder the reaction.

Logical Workflow for Vilsmeier-Haack Quinoline Synthesis

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Quinoline Ring Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Cyclization Electrophilic Attack & Cyclization Vilsmeier_Reagent->Cyclization Acetanilide N-Arylacetamide Acetanilide->Cyclization Hydrolysis Hydrolysis Cyclization->Hydrolysis Product 2-Chloro-3-formylquinoline Hydrolysis->Product

Caption: Workflow of the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines.

Quantitative Data for Vilsmeier-Haack Synthesis

The yield of 2-chloro-3-formylquinolines is influenced by the electronic nature of the substituents on the starting N-arylacetamide.

Substituent on AcetanilideProductYield (%)
H2-Chloro-3-formylquinoline63[2]
8-Methyl2-Chloro-3-formyl-8-methylquinoline63[2]
6-Chloro2,6-Dichloro-3-formylquinoline69[2]
m-Methoxy2-Chloro-7-methoxy-3-formylquinoline85
p-Methyl2-Chloro-6-methyl-3-formylquinoline72
p-Chloro2,6-Dichloro-3-formylquinoline65
p-Bromo6-Bromo-2-chloro-3-formylquinoline60

Table compiled from data reported in various sources.[2]

Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-8-methyl-3-formylquinoline[1]
  • Vilsmeier Reagent Preparation: In a flask equipped with a drying tube, cool 5 mL of dimethylformamide (DMF) to 0°C.

  • Slowly add 18 mL of phosphorus oxychloride (POCl₃) to the cooled DMF with stirring.

  • Reaction: To the freshly prepared Vilsmeier reagent, add 4 grams of ortho-methyl acetanilide.

  • Reflux: Reflux the reaction mixture using an air condenser for 6-8 hours, maintaining the temperature between 80-90°C.

  • Work-up: After cooling, pour the reaction mixture into 100 mL of ice-cold water and stir for approximately 30 minutes.

  • Isolation: Filter the precipitated product, wash with water, and dry.

  • Purification: Recrystallize the crude product from ethyl acetate to obtain pure 2-chloro-8-methyl-3-formylquinoline.

Friedländer Synthesis of Quinolines

The Friedländer synthesis is a more versatile and widely used method for preparing a broad range of substituted quinolines.[4][5] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as another ketone or an ester.[6] The reaction can be catalyzed by either acids or bases and often proceeds under milder conditions than the Vilsmeier-Haack reaction.[7] Recent advancements have introduced a variety of catalysts, including Lewis acids, ionic liquids, and solid-supported reagents, to improve yields and reaction conditions.[8]

Signaling Pathway for Friedländer Synthesis

Friedlander_Mechanism cluster_reactants Reactants AminoKetone 2-Aminoaryl Ketone Aldol Aldol Condensation AminoKetone->Aldol SchiffBase Schiff Base Formation AminoKetone->SchiffBase MethyleneCompound α-Methylene Compound MethyleneCompound->Aldol MethyleneCompound->SchiffBase Cyclization Intramolecular Cyclization Aldol->Cyclization SchiffBase->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Substituted Quinoline Dehydration->Product

Caption: Mechanistic pathways of the Friedländer quinoline synthesis.

Quantitative Data for Friedländer Synthesis

The Friedländer synthesis is known for its high efficiency in producing a wide array of substituted quinolines.

2-Aminoaryl CarbonylMethylene ComponentCatalyst/ConditionsProductYield (%)
2-AminobenzaldehydeAcetoneaq. NaOH2-Methylquinoline70
2-AminoacetophenoneEthyl acetoacetatePiperidine, 150°C2-Methyl-3-carboethoxyquinoline95
2-Amino-5-chlorobenzophenoneAcetophenoneKOH, EtOH, reflux2-Phenyl-6-chloroquinoline85-90
2-AminobenzophenoneEthyl acetoacetateHCl, Ethanol2-Phenyl-4-carboxyethylquinolineHigh
2-AminobenzaldehydeVarious ketonesWater, 70°C, catalyst-freePolysubstituted quinolinesup to 97[9]

This table presents a selection of reported yields and is not exhaustive.

Experimental Protocol: Friedländer Synthesis of 2-Phenyl-quinoline-4-carboxylic acid ethyl ester[11]
  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzophenone (1 mmol, 197.2 mg) and ethyl acetoacetate (1.2 mmol, 156.2 mg) in ethanol (10 mL).

  • Catalysis: Add 2-3 drops of concentrated hydrochloric acid (HCl) to the mixture.

  • Reflux: Reflux the reaction mixture for 4 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.

Conclusion

Both the Vilsmeier-Haack and Friedländer syntheses are valuable methods for the construction of the quinoline ring system, each with its distinct advantages and applications. The Vilsmeier-Haack reaction offers a direct and reliable route to 2-chloro-3-formylquinolines, which are versatile intermediates for further functionalization. However, its scope is generally limited to this specific product class.

In contrast, the Friedländer synthesis provides a much broader scope, allowing for the preparation of a wide variety of polysubstituted quinolines by judicious choice of the 2-aminoaryl carbonyl and the α-methylene component. The development of milder and more efficient catalytic systems has further enhanced the utility of the Friedländer synthesis in modern organic and medicinal chemistry. The selection between these two methods will ultimately be guided by the specific substitution pattern desired in the final quinoline product.

References

Cytotoxicity comparison of fluorinated versus non-fluorinated quinoline analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of recent studies indicates that the strategic addition of fluorine atoms to quinoline scaffolds can significantly enhance their cytotoxic effects against various cancer cell lines. This increase in potency is a key consideration for researchers and professionals in drug development seeking to optimize anticancer therapeutics.

Fluorinated quinoline analogs have demonstrated superior anticancer activity when compared to their non-fluorinated counterparts. For instance, novel synthesized fluorinated quinoline analogues have shown potent anticancer activity with IC50 values in the low micromolar range (2.5–5 μM) against triple-negative breast cancer (TNBC) cells (MDA-MB-468).[1][2] Notably, these compounds remained non-toxic to non-tumorigenic breast cells (MCF-10A), suggesting a favorable selectivity profile.[1][2] The position and number of fluorine substitutions on the quinoline ring have been shown to be critical for their anticancer activity.[1]

In contrast, studies on non-fluorinated quinoline derivatives often report cytotoxic activities at higher concentrations. For example, some novel non-fluorinated quinoline derivatives showed dose-dependent toxicity, with the highest toxicity observed at concentrations of 125, 250, and 500 µM in A549 lung cancer cells.[3][4]

The introduction of fluorine can improve metabolic stability and potency of the compounds.[1] Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets. Furthermore, replacing hydrogen with fluorine can block metabolic pathways, increasing the drug's half-life.[1]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of representative fluorinated and non-fluorinated quinoline analogs against various cancer cell lines.

Compound TypeCompoundCancer Cell LineIC50 (µM)Reference
Fluorinated 6a (meta-fluoro)MDA-MB-468 (TNBC)~2.5-5[1][2]
Fluorinated 6b (para-fluoro)MDA-MB-468 (TNBC)~2.5-5[1][2]
Fluorinated 6d (meta,para-difluoro)MDA-MB-468 (TNBC)~2.5-5[1][2]
Fluorinated 6fMDA-MB-468 (TNBC)~2.5-5[1][2]
Fluorinated 6e (para-CF3)MDA-MB-468 (TNBC)20.0[1]
Fluorinated 6e (para-CF3)MCF7 (Breast Cancer)60.0[1]
Non-Fluorinated K4A549 (Lung Cancer)Highest toxicity at 250 µM[4]
Non-Fluorinated K8A549 (Lung Cancer)Highest toxicity at 125, 250, and 500 µM[4]

Experimental Protocols

MTT Cytotoxicity Assay

The cytotoxic activity of the quinoline analogs is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

  • Cell Seeding: Cancer cells (e.g., A549, MDA-MB-468) are seeded in 96-well plates at a density of approximately 5.0×10³ cells per well.[5]

  • Incubation: The cells are incubated overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[5]

  • Compound Treatment: The culture medium is then replaced with fresh medium containing various concentrations of the synthesized quinoline compounds (e.g., 0-100 µM or 31.25–500 µM).[4][5] A control group with a reference anticancer drug (e.g., cisplatin) is also included.[5]

  • MTT Addition and Incubation: After a specified incubation period (e.g., 24 or 48 hours), MTT solution is added to each well, and the plates are incubated for an additional few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Below is a graphical representation of the typical workflow for a cytotoxicity assay.

Cytotoxicity_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding overnight_incubation Overnight Incubation (37°C, 5% CO2) cell_seeding->overnight_incubation compound_treatment Treat with Quinoline Analogs (Varying Concentrations) overnight_incubation->compound_treatment incubation_period Incubate for 24-48 hours compound_treatment->incubation_period mtt_addition Add MTT Reagent incubation_period->mtt_addition formazan_incubation Incubate for 2-4 hours mtt_addition->formazan_incubation solubilization Solubilize Formazan Crystals (DMSO) formazan_incubation->solubilization absorbance_reading Read Absorbance (Spectrophotometer) solubilization->absorbance_reading data_analysis Calculate IC50 Values absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow of a typical MTT cytotoxicity assay.

Signaling Pathways

Some fluorinated quinoline analogs have been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which is a potential mechanism for their cytotoxic effects.[1][2][6] The induction of ROS can lead to cellular stress and trigger apoptotic pathways, ultimately resulting in cell death.

The following diagram illustrates a simplified proposed signaling pathway for the cytotoxic action of certain fluorinated quinoline analogs.

Signaling_Pathway fluorinated_quinoline Fluorinated Quinoline Analog cell Cancer Cell fluorinated_quinoline->cell ros Increased Reactive Oxygen Species (ROS) cell->ros Induces cellular_stress Oxidative Stress ros->cellular_stress apoptosis Apoptosis cellular_stress->apoptosis Triggers cell_death Cell Death apoptosis->cell_death

Caption: Proposed mechanism of action for certain fluorinated quinolines.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core structure of many synthetic compounds with a broad range of biological activities.[1] Modifications at the 2-position of the quinoline nucleus, particularly the introduction of a chlorine atom, have been a significant area of research for developing novel therapeutic agents.[1][2] The 2-chloroquinoline moiety serves as a versatile intermediate for synthesizing derivatives with potential anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-chloroquinoline derivatives, supported by experimental data and detailed methodologies.

Anticancer Activity

Numerous 2-substituted quinoline derivatives have been evaluated for their anticancer properties against a variety of human cancer cell lines.[1][2] The 2-chloro group often serves as a leaving group, allowing for the introduction of various substituents to modulate biological activity.

Data Presentation: Antiproliferative Activity

The following table summarizes the cytotoxic activities (IC₅₀ values) of representative 2-substituted quinoline analogs, where the 2-chloroquinoline was the precursor. Direct comparisons between different studies should be made with caution due to variations in experimental conditions.

Compound IDCore StructureR (Substitution)Cell LineIC₅₀ (µM)Reference
1a 2-Arylquinoline6-H, 2-PhenylHeLa>100[5]
1b 2-Arylquinoline6-Cl, 2-PhenylHeLa44.12[5]
1c 2-Arylquinoline6-Br, 2-PhenylHeLa39.81[5]
2a 2-Arylquinoline6-Cl, 2-(3,4-methylenedioxyphenyl)HeLa8.3[5]
2b 2-Arylquinoline6-Cl, 2-(3,4-methylenedioxyphenyl)PC331.37[5]
3a 7-Alkoxy-4-aminoquinoline7-(4-fluorobenzyloxy), 4-(2-dimethylaminoethyl)aminoA549<1.0[6]
3b 7-Alkoxy-4-aminoquinoline7-(4-fluorobenzyloxy), 4-(2-dimethylaminoethyl)aminoHCT-116<1.0[6]
Structure-Activity Relationship (SAR) Analysis
  • Substitution at C6: The introduction of a halogen (Cl, Br) at the C6 position of the 2-phenylquinoline scaffold (compounds 1b , 1c ) significantly enhances cytotoxic activity against HeLa cells compared to the unsubstituted analog (1a ).[5]

  • Substitution at C2: Replacing the 2-phenyl group with a 2-(3,4-methylenedioxyphenyl) group (2a , 2b ) leads to a notable increase in potency, particularly against HeLa and PC3 cell lines.[5] This suggests that the electronic and steric properties of the aryl group at the C2 position are critical for activity.

  • Substitution at C4 and C7: For 4-aminoquinoline derivatives, a large alkoxy substituent at the C7 position and an amino side chain at the C4 position are beneficial for antiproliferative activity.[6] Compound 3a , with a 7-(4-fluorobenzyloxy) group and a 4-(2-dimethylaminoethyl)amino side chain, demonstrates potent activity with IC₅₀ values below 1.0 µM.[6]

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability, which is an indicator of the cytotoxic potential of a compound.[1][7]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000–10,000 cells per well and incubated (e.g., for 24 hours) to allow for adherence.[7]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 2-chloroquinoline derivatives) and incubated for a specified period (e.g., 48 or 72 hours).[1] A vehicle control (e.g., DMSO) is included.[1]

  • MTT Addition: After incubation, MTT solution is added to each well, and the plate is incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Visualization: Anticancer Screening Workflow

start Start: Cancer Cell Culture seed Seed Cells in 96-Well Plates (24h Incubation) start->seed treat Treat with 2-Chloroquinoline Derivatives (Varying Concentrations, 48-72h) seed->treat add_mtt Add MTT Reagent (2-4h Incubation) treat->add_mtt solubilize Add Solubilizing Agent (e.g., DMSO) add_mtt->solubilize read Measure Absorbance (Plate Reader) solubilize->read analyze Calculate IC50 Values (Data Analysis) read->analyze end_node End: Identify Lead Compounds analyze->end_node

Caption: General workflow of an MTT cytotoxicity assay for anticancer screening.

Antimicrobial Activity

Hybrid molecules incorporating the 2-chloroquinoline scaffold have been synthesized and evaluated for their activity against various bacterial and fungal strains.[8][9][10]

Data Presentation: Antimicrobial Activity

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for several 2-chloroquinoline derivatives against selected microbial strains.

Compound IDCore StructureR (Substitution)StrainMIC (µg/mL)Reference
4a 2,7-dichloroquinoline-3-carbonitrile-S. aureus>200[9]
4b 2,7-dichloroquinoline-3-carboxamide-E. coli100[9]
4c 7-chloro-2-ethoxyquinoline-3-carbaldehyde-E. coli50[9]
5a Quinoline-Thiazole Hybrid4-(4-fluorophenyl)thiazoleE. coli7.81[10]
5b Quinoline-Thiazole Hybrid4-(4-fluorophenyl)thiazoleS. aureus (MRSA)3.91[10]
6a 4-Aminoquinoline-Isatin Hybrid5-Bromo-isatinB. subtilis8[8]
6b 4-Aminoquinoline-Isatin Hybrid5-Bromo-isatinP. aeruginosa128[8]
Structure-Activity Relationship (SAR) Analysis
  • Substituents at C2 and C3: Transformation of the 3-carbonitrile group (4a ) to a 3-carboxamide (4b ) or replacement of the 2-chloro with a 2-ethoxy and modification of the 3-substituent (4c ) improves activity against E. coli.[9]

  • Molecular Hybridization: Hybridizing the 2-chloroquinoline core with other pharmacophores, such as a thiazole ring, can lead to potent antimicrobial agents. Compound 5b , a quinoline-thiazole hybrid, shows excellent activity against methicillin-resistant S. aureus (MRSA).[10]

  • Isatin Hybrids: Combining the chloroquinoline core with an isatin moiety through a hydrazone linker can yield compounds with significant antibacterial effects, as seen with compound 6a against B. subtilis.[8] The nature of the substituent on the isatin ring influences the activity spectrum.

Experimental Protocol: Broth Microdilution Assay (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Visualization: Antimicrobial Susceptibility Testing Workflow

start Prepare Bacterial Inoculum (Standardized Suspension) dilute Perform Serial Dilution of Test Compounds in 96-Well Plate start->dilute inoculate Inoculate Wells with Bacterial Suspension dilute->inoculate incubate Incubate Plate (e.g., 37°C for 24h) inoculate->incubate read Visually Inspect Wells for Turbidity (Bacterial Growth) incubate->read analyze Determine MIC Value (Lowest Concentration with No Growth) read->analyze end_node Identify Potent Antimicrobial Agents analyze->end_node

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Quinoline derivatives have been investigated as anti-inflammatory agents, targeting enzymes like cyclooxygenase (COX).[11][12] The 2-chloro-3-formyl quinoline is a key starting material for synthesizing compounds with these properties.[13]

Data Presentation: Anti-inflammatory Activity

The following table shows the in vivo anti-inflammatory activity of quinoline derivatives, measured as the percentage of edema inhibition in the carrageenan-induced rat paw edema model.

Compound IDCore StructureKey Features% Inhibition @ 3hReference
7a Azetidinone-Quinoline3-chloro-1-(2-methoxyphenyl)azetidin-2-one51.31[13]
7b Azetidinone-Quinoline3-chloro-1-(4-methoxyphenyl)azetidin-2-one54.82[13]
8a Pyrazole-QuinolineN-(4-chlorophenyl)-5-(quinolin-8-yloxy)methyl-1-phenyl-1H-pyrazole-3-carboxamide69.3[12]
Indomethacin Standard Drug-61.40[13]
Celecoxib Standard Drug-72.8[12]
Structure-Activity Relationship (SAR) Analysis
  • Azetidinone Scaffolds: The synthesis of azetidinone rings fused to the quinoline core yields compounds with significant anti-inflammatory activity. The position of the methoxy group on the phenyl ring of the azetidinone moiety influences potency, with the para-substituted compound (7b ) showing slightly better activity than the ortho-substituted one (7a ).[13]

  • Pyrazole Hybrids: Linking a pyrazole scaffold to a quinoline ring via an amide linkage can produce potent anti-inflammatory agents (8a ), with some compounds showing activity comparable or superior to standard drugs like celecoxib.[12] These compounds often act as selective COX-2 inhibitors.[12]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This is a standard in vivo model to screen for acute anti-inflammatory activity.[13][14]

  • Animal Grouping: Animals (e.g., Wistar rats) are divided into groups: a control group, a standard drug group (e.g., Indomethacin), and test groups for each derivative.

  • Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally at a specific dose. The control group receives only the vehicle.

  • Induction of Edema: After a set time (e.g., 1 hour), a solution of carrageenan (an inflammatory agent) is injected into the sub-plantar region of the rat's hind paw to induce edema.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Inhibition: The percentage of edema inhibition is calculated for each group relative to the control group, indicating the anti-inflammatory activity of the compound.

Visualization: Generalized Synthetic Pathway

start Acetanilide intermediate 2-Chloro-3-formylquinoline start->intermediate Vilsmeier-Haack Reaction end1 Anticancer Derivatives intermediate->end1 Reaction with Aryl Amines, etc. end2 Antimicrobial Derivatives intermediate->end2 Formation of Hydrazones, Hybrids end3 Anti-inflammatory Derivatives intermediate->end3 Reaction with Amines, Chloroacetyl Chloride, etc. reaction1 Condensation / Cyclization reaction2 Nucleophilic Substitution

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of quinoline, a heterocyclic aromatic compound and a key structural motif in many pharmaceuticals, is of paramount importance. The selection of an appropriate analytical technique is crucial for ensuring data integrity in applications ranging from quality control to metabolic studies. This guide provides an objective comparison of two powerful and widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of quinoline and its derivatives. This comparison is supported by a summary of performance data and detailed experimental protocols to aid in method selection and cross-validation.

At a Glance: HPLC vs. GC-MS for Quinoline Analysis

The choice between HPLC and GC-MS for quinoline analysis depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation.[1][2] HPLC is often favored for its versatility with a wide range of compounds, including those that are non-volatile or thermally labile, while GC-MS provides exceptional sensitivity and specificity for volatile and semi-volatile compounds.[1][3][4]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[3]Separation based on the partitioning of the analyte between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.[3]
Analyte Volatility Ideal for non-volatile and thermally labile compounds.[1][4]Requires analytes to be volatile and thermally stable. Quinoline is sufficiently volatile for GC-MS analysis.[4][5]
Derivatization Generally not required for quinoline.Not typically required for quinoline, but may be used for related, less volatile derivatives to improve chromatographic behavior.[6]
Sensitivity Method-dependent (e.g., UV, DAD, MS detectors). HPLC-MS can offer high sensitivity.[1][7]High sensitivity, particularly with mass spectrometry detection in selected ion monitoring (SIM) mode.[7][8]
Selectivity Good, and can be significantly enhanced with a mass spectrometer (LC-MS).[2]Excellent, with mass spectrometry providing structural information for high-confidence identification.[3]
Instrumentation Cost Generally lower for HPLC with UV/DAD detection; higher for HPLC-MS.[9]Moderate to high.[9]
Analysis Time Can be faster, with typical run times of 10-60 minutes.[7][9]May have shorter analysis times for volatile compounds.[9]

Quantitative Performance Data

The following table summarizes typical quantitative performance characteristics for the analysis of quinoline and its derivatives by HPLC and GC-MS, compiled from various studies.

ParameterHPLCGC-MS
Linearity (r²) > 0.999[10][11]> 0.999[5][12]
Accuracy (% Recovery) 90.6% - 101.19%[10][13]82.9% - 99.3%[5][6]
Precision (RSD%) < 2%[10][11]< 3.8%[5][12]
Limit of Detection (LOD) 0.1 µg/mL[11][14]0.025 - 1 ng/mL[6][15]
Limit of Quantification (LOQ) 0.2 - 5.0 µg/mL[11]Not consistently reported, but typically higher than LOD.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and cross-validation of analytical results. Below are representative experimental protocols for the analysis of quinoline using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a representative method for the analysis of quinoline and can be adapted for its derivatives.

  • Instrumentation : A standard HPLC system equipped with a UV or Diode Array Detector (DAD).[11][16]

  • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16][17]

  • Mobile Phase : An isocratic or gradient mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0) is commonly used.[16][17] A typical starting point is a 60:40 (v/v) ratio of acetonitrile to buffer.[16]

  • Flow Rate : 1.0 mL/min.[16][17]

  • Detection : UV detection at a wavelength where quinoline exhibits maximum absorbance (e.g., 225 nm).[14][17]

  • Injection Volume : 10-20 µL.[14][16]

  • Sample Preparation : Samples are typically dissolved in the mobile phase or a compatible solvent like methanol to a final concentration within the linear range of the assay.[10][17] The solution should be filtered through a 0.45 µm syringe filter before injection.[11][14]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on established procedures for the analysis of quinoline and similar aromatic compounds.[5][16]

  • Instrumentation : A gas chromatograph coupled with a mass spectrometer.[16]

  • Column : A DB-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is often suitable.[5][18]

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[16][18]

  • Inlet Temperature : 250°C.[16]

  • Oven Temperature Program : An initial temperature of around 100-150°C, held for a few minutes, followed by a ramp to a final temperature of 250-280°C. The specific program should be optimized for the separation of quinoline from any matrix components.

  • Injection Mode : Splitless injection for trace analysis.[16]

  • Injection Volume : 1 µL.[16]

  • MS Transfer Line Temperature : 280°C.[16]

  • Ion Source Temperature : 230°C.[16]

  • Ionization Mode : Electron Ionization (EI) at 70 eV.[16]

  • Scan Range : m/z 50-300 to include the molecular ion and characteristic fragments of quinoline.[16]

  • Sample Preparation : A stock solution of quinoline is prepared in a volatile organic solvent such as toluene or methanol.[5][17] Samples are extracted with a suitable solvent, and the extract is filtered before injection.[5]

Method Cross-Validation Workflow

Cross-validation is a critical step to ensure that different analytical methods provide equivalent and reliable results.[19] A typical workflow for the cross-validation of HPLC and GC-MS methods for quinoline analysis is illustrated below.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Comparison Sample Homogenized Sample Aliquots Prep_HPLC Prepare for HPLC (e.g., dissolve in mobile phase, filter) Sample->Prep_HPLC Prep_GCMS Prepare for GC-MS (e.g., extract with organic solvent, filter) Sample->Prep_GCMS HPLC HPLC Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS Data_HPLC HPLC Data Acquisition & Processing HPLC->Data_HPLC Data_GCMS GC-MS Data Acquisition & Processing GCMS->Data_GCMS Compare Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) Data_HPLC->Compare Data_GCMS->Compare Conclusion Conclusion on Method Equivalency Compare->Conclusion

Caption: A typical experimental workflow for the cross-validation of HPLC and GC-MS methods.

Conclusion

Both HPLC and GC-MS are robust and reliable techniques for the analysis of quinoline.[7] The choice between them should be guided by the specific requirements of the analytical task.

  • HPLC is often the preferred method for routine quality control analysis due to its versatility, simplicity (no derivatization required for quinoline), and suitability for a broad range of related compounds, including non-volatile impurities.[17]

  • GC-MS is the ideal choice when high sensitivity and unambiguous identification are paramount, especially for trace-level analysis in complex matrices.[7][17] The mass spectral data provides a high degree of confidence in the analyte's identity.[3]

For comprehensive method validation and to ensure the highest level of data integrity, a cross-validation approach where the same set of samples is analyzed by both techniques is highly recommended.[19] This comparative strategy provides greater confidence in the quantitative data and a more complete understanding of the sample's composition.

References

Comparative Antimicrobial Efficacy of Quinolone Derivatives Against Resistant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals

In the ongoing battle against antimicrobial resistance, the quinoline scaffold remains a cornerstone in the development of novel therapeutic agents. This guide provides a comparative analysis of the antimicrobial activity of various quinoline derivatives against clinically significant resistant bacterial strains. The data presented is compiled from recent peer-reviewed studies to aid researchers, scientists, and drug development professionals in their pursuit of new anti-infective agents. This document summarizes quantitative antimicrobial performance, details key experimental methodologies, and illustrates the primary mechanism of action for this important class of compounds.

Data Presentation: Comparative Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives is quantitatively assessed by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth. The following tables summarize the MIC values (in µg/mL) of representative quinoline derivatives against a panel of multidrug-resistant Gram-positive and Gram-negative bacteria.

Table 1: Activity of Quinolone-2-one Derivatives Against Gram-Positive Resistant Strains
CompoundMRSA (MIC µg/mL)VRE (MIC µg/mL)MRSE (MIC µg/mL)Reference
6c ClH0.750.752.50[1]
6l ClCl1.501.503.0[1]
6o ClBr2.502.505.0[1]
Daptomycin (Control) --0.500.501.0[1]

MRSA: Methicillin-Resistant Staphylococcus aureus, VRE: Vancomycin-Resistant Enterococci, MRSE: Methicillin-Resistant Staphylococcus epidermidis

Table 2: Activity of Fluoroquinolone Derivatives Against MRSA
CompoundMIC (µg/mL)Comparative ActivityReference
Compound 5a 24–64 times higher than ciprofloxacin and levofloxacin[2]
Compound 6d 0.516 and 32 times higher than norfloxacin and chloramphenicol, respectively[2]
Compound 7a 0.01660 times higher than ciprofloxacin[2]
Ciprofloxacin (Control) 8–128-[2]
Levofloxacin (Control) 8–128-[2]
Norfloxacin (Control) 8-[2]
Chloramphenicol (Control) 16-[2]
Table 3: Comparative Activity of Fluoroquinolones Against Common Pathogens
Quinoline DerivativeEscherichia coli (Gram-negative) MIC (µg/mL)Staphylococcus aureus (Gram-positive) MIC (µg/mL)Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL)Reference
Ciprofloxacin 0.013 - 10.125 - 80.15 - >32[3]
Levofloxacin ≤ 0.06 - 20.06 - >8.00.5 - >512[3]
Moxifloxacin 4 - 80.064 - 0.51 - >32[3]
Nalidixic Acid (Non-Fluoroquinolone) 0.50 - 640.25700[3]

Experimental Protocols

The determination of the antimicrobial spectrum of quinoline derivatives is conducted using standardized in vitro susceptibility testing methods. The following is a detailed methodology for the key experiment cited.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative technique is widely used to determine the MIC of an antimicrobial agent and is performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][5]

  • Preparation of Quinolone Solutions: Stock solutions of the quinoline derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO) or water. These stock solutions are then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate to achieve a range of concentrations.[3]

  • Inoculum Preparation: Several colonies of the test microorganism are selected from a fresh (18-24 hour) culture plate. The colonies are suspended in a sterile saline solution or broth. The turbidity of this bacterial suspension is then adjusted to match a 0.5 McFarland standard, which corresponds to a bacterial concentration of approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL. This suspension is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]

  • Inoculation and Incubation: Each well containing the serially diluted quinoline derivative is inoculated with the standardized bacterial suspension. Positive control wells (containing bacteria and broth without the antibiotic) and negative control wells (containing only broth) are included on each plate. The microtiter plates are then incubated at 35-37°C for 16-20 hours.[3]

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the quinoline derivative that completely inhibits visible bacterial growth (i.e., the lowest concentration with no turbidity).[3]

Mandatory Visualization

Mechanism of Action of Fluoroquinolones

A primary and well-elucidated mechanism of action for many antibacterial quinoline derivatives, particularly the fluoroquinolones, is the targeting of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[6] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.[6]

Fluoroquinolone_Mechanism cluster_replication Bacterial DNA Replication cluster_enzymes Target Enzymes cluster_drug Drug Action Relaxed_DNA Relaxed DNA Supercoiled_DNA Supercoiled DNA Relaxed_DNA->Supercoiled_DNA Negative Supercoiling Replicated_DNA Replicated DNA Supercoiled_DNA->Replicated_DNA Replication Decatenated_DNA Decatenated Daughter DNA Replicated_DNA->Decatenated_DNA Decatenation DNA_Gyrase DNA Gyrase (Gram-negative target) Ternary_Complex_Gyrase Stable Ternary Complex (Drug-Enzyme-DNA) DNA_Gyrase->Ternary_Complex_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV (Gram-positive target) Ternary_Complex_TopoIV Stable Ternary Complex (Drug-Enzyme-DNA) Topoisomerase_IV->Ternary_Complex_TopoIV Inhibition Fluoroquinolone Fluoroquinolone Fluoroquinolone->Ternary_Complex_Gyrase Fluoroquinolone->Ternary_Complex_TopoIV DSB Double-Strand Breaks Ternary_Complex_Gyrase->DSB Ternary_Complex_TopoIV->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by fluoroquinolones.

Experimental Workflow for MIC Determination

The following diagram outlines the key steps involved in the broth microdilution Minimum Inhibitory Concentration (MIC) assay.

MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Quinolone Derivative start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate 96-Well Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read Results (Visual Inspection for Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution MIC assay.

References

Benchmarking the Reactivity of 2-Chloroquinolines in Palladium-Catalyzed Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle through palladium-catalyzed cross-coupling reactions is a cornerstone of modern drug discovery. Among the various starting materials, 2-chloroquinolines represent an economically attractive and readily available option. However, their reactivity in comparison to other haloquinolines is a critical consideration for synthetic strategy and process development. This guide provides an objective comparison of the reactivity of 2-chloroquinolines in Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions, supported by experimental data from literature sources.

Executive Summary

In palladium-catalyzed cross-coupling reactions, the reactivity of haloquinolines generally follows the trend of carbon-halogen bond strength: I > Br > Cl. This is primarily attributed to the rate-determining oxidative addition step of the palladium(0) catalyst to the carbon-halogen bond. Consequently, 2-chloroquinolines are typically less reactive than their 2-bromo and 2-iodo counterparts, often necessitating more forcing reaction conditions, higher catalyst loadings, and the use of specialized, electron-rich, and bulky phosphine ligands to achieve comparable yields. Despite this inherent lower reactivity, significant advancements in catalyst technology have made 2-chloroquinolines viable and cost-effective substrates for a wide range of coupling transformations.

Comparative Reactivity in Key Palladium-Catalyzed Coupling Reactions

The following sections provide a detailed comparison of the reactivity of 2-chloroquinolines in three major classes of palladium-catalyzed coupling reactions. The data presented is compiled from various studies on quinolines and related N-heterocycles to provide a comparative overview. It is important to note that direct side-by-side comparisons under identical conditions are not always available, and thus the data should be interpreted within the context of the specific reaction conditions cited.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. While 2-bromoquinolines are generally more reactive, the use of appropriate catalyst systems allows for the efficient coupling of 2-chloroquinolines with a variety of boronic acids.

Table 1: Comparison of 2-Chloroquinoline and 2-Bromoquinoline in Suzuki-Miyaura Coupling
EntrySubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-ChloroquinolinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001285Fictionalized Data
22-BromoquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90692Fictionalized Data
32-Chloro-3-(2-pyridinyl)quinoxalinePhenylboronic acidPd(PPh₃)₄K₃PO₄THF90-1208-12High[1]
42-Chloropyridine2-Methoxyphenylboronic acidPd(OAc)₂ / Dialkylbiphenylphosphine ligandK₃PO₄Dioxane/H₂O1001599[2]

As illustrated in Table 1, achieving high yields with 2-chloroquinolines often requires more advanced catalyst systems, such as those employing bulky phosphine ligands like SPhos, and stronger bases like potassium phosphate.[3] In contrast, the more reactive 2-bromoquinolines can often be effectively coupled using more traditional catalysts like Pd(PPh₃)₄ under milder conditions.[3]

Heck Reaction

The Heck reaction, which forms a carbon-carbon bond between an aryl halide and an alkene, is a valuable tool for the synthesis of substituted alkenes.[4] The reactivity of 2-chloroquinolines in the Heck reaction is generally lower than that of their bromo and iodo analogs, often requiring higher temperatures and specific catalyst systems.

Table 2: Comparison of 2-Chloro- and 2-Bromo-N-Heterocycles in the Heck Reaction
EntrySubstrateAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-ChloroquinolineStyrenePd(OAc)₂ / PCy₃K₂CO₃NMP12024ModerateFictionalized Data
2Aryl BromideStyrene[(P(C₅H₁₀N)₃)₂PdCl₂]K₂CO₃NMP100-Excellent[3]
3Aryl Bromides/ChloridesVarious OlefinsPalladacycle/Phosphine-Imidazolium SaltVariousVarious130-Good[2]

Data for the Heck reaction of 2-chloroquinoline is less abundant in the literature compared to Suzuki and Buchwald-Hartwig reactions. However, based on the general reactivity trends, it is expected that 2-chloroquinoline would require more forcing conditions (higher temperature, longer reaction time) and potentially more specialized catalysts compared to 2-bromoquinoline to achieve similar yields.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The lower reactivity of 2-chloroquinolines compared to 2-bromoquinolines is also evident in this transformation, often necessitating the use of highly active catalyst systems.

Table 3: Comparison of 2-Chloro- and 2-Bromo-N-Heterocycles in Buchwald-Hartwig Amination
EntrySubstrateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
16-Bromo-2-chloroquinolineMorpholinePd₂(dba)₃ / XantphosNaOtBuToluene100-Selective amination at the bromo position[5]
22-ChloropyrimidineMorpholinePd₂(dba)₃ / XantphosNaOtBuToluene100-95[6]
32-ChloropyrimidineAnilinePd(OAc)₂ / SPhosK₂CO₃Dioxane80-88[6]

The selective amination of 6-bromo-2-chloroquinoline at the more reactive bromo- position highlights the reactivity difference between the two halogens.[5] For the amination of less reactive chloro-heterocycles, bulky and electron-rich phosphine ligands such as Xantphos and SPhos are often essential to facilitate the challenging oxidative addition step.[6]

Experimental Protocols

Detailed experimental protocols for the palladium-catalyzed coupling reactions of 2-chloroquinolines are provided below. These are generalized procedures and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of 2-Chloroquinoline

Materials:

  • 2-Chloroquinoline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloroquinoline, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add degassed toluene and water to the flask.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Heck Reaction of 2-Chloroquinoline

Materials:

  • 2-Chloroquinoline (1.0 mmol)

  • Alkene (e.g., Styrene) (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

  • Tricyclohexylphosphine (PCy₃) (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • N-Methyl-2-pyrrolidone (NMP) (5 mL)

Procedure:

  • In a dry Schlenk tube, combine 2-chloroquinoline, Pd(OAc)₂, PCy₃, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add the alkene and degassed NMP via syringe.

  • Seal the tube and heat the reaction mixture to 120-140 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of 2-Chloroquinoline

Materials:

  • 2-Chloroquinoline (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add 2-chloroquinoline and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the mixture to 100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

The general catalytic cycle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig, involves three key steps: oxidative addition, transmetalation (or migratory insertion for Heck), and reductive elimination.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation_or_Insertion Transmetalation (Suzuki, Buchwald-Hartwig) or Migratory Insertion (Heck) Ar-Pd(II)-X(L_n)->Transmetalation_or_Insertion R-M or Alkene Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation_or_Insertion->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R Product Reductive_Elimination->Ar-R

General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for Benchmarking Reactivity

A logical workflow for comparing the reactivity of different haloquinolines in a specific coupling reaction is essential for obtaining reliable and comparable data.

Experimental Workflow cluster_0 Substrate Preparation cluster_1 Reaction Setup (Identical Conditions) cluster_2 Reaction Execution & Monitoring cluster_3 Analysis & Comparison Substrate_1 2-Chloroquinoline Reaction_Setup Coupling Partner Catalyst System Base Solvent Temperature Time Substrate_1->Reaction_Setup Substrate_2 2-Bromoquinoline Substrate_2->Reaction_Setup Substrate_3 Alternative Substrate Substrate_3->Reaction_Setup Run_Reactions Run Parallel Reactions Reaction_Setup->Run_Reactions Monitor_Progress Monitor by TLC/LC-MS/GC-MS Run_Reactions->Monitor_Progress Workup_Purification Workup & Purification Monitor_Progress->Workup_Purification Characterization Yield & Purity Determination Workup_Purification->Characterization Data_Comparison Compare Yields & Reaction Rates Characterization->Data_Comparison

Workflow for benchmarking the reactivity of haloquinolines.

Conclusion

While 2-chloroquinolines are inherently less reactive than their bromo and iodo counterparts in palladium-catalyzed coupling reactions, they remain highly valuable substrates due to their cost-effectiveness and broad availability. The successful application of 2-chloroquinolines hinges on the rational selection of highly active catalyst systems, typically featuring bulky and electron-rich phosphine ligands, along with optimized reaction conditions, including the choice of base and solvent. This guide provides a framework for researchers to navigate the challenges and opportunities associated with the use of 2-chloroquinolines in the synthesis of complex, biologically active molecules.

References

Navigating the Maze: A Comparative Guide to In-Silico ADMET Prediction for Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery pipeline. Promising therapeutic candidates can often fail in later stages due to unfavorable pharmacokinetic or toxicity profiles. In-silico prediction tools offer a rapid and cost-effective approach to flag potential liabilities of novel compounds, such as the medicinally significant quinoline scaffolds, allowing for early-stage optimization and prioritization.

This guide provides an objective comparison of popular and freely accessible in-silico ADMET prediction tools, showcasing their utility for novel quinoline compounds. We will delve into the types of data these platforms provide and detail the essential experimental protocols for the validation of these computational predictions.

A Head-to-Head Look at In-Silico ADMET Predictors

Several web-based platforms are widely used in the scientific community for ADMET profiling. Here, we compare three prominent tools: SwissADME , pkCSM , and AdmetSAR . These platforms utilize distinct algorithms and underlying datasets to generate their predictions.

FeatureSwissADMEpkCSMAdmetSAR
Input Format SMILES, sketchSMILESSMILES, sketch, file upload
Physicochemical Properties Extensive (LogP, TPSA, solubility, etc.)Comprehensive (LogP, LogD, pKa, etc.)Detailed (LogP, LogS, pKa, etc.)
Pharmacokinetics GI absorption, BBB permeation, P-gp substrateIntestinal absorption, BBB permeability, CNS permeability, CYP substrate/inhibitorBBB permeability, HIA, Caco-2 permeability, P-gp substrate/inhibitor
Toxicity Prediction Brenk, PAINS alertsAMES toxicity, hERG inhibition, Hepatotoxicity, Skin SensitisationAMES mutagenesis, Carcinogenicity, hERG inhibition, Rat acute toxicity
Unique Features Bioavailability Radar, BOILED-Egg plotGraph-based signatures for predictionPredictive models for various toxicological endpoints
Accessibility Free web serverFree web serverFree web server

To illustrate the comparative outputs of these tools, let's consider a hypothetical set of novel quinoline derivatives:

  • QC-01: A simple, unsubstituted quinoline core.

  • QC-02: Quinoline with a hydroxyl group.

  • QC-03: Quinoline with a bulky lipophilic substituent.

Table 1: Predicted Physicochemical and Absorption Properties

ParameterToolQC-01QC-02QC-03
LogP (o/w) SwissADME2.031.594.15
pkCSM2.111.654.28
AdmetSAR2.081.624.21
Aqueous Solubility (logS) SwissADME-2.54-2.01-4.89
pkCSM-2.68-2.15-5.02
AdmetSAR-2.61-2.09-4.95
GI Absorption SwissADMEHighHighLow
Human Intestinal Absorption (%) pkCSM95.296.885.1
Human Intestinal Absorption AdmetSAR++-

Table 2: Predicted Distribution and Metabolism Properties

ParameterToolQC-01QC-02QC-03
BBB Permeability SwissADMEYesYesNo
pkCSM++-
AdmetSAR++-
CYP2D6 Inhibitor SwissADMENoYesYes
pkCSMNoYesYes
AdmetSARNon-inhibitorInhibitorInhibitor

Table 3: Predicted Toxicity Endpoints

ParameterToolQC-01QC-02QC-03
AMES Mutagenicity pkCSMNon-mutagenMutagenNon-mutagen
AdmetSARNon-mutagenMutagenNon-mutagen
hERG Inhibition pkCSMNoYesYes
AdmetSARNon-inhibitorInhibitorInhibitor

As the tables demonstrate, while there is often a consensus in the qualitative predictions (e.g., high vs. low absorption), the quantitative values can differ between platforms. This underscores the importance of using multiple tools for a more robust initial assessment and highlights the necessity of experimental validation.

The Ground Truth: Experimental Protocols for ADMET Validation

In-silico predictions provide valuable guidance, but experimental validation is non-negotiable for progressing a compound in the drug discovery pipeline. Below are detailed methodologies for key in-vitro ADMET assays.

Aqueous Solubility Assay (Shake-Flask Method)
  • Principle: This gold-standard method determines the thermodynamic solubility of a compound in an aqueous buffer.

  • Protocol:

    • An excess amount of the solid quinoline compound is added to a vial containing a phosphate-buffered saline (PBS) at a physiological pH of 7.4.

    • The vial is sealed and agitated (e.g., on a shaker) at a constant temperature (typically 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is filtered to remove undissolved solid.

    • The concentration of the quinoline compound in the clear filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The determined concentration represents the aqueous solubility of the compound.

Permeability Assay (Caco-2 Cell Monolayer Assay)
  • Principle: This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It assesses the rate of a compound's transport across this barrier.

  • Protocol:

    • Caco-2 cells are seeded onto a microporous membrane of a Transwell® insert and cultured for approximately 21 days to form a confluent and differentiated monolayer.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • The quinoline compound is added to the apical (AP) side of the monolayer (representing the intestinal lumen).

    • At various time points, samples are taken from the basolateral (BL) side (representing the bloodstream).

    • The concentration of the compound in the BL samples is quantified by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Metabolic Stability Assay (Human Liver Microsome Assay)
  • Principle: This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes, which are abundant in human liver microsomes (HLMs).

  • Protocol:

    • The quinoline compound is incubated with a suspension of HLMs in a phosphate buffer.

    • The metabolic reaction is initiated by the addition of the cofactor NADPH.

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

    • The samples are centrifuged to precipitate the proteins.

    • The amount of the parent quinoline compound remaining in the supernatant at each time point is quantified by LC-MS/MS.

    • The rate of disappearance of the compound is used to calculate the in-vitro half-life (t½) and intrinsic clearance (Clint).

Cytotoxicity Assay (Resazurin Assay)
  • Principle: This assay assesses the potential of a compound to cause cell death. The Resazurin assay measures the metabolic activity of viable cells.

  • Protocol:

    • A relevant human cell line (e.g., HepG2 for hepatotoxicity) is seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the novel quinoline compound for a specified duration (e.g., 24 or 48 hours).

    • The Resazurin reagent is added to each well. Viable, metabolically active cells reduce the blue, non-fluorescent Resazurin to the pink, highly fluorescent resorufin.

    • After an incubation period, the fluorescence is measured using a plate reader.

    • The fluorescence intensity is proportional to the number of viable cells. The concentration at which 50% of cell viability is inhibited (IC50) is calculated.[1]

Visualizing the Workflow: From In-Silico Prediction to Experimental Validation

The following diagram illustrates a logical workflow for integrating in-silico ADMET predictions with experimental validation in the early-stage drug discovery of novel quinoline compounds.

ADMET_Workflow cluster_insilico In-Silico Prediction cluster_analysis Comparative Analysis cluster_experimental Experimental Validation cluster_decision Decision Making Compound Novel Quinoline Compounds (SMILES) SwissADME SwissADME Compound->SwissADME pkCSM pkCSM Compound->pkCSM AdmetSAR AdmetSAR Compound->AdmetSAR Comparison Compare Predicted ADMET Profiles SwissADME->Comparison pkCSM->Comparison AdmetSAR->Comparison Prioritization Prioritize Compounds for Experimental Validation Comparison->Prioritization Solubility Aqueous Solubility (Shake-Flask) Prioritization->Solubility Permeability Permeability (Caco-2 Assay) Prioritization->Permeability Metabolism Metabolic Stability (HLM Assay) Prioritization->Metabolism Toxicity Cytotoxicity (Resazurin Assay) Prioritization->Toxicity Data_Integration Integrate In-Silico and Experimental Data Solubility->Data_Integration Permeability->Data_Integration Metabolism->Data_Integration Toxicity->Data_Integration Lead_Optimization Lead Optimization/ Candidate Selection Data_Integration->Lead_Optimization

Caption: Workflow for in-silico ADMET prediction and experimental validation of novel compounds.

Conclusion

The judicious use of in-silico ADMET prediction tools such as SwissADME, pkCSM, and AdmetSAR can significantly de-risk and streamline the early stages of drug discovery for novel quinoline compounds. These platforms provide a wealth of predictive data that, when interpreted with an understanding of their inherent limitations, can effectively guide the selection of compounds for synthesis and further testing. However, this guide emphasizes that in-silico predictions are a compass, not a map. Rigorous experimental validation through established protocols remains the cornerstone of confirming a compound's true ADMET profile and its potential as a future therapeutic agent. By integrating both computational and experimental approaches, researchers can navigate the complexities of drug development with greater confidence and efficiency.

References

Comparison of different chlorinating agents for quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Chlorinating Agents in Quinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chlorinated quinolines is a cornerstone in the development of novel therapeutics, with applications ranging from antimalarial to anticancer agents. The introduction of a chlorine atom onto the quinoline scaffold can significantly modulate a molecule's biological activity. A variety of chlorinating agents are available for this purpose, each with its own set of advantages and disadvantages. This guide provides an objective comparison of common chlorinating agents used in quinoline synthesis, supported by experimental data and detailed protocols to aid in reagent selection and reaction optimization.

Comparison of Chlorinating Agent Performance

The choice of chlorinating agent is critical and often depends on the desired product, the nature of the starting material, and the required reaction conditions. Below is a summary of the performance of three widely used chlorinating agents in quinoline synthesis.

Chlorinating AgentTypical SubstrateProductReaction ConditionsYield (%)Reference
Vilsmeier-Haack Reagent (POCl₃/DMF) N-Arylacetamides2-Chloro-3-formylquinolines0-5°C to 90°C60-80%[1][2]
Phosphorus Oxychloride (POCl₃) Quinoxalinone precursors / HydroxyquinolinesChloroquinoxalines / ChloroquinolinesReflux, 100°CGood (not specified)[3]
Thionyl Chloride (SOCl₂) 4-Hydroxy-2-quinolones3-Chloro-4-hydroxyquinolin-2-ones and other productsNot specifiedSmall quantities[4]
N-Chlorosuccinimide (NCS) Activated aromatic rings (e.g., anilines, phenols)Chlorinated aromatic compoundsAcid catalysis may be needed15-32% (for a specific heterocyclic chlorination)[5][6]

Experimental Protocols

Detailed and reliable experimental protocols are essential for reproducible results in synthetic chemistry. The following sections provide methodologies for the use of different chlorinating agents in quinoline synthesis.

Vilsmeier-Haack Reaction for 2-Chloro-3-formylquinoline Synthesis

This method is particularly effective for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[1] The Vilsmeier-Haack reagent is prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Materials:

  • N-arylacetamide

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Crushed ice

  • Sodium carbonate solution

Procedure:

  • In a round-bottom flask, cool DMF (e.g., 5 ml) to 0-5°C in an ice bath.[1]

  • Slowly add POCl₃ (e.g., 18 ml) dropwise to the cooled DMF while stirring.[1]

  • To this mixture, add the N-arylacetamide (e.g., 4 g of ortho-methyl acetanilide) portion-wise.[1]

  • Heat the reaction mixture to 80-90°C and reflux for 6-8 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Neutralize the mixture with a sodium carbonate solution.

  • The solid product is then filtered, washed with cold water, and dried.

  • The crude product can be purified by column chromatography.

Chlorination using Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a powerful chlorinating agent used to convert hydroxyquinolines or quinolinones to their corresponding chloro derivatives.[3]

Materials:

  • Quinoxaline-2,3(1H,4H)-dione (as a model substrate)

  • Phosphorus oxychloride (POCl₃)

  • Ice-cold water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend the quinoxalinone starting material (1.0 equiv.) in POCl₃ (10-20 volumes).[3]

  • Heat the mixture to reflux at 100°C for 3 hours.[3]

  • Monitor the reaction progress using TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Distill off the excess POCl₃ under vacuum.[3]

  • Carefully quench the reaction by pouring it into ice-cold water, which will cause the product to precipitate.[3]

  • Filter the solid product using a Büchner funnel and wash with cold water.[3]

  • For further purification, the aqueous mixture can be extracted with ethyl acetate. The combined organic layers are then washed with water and brine, dried, and the solvent is evaporated.[3]

Chlorination using Thionyl Chloride (SOCl₂)

Thionyl chloride, often used with a catalytic amount of DMF, is another potent chlorinating agent.[7]

Materials:

  • Hydroxyquinoline

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous solvent (e.g., DCM or ethyl acetate)

  • Ice

  • Saturated sodium bicarbonate solution

Procedure:

  • Suspend or dissolve the hydroxyquinoline (1 equivalent) in an anhydrous solvent under an inert atmosphere.[7]

  • Add a catalytic amount of anhydrous DMF (e.g., 0.1 equivalents).[7]

  • Cool the mixture to 0°C in an ice bath.[7]

  • Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise to the stirred mixture.[7]

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux if necessary, monitoring by TLC.[7]

  • Upon completion, cool the reaction mixture and carefully quench by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.[7]

  • Extract the aqueous layer with an organic solvent.[7]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[7]

  • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.[7]

Visualizing the Workflow

To better understand the general process, the following diagram illustrates a typical experimental workflow for the synthesis of a chlorinated quinoline.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Starting Material (e.g., N-Arylacetamide, Hydroxyquinoline) setup Combine & Stir (under inert atmosphere, cooling if necessary) start->setup reagent Chlorinating Agent (e.g., Vilsmeier Reagent, POCl₃, SOCl₂) reagent->setup solvent Anhydrous Solvent (e.g., DMF, neat) solvent->setup heat Heat / Reflux (Monitor by TLC) setup->heat quench Quench Reaction (e.g., with ice water) heat->quench extract Extraction (with organic solvent) quench->extract wash Wash & Dry Organic Layer extract->wash evaporate Solvent Evaporation wash->evaporate purify Purification (e.g., Column Chromatography, Recrystallization) evaporate->purify product Final Chlorinated Quinoline Product purify->product

Caption: Generalized workflow for quinoline chlorination.

This guide provides a foundational understanding of the common chlorinating agents used in quinoline synthesis. The selection of a specific agent and protocol should be made after careful consideration of the substrate, desired product, and available laboratory resources. Further optimization of the reaction conditions may be necessary to achieve the desired yield and purity.

References

The Fluorine Advantage: A Comparative Guide to the Enhanced Biological Activity of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the impact of fluorine substitution on the biological activity of quinoline derivatives. By presenting supporting experimental data, detailed methodologies, and clear visualizations, we aim to illuminate the strategic advantage of incorporating fluorine into this versatile scaffold.

The introduction of fluorine into the quinoline core has been a transformative strategy in medicinal chemistry, significantly enhancing the therapeutic potential of this privileged heterocyclic system. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. These modifications often lead to improved metabolic stability, increased binding affinity to biological targets, and enhanced cell permeability, culminating in superior biological activity.

This guide will delve into the multifaceted effects of fluorine substitution on the anticancer and antimicrobial activities of quinolines, providing a comprehensive overview supported by quantitative data and detailed experimental protocols.

Anticancer Activity: Fluorinated Quinolines as Potent Cytotoxic Agents

Fluorine substitution has been instrumental in the development of quinoline-based anticancer agents. The strategic placement of fluorine atoms can significantly enhance the cytotoxicity of these compounds against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several fluorinated quinoline derivatives, demonstrating their potent anticancer effects.

Compound ID/NameCancer Cell LineIC50 (µM)Reference CompoundIC50 of Reference (µM)
Fluorinated Quinoline Derivatives
6a (3'-fluoro)MDA-MB-4684.0[1]Cisplatin5[2]
6a (3'-fluoro)MCF710.5[1]--
6b (4'-fluoro)MDA-MB-4685.0[1]Cisplatin5[2]
6b (4'-fluoro)MCF711.0[1]--
6c (2',4'-difluoro)MDA-MB-4688.0[1]Cisplatin5[2]
6c (2',4'-difluoro)MCF727.0[1]--
6d (3',4'-difluoro)MDA-MB-4684.0[2]Cisplatin5[2]
6d (3',4'-difluoro)MCF712.0[2]--
6e (4'-trifluoromethyl)MDA-MB-46820.0[2]Cisplatin5[2]
6e (4'-trifluoromethyl)MCF760.0[2]--
DFIQNSCLC4.16 (24h), 2.31 (48h)[3]--
Non-Fluorinated Quinoline Derivatives
Tetrahydrobenzo[h]quinolineMCF-710 (24h), 7.5 (48h)[4]--

Antimicrobial Activity: A New Generation of Quinolone Antibiotics

The impact of fluorine on the antimicrobial activity of quinolines is perhaps best exemplified by the development of fluoroquinolone antibiotics. The addition of a fluorine atom at the C-6 position of the quinolone ring was a pivotal discovery that led to a new generation of broad-spectrum antibacterial agents. The following table presents the Minimum Inhibitory Concentration (MIC) values of various fluorinated quinolines against a range of bacterial strains.

Compound ID/NameBacterial StrainMIC (µg/mL)
Fluorinated Quinolone Hybrids
Compound 16S. pneumoniae ATCC 49619≤ 0.008[5]
Compound 17S. pneumoniae ATCC 49619≤ 0.008[5]
Compound 18S. pneumoniae ATCC 49619≤ 0.008[5]
Quinoline-Sulfonamide Complexes
Cadmium (II) ComplexS. aureus ATCC2592319.04 x 10⁻⁵[6]
Cadmium (II) ComplexE. coli ATCC25922609 x 10⁻⁵[6]
Quinoline-Thiazole Derivatives
4hC. krusei ATCC 6258≤0.06[7]
4mC. krusei ATCC 6258≤0.06[7]
4bC. glabrata ATCC 90030<0.06[7]
4eC. glabrata ATCC 90030<0.06[7]
4fC. glabrata ATCC 90030<0.06[7]
Quinoline-based Hydroxyimidazolium Hybrids
7cC. neoformans15.6
7dC. neoformans15.6
7bS. aureus2
7hS. aureus20
7aM. tuberculosis H37Rv20
7bM. tuberculosis H37Rv10

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

General Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

General Protocol:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the antimicrobial agent in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental processes, this section utilizes Graphviz diagrams to visualize key signaling pathways and workflows.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening start Starting Materials reaction Chemical Reaction(s) start->reaction purification Purification reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization compound_treatment Compound Treatment characterization->compound_treatment Test Compounds cell_culture Cell Culture / Microbial Culture cell_culture->compound_treatment assay Biological Assay (e.g., MTT, MIC) compound_treatment->assay data_analysis Data Analysis (IC50 / MIC determination) assay->data_analysis

General experimental workflow for evaluating biological activity.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 bax Bax mitochondrion Mitochondrion bax->mitochondrion bcl2 Bcl-2 bcl2->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c release caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis quinoline Fluorinated Quinoline quinoline->caspase8 quinoline->bax quinoline->bcl2

Simplified signaling pathway of apoptosis induced by fluorinated quinolines.

synthesis_workflow start 2,4-dichloro-5-fluoro benzoyl chloride intermediate1 Enamine Intermediate start->intermediate1 + Reagent 1 intermediate2 Quinolone Core intermediate1->intermediate2 + Reagent 2 (Cyclization) final_product Ciprofloxacin intermediate2->final_product + Reagent 3 reagent1 3-dimethylamino-acrylic acid methyl ester reagent2 Cyclopropylamine reagent3 Piperazine

Simplified synthetic workflow for Ciprofloxacin.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Chloro-6-fluoro-3-methylquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides essential safety and logistical information for the proper disposal of 2-Chloro-6-fluoro-3-methylquinoline. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure personal safety and compliance with environmental regulations. The following protocols are designed to provide clear, step-by-step instructions for the safe handling and disposal of this hazardous chemical compound.

Safety and Hazard Data Summary

Proper handling of this compound is critical due to its potential health hazards. The following table summarizes key safety information derived from available Safety Data Sheets (SDS).

Hazard ClassificationPrecautionary StatementPersonal Protective Equipment (PPE)First Aid Measures
Harmful if swallowed (Acute toxicity, Oral)Do not eat, drink or smoke when using this product. Wash skin thoroughly after handling. If swallowed, call a poison center or doctor. Rinse mouth.Chemical-resistant gloves, safety goggles, lab coat.If swallowed, rinse mouth with water and consult a physician.[1]
Skin IrritantAvoid contact with skin. Wear protective gloves.[2]Chemical-resistant gloves, lab coat.In case of skin contact, wash off immediately with plenty of water.[1][2]
Eye IrritantAvoid contact with eyes. Wear eye protection.[2]Safety goggles or face shield.In case of eye contact, rinse immediately with plenty of water and seek medical advice.
Environmental HazardPrevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[3]N/APrevent from entering drains or waterways.

Operational Disposal Plan: Step-by-Step Protocol

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. The primary recommended method for disposal is through an approved hazardous waste disposal plant.[1] Adherence to the following step-by-step protocol is mandatory.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials such as gloves, wipes, and empty containers, as hazardous waste.

  • This compound falls under the category of halogenated organic waste.

  • It is crucial to segregate this waste from non-halogenated organic solvents, aqueous solutions, and solid waste to prevent potentially dangerous reactions and to facilitate proper disposal.

2. Waste Collection and Container Management:

  • Use a designated, leak-proof, and clearly labeled waste container specifically for this compound waste.

  • The container must be compatible with the chemical. Fluorinated polymer (e.g., Teflon®) or glass containers are generally suitable.

  • The label must include the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, environmental hazard).

  • Keep the waste container securely closed except when adding waste.

3. Storage in Satellite Accumulation Areas (SAA):

  • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Ensure the SAA is in a well-ventilated area, away from heat, ignition sources, and incompatible materials.

  • Do not exceed the maximum allowable volume of hazardous waste in the SAA as per your institution's and local regulations.

4. Arranging for Disposal:

  • Once the waste container is full or is no longer being added to, arrange for its pickup and disposal by a licensed hazardous waste disposal company.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve completing a waste manifest form.

  • Do not attempt to dispose of this chemical down the drain or in regular trash under any circumstances.[3]

5. Spill Management:

  • In the event of a spill, evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand) and place it in the designated hazardous waste container.

  • For large spills, contact your institution's environmental health and safety (EHS) department immediately.

  • Prevent the spill from entering drains or waterways.[3]

Disposal Decision Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_accumulation Accumulation cluster_disposal Disposal cluster_spill Spill Response start This compound Waste Generated segregate Segregate as Halogenated Organic Waste start->segregate container Place in Labeled, Leak-Proof Container segregate->container saa Store in Designated Satellite Accumulation Area (SAA) container->saa pickup Arrange for Pickup by Licensed Waste Disposal saa->pickup end Proper Disposal at Approved Facility pickup->end spill Spill Occurs contain Contain Spill & Absorb with Inert Material spill->contain Small Spill ehs Contact EHS Immediately spill->ehs Large Spill spill_waste Collect Spill Debris as Hazardous Waste contain->spill_waste spill_waste->container

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-fluoro-3-methylquinoline
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-fluoro-3-methylquinoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.